N-Boc-2-phenylcyclopropylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-phenylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZAGPLGLMIZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of a Protected Cyclopropylamine Scaffold
An In-depth Technical Guide to N-Boc-2-phenylcyclopropylamine: Synthesis, Stereochemistry, and Applications
Executive Summary: This document provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, with a particular focus on the critical role of its stereoisomers. This guide details established synthetic methodologies, offering a validated experimental protocol and explaining the causal reasoning behind procedural choices. Furthermore, we explore its significant applications in drug discovery, particularly as a precursor for potent enzyme inhibitors and receptor modulators. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this versatile chemical entity.
This compound is a carbamate-protected derivative of 2-phenylcyclopropylamine. The core structure, a phenyl group attached to a cyclopropylamine ring, is a recognized "privileged scaffold" in drug discovery. This scaffold is found in several biologically active molecules, most notably Tranylcypromine (trans-2-phenylcyclopropylamine), a clinically used monoamine oxidase (MAO) inhibitor.[1] The cyclopropyl ring introduces conformational rigidity and unique metabolic properties, while the amine is crucial for interacting with biological targets.
The strategic importance of this compound lies in the tert-butyloxycarbonyl (Boc) protecting group. Amines are highly basic and nucleophilic, making them reactive with a wide range of reagents.[2] The Boc group effectively "masks" the amine's reactivity, allowing chemists to perform modifications on other parts of the molecule without unintended side reactions.[2] This protecting group is prized for its stability under many reaction conditions and its clean, efficient removal under mildly acidic conditions, which preserves the integrity of sensitive functional groups elsewhere in the molecule.[3] Consequently, this compound serves as an essential and versatile intermediate for synthesizing complex, high-value pharmaceutical agents.
Physicochemical Properties and Stereoisomerism
The precise identification and characterization of this compound are paramount for its effective use. The compound's properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | tert-butyl (2-phenylcyclopropyl)carbamate | [4] |
| CAS Number | 92644-77-4 (mixture of isomers) | [4][5] |
| Molecular Formula | C₁₄H₁₉NO₂ | [5] |
| Molecular Weight | 233.31 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Refrigerator (2-8°C) | [4][6] |
The Critical Role of Stereoisomerism
The 2-phenylcyclopropylamine core contains two stereocenters, leading to the existence of four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). These are grouped into two pairs of enantiomers, which are diastereomers of each other.
-
trans-isomers: The phenyl and amine groups are on opposite faces of the cyclopropane ring. The racemic trans mixture consists of the (1R,2S) and (1S,2R) enantiomers. This is the most pharmacologically relevant configuration, as seen in the drug Tranylcypromine.[7]
-
cis-isomers: The phenyl and amine groups are on the same face of the ring. The racemic cis mixture consists of the (1R,2R) and (1S,2S) enantiomers.
Biological systems are inherently chiral, and as such, enantiomers of a drug can have dramatically different pharmacological potencies, metabolic pathways, and toxicological profiles.[7] For instance, (+)-trans-2-phenylcyclopropylamine exhibits 15 to 20 times greater potency as a monoamine oxidase inhibitor than its (-)-enantiomer.[7] Therefore, the ability to synthesize and separate specific stereoisomers of this compound is not merely an academic exercise but a fundamental requirement for modern drug development. Chiral separation is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs).[8][][10]
Synthesis Methodologies
The synthesis of this compound typically begins with the formation of the cyclopropane ring, followed by functional group manipulations to introduce the amine and subsequent protection. A common and historically significant route involves the reaction of styrene with a diazoacetate ester.[7][11]
General Synthetic Strategy
The core of the synthesis is the cyclopropanation of styrene. This reaction often produces a mixture of cis and trans diastereomers, with the trans isomer usually being the major product. Subsequent steps involve converting the ester functionality into a protected amine, often via a Curtius or Hofmann rearrangement.[7][11]
Detailed Experimental Protocol: Boc Protection of trans-2-Phenylcyclopropylamine
This protocol describes the final step of the synthesis: the protection of the commercially available amine.
Objective: To synthesize tert-butyl (trans-2-phenylcyclopropyl)carbamate from trans-2-phenylcyclopropylamine hydrochloride.
Materials:
-
trans-2-Phenylcyclopropylamine hydrochloride (CAS: 1986-47-6)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution & Neutralization: In a round-bottom flask, dissolve trans-2-phenylcyclopropylamine hydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the solid is fully dissolved and the amine is neutralized from its salt form.
-
Addition of Solvent: Add an equal volume of dichloromethane (DCM) to the flask to create a biphasic system.
-
Boc Anhydride Addition: Cool the stirring mixture in an ice bath to 0°C. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture. Causality: The reaction is exothermic, and cooling prevents potential side reactions. (Boc)₂O is the standard reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[2]
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, typically yielding the desired this compound as a white solid.
Applications in Research and Drug Development
The true value of this compound is realized upon its deprotection and subsequent elaboration into more complex molecules. It is a cornerstone intermediate for several classes of therapeutic agents.
Inhibitors of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone lysine residues.[12] Overexpression of LSD1 is implicated in various cancers, making it an attractive therapeutic target. The trans-2-phenylcyclopropylamine scaffold is a potent, mechanism-based inactivator of LSD1.[12][13] The amine functionality, after deprotection, forms a covalent adduct with the enzyme's FAD cofactor, leading to irreversible inhibition.[12][13] this compound provides the core structure, which medicinal chemists modify to enhance potency and selectivity for LSD1 over other amine oxidases like MAO.[14][15]
Monoamine Oxidase (MAO) Inhibitors
As the protected precursor to Tranylcypromine, this compound is fundamentally linked to the development of MAO inhibitors used as antidepressants.[1] The parent amine, trans-2-phenylcyclopropylamine, is a non-selective inhibitor of both MAO-A and MAO-B. Research continues to leverage this scaffold to design next-generation MAO inhibitors with improved selectivity and safety profiles.
Serotonin 2C (5-HT₂C) Receptor Agonists
The 2-phenylcyclopropylamine framework has been successfully employed to develop functionally selective agonists for the 5-HT₂C receptor.[16][17] These compounds are being investigated as potential treatments for psychiatric disorders, including schizophrenia.[16] In this context, the N-Boc intermediate allows for the introduction of various substituents on the amine (N-alkylation, N-benzylation, etc.) after deprotection, which is a key strategy for modulating receptor affinity, selectivity, and functional bias (e.g., preference for Gq-mediated signaling over β-arrestin recruitment).[16][17]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound and its derivatives.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), and causes skin (H315), eye (H319), and respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Handle with gloves, safety glasses, and a lab coat.[18] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[18][19]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[19] Recommended storage is at refrigerator temperatures (2-8°C).[4][6]
-
Disposal: Dispose of waste materials and contaminated gloves in accordance with local, state, and federal regulations.[18]
Conclusion
This compound, identified by CAS number 92644-77-4, is more than a simple chemical intermediate; it is an enabling tool for advanced medicinal chemistry. Its strategic combination of a pharmacologically privileged scaffold and a robust, readily cleavable protecting group provides chemists with a versatile platform for synthesizing novel therapeutics. A thorough understanding of its stereochemistry, synthetic routes, and chemical reactivity is essential for leveraging its full potential in the development of next-generation treatments for cancer, depression, and other complex diseases.
References
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. This compound | 92644-77-4 [sigmaaldrich.com]
- 5. keyorganics.net [keyorganics.net]
- 6. 反式 -2-苯环丙胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 7. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 12. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 15. | NEDP [nedp.com]
- 16. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globechemie.com [globechemie.com]
- 19. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to N-Boc-2-phenylcyclopropylamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-phenylcyclopropylamine, with the CAS number 92644-77-4, is a pivotal building block in modern medicinal chemistry.[1] Its unique conformational rigidity, imparted by the cyclopropane ring, coupled with the synthetic versatility offered by the Boc-protected amine, makes it a highly sought-after intermediate in the design of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its applications in the development of innovative pharmaceuticals, particularly those targeting the central nervous system.[2] The strategic incorporation of the 2-phenylcyclopropylamine scaffold has been instrumental in the development of potent enzyme inhibitors and receptor modulators.[2]
Physicochemical Properties
This compound is a white to off-white solid at room temperature, a physical form that lends itself to straightforward handling and storage in a laboratory setting.[3] For optimal stability, it is recommended to store the compound under refrigeration at 2-8°C in a sealed, dry container.[2] Commercially available batches typically exhibit a purity of 95-98%.[2][3]
| Property | Value | Source |
| CAS Number | 92644-77-4 | [1] |
| Molecular Formula | C₁₄H₁₉NO₂ | [2] |
| Molecular Weight | 233.31 g/mol | [2] |
| Physical Form | Solid | [3] |
| Purity | 95-98% | [2][3] |
| Storage | 2-8°C, sealed, dry | [2] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with the formation of the cyclopropane ring, followed by the introduction of the amine functionality, and culminating in the protection of the amine with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]
Synthetic Pathway Overview
A common synthetic strategy involves the reaction of a substituted aniline with cyclopropanecarbaldehyde followed by reduction and subsequent Boc protection. This pathway offers a reliable and scalable method for the preparation of the target compound.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of a Boc-protected cyclopropylamine derivative, adapted from methodologies described in the literature.[5]
Step 1: Reductive Amination
-
To a solution of a suitable aniline precursor (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (1:1), add sodium bicarbonate (NaHCO₃) (2.0 eq) and cyclopropanecarbaldehyde (1.3 eq).
-
Stir the reaction mixture at 60°C for 2 hours.
-
Cool the reaction mixture to 0°C.
-
Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
Causality: The initial reaction between the aniline and cyclopropanecarbaldehyde forms an imine intermediate. The subsequent addition of sodium borohydride, a reducing agent, selectively reduces the imine to the corresponding secondary amine. The use of a protic solvent like methanol facilitates the reduction.
Step 2: Boc Protection
-
To the reaction mixture from Step 1, add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
Causality: Di-tert-butyl dicarbonate is a standard reagent for the introduction of the Boc protecting group. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to the formation of the stable carbamate.
Purification:
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Self-Validation: The purity of the final product should be assessed by Thin Layer Chromatography (TLC) against the starting materials and by spectroscopic methods as detailed in the following section. The expected outcome is a single spot on the TLC plate and clean spectra corresponding to the desired product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information on the number and types of protons in the molecule. Key expected signals include:
-
A multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the phenyl group protons.
-
A multiplet for the proton attached to the nitrogen (which may be broad).
-
A singlet at approximately δ 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
A series of multiplets in the upfield region (δ 0.8-2.5 ppm) corresponding to the cyclopropyl protons.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. Expected signals include:
-
Signals in the aromatic region (δ 125-140 ppm).
-
A signal for the carbonyl carbon of the Boc group (around δ 155 ppm).
-
A signal for the quaternary carbon of the tert-butyl group (around δ 80 ppm).
-
A signal for the methyl carbons of the tert-butyl group (around δ 28 ppm).
-
Signals for the cyclopropyl carbons in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:
-
N-H stretching vibration (around 3300-3500 cm⁻¹).
-
C=O stretching vibration of the carbamate (around 1680-1700 cm⁻¹).
-
C-H stretching vibrations of the aromatic and aliphatic groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The expected molecular ion peak [M+H]⁺ would be at m/z 234.3.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The 2-phenylcyclopropylamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6]
Inhibitors of Lysine-Specific Demethylase 1 (LSD1)
The parent amine, trans-2-phenylcyclopropylamine (also known as tranylcypromine), is a known inhibitor of monoamine oxidase (MAO) and has been repurposed as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[6] this compound is a key starting material for the synthesis of more potent and selective LSD1 inhibitors. The Boc-protected amine allows for the selective modification of other parts of the molecule before the final deprotection to yield the active compound.[5]
Central Nervous System (CNS) Agents
The rigid cyclopropane ring of this compound is used to constrain the conformation of drug candidates, which can lead to increased potency and selectivity for their intended biological targets within the CNS.[2] This makes it a valuable building block for the development of novel antidepressants, antipsychotics, and other neurotherapeutics.
Logical Relationship of this compound in Drug Development
Caption: The role of this compound as a key intermediate.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex and biologically active molecules. Its well-defined physicochemical properties and the robust synthetic methodologies for its preparation make it an invaluable tool for researchers in drug discovery. The strategic use of this building block will undoubtedly continue to contribute to the development of the next generation of therapeutics for a wide range of diseases.
References
- 1. tert-butyl(1R,2R)-2-phenylcyclopropyl)carbamate CAS#: 1228092-35-0 [chemicalbook.com]
- 2. tert-Butyl(2-phenylcyclopropyl)carbamate [myskinrecipes.com]
- 3. Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
N-Boc-2-phenylcyclopropylamine solubility in organic solvents
An In-depth Technical Guide to the Solubility of N-Boc-2-phenylcyclopropylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chiral building block in contemporary pharmaceutical and chemical synthesis. A comprehensive understanding of its solubility characteristics in various organic solvents is fundamental to optimizing reaction conditions, enhancing purification efficiency, and ensuring reproducible outcomes. This technical guide provides a detailed exploration of the solubility profile of this compound, grounded in the principles of physical organic chemistry. It offers a predictive solubility map across a spectrum of common laboratory solvents, a rigorous, step-by-step protocol for the empirical determination of solubility, and expert insights into the practical application of this knowledge in a laboratory setting.
Introduction: The Strategic Importance of this compound
The synthesis of complex, biologically active molecules often relies on a toolkit of versatile and well-characterized building blocks. This compound has emerged as a synthon of considerable value, prized for its unique conformational rigidity imparted by the cyclopropane ring and the synthetic versatility afforded by the Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection of amines that can be readily removed under specific acidic conditions[1]. This strategic utility places a premium on understanding the fundamental physical properties of this compound, with solubility being a critical parameter that dictates its handling, reactivity, and purification.
This guide is designed to serve as a senior-level resource, moving beyond simplistic data presentation to elucidate the 'why' behind the observed solubility phenomena. By integrating theoretical principles with actionable experimental protocols, we aim to empower researchers to make informed decisions in solvent selection and process development.
The Molecular Architecture and Its Influence on Solubility
The solubility of a compound is a direct consequence of the intermolecular forces between the solute and the solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" provides a foundational framework for predicting solubility[2]. The molecular structure of this compound presents a fascinating dichotomy of polar and non-polar regions, which governs its interactions with different solvents.
-
Non-polar Domains: The phenyl ring and the cyclopropyl group constitute the dominant non-polar portion of the molecule. These regions interact favorably with non-polar or weakly polar solvents through van der Waals forces (specifically, London dispersion forces).
-
Polar Domain: The N-Boc group (-NH-C(=O)O-tBu) introduces a significant polar character. The amide-like linkage contains a carbonyl group (C=O) and an N-H bond, both capable of participating in dipole-dipole interactions and acting as hydrogen bond acceptors (the carbonyl oxygen) and a weak hydrogen bond donor (the N-H proton).
This duality suggests that this compound will exhibit favorable solubility in solvents that can effectively solvate both its non-polar and polar moieties.
Caption: Figure 1. Dominant intermolecular forces based on molecular structure.
Predictive Solubility Profile in Common Organic Solvents
While precise, quantitative solubility data for this compound across a wide range of solvents is not extensively published, we can construct a reliable predictive profile based on its structural features and established chemical principles. The following table categorizes common laboratory solvents and predicts the solubility of this compound at ambient temperature.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | High to Very High | These solvents possess a moderate to high dielectric constant and can effectively solvate the polar N-Boc group via dipole-dipole interactions without engaging in strong hydrogen bonding networks that would exclude the non-polar regions. |
| Aromatic | Toluene, Benzene | Moderate to High | The aromatic solvent can engage in favorable π-π stacking with the phenyl ring of the solute, while having sufficient polarity to interact with the N-Boc group. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents can hydrogen bond with the N-Boc group, their strong self-association through extensive hydrogen bonding networks can make it energetically costly to create a cavity for the non-polar phenylcyclopropyl moiety. The hydrochloride salt of the parent amine, trans-2-phenylcyclopropylamine, shows a solubility of 50 mg/mL in ethanol, suggesting the free base will have some solubility[3][4]. |
| Non-polar | Hexanes, Heptane, Cyclohexane | Very Low to Insoluble | These solvents interact solely through weak dispersion forces and cannot effectively solvate the polar N-Boc group, making it difficult to overcome the crystal lattice energy of the solid solute. |
| Highly Polar | Water | Insoluble | The large, non-polar surface area of the molecule and its inability to donate strong hydrogen bonds lead to a large energetic penalty for dissolution in the highly structured hydrogen-bonding network of water. |
Rigorous Experimental Protocol for Quantitative Solubility Determination
Empirical determination of solubility is crucial for applications requiring high precision. The following protocol outlines a self-validating system for obtaining accurate solubility data.
Principle: The Equilibrium Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent[2]. The method involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Instrumentation
-
This compound (high purity, >95%)
-
Analytical grade organic solvents
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance (readability ±0.1 mg)
-
Scintillation vials or flasks with PTFE-lined caps
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a suitable quantitative analytical instrument (e.g., GC-MS, qNMR)
Step-by-Step Methodology
-
Preparation of a Saturated System:
-
Add an excess of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately dispense a known volume or mass of the chosen solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. It is best practice to perform a kinetic study (sampling at 12, 24, and 48 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation and Sampling:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed, tared vial. This step is critical to remove any microscopic particulate matter.
-
-
Gravimetric and Analytical Quantification:
-
Accurately weigh the filtered solution to determine its mass.
-
Prepare a precise dilution of the saturated solution with the same solvent to bring the concentration into the linear dynamic range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method against a multi-point calibration curve prepared from a known standard.
-
-
Calculation and Reporting:
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Express solubility in standard units, such as mg/mL or mol/L.
-
Caption: Figure 2. Workflow for the experimental determination of solubility.
Practical Applications in Drug Discovery and Development
-
Reaction Chemistry: For homogeneous reaction kinetics, selecting a solvent in which this compound is highly soluble (e.g., DCM, THF) is essential. For heterogeneous reactions or crystallizations, a solvent system where solubility is temperature-dependent can be exploited.
-
Purification: The low solubility in non-polar solvents like hexanes makes them excellent anti-solvents for recrystallization. A typical procedure involves dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) followed by the gradual addition of hexanes to induce the precipitation of the purified compound.
-
Formulation: In early-stage drug development, understanding the solubility in pharmaceutically acceptable solvents is a key component of pre-formulation studies, influencing the choice of potential delivery vehicles[5].
Conclusion
The solubility of this compound is a nuanced property governed by the interplay of its polar and non-polar structural elements. This guide has provided a robust framework for both predicting and empirically determining its solubility in a range of organic solvents. By applying these principles and protocols, researchers can de-risk their synthetic campaigns, optimize purification processes, and accelerate the pace of discovery. The provided methodologies ensure a high degree of scientific integrity, allowing for the generation of reliable and reproducible data essential for modern chemical and pharmaceutical research.
References
An In-depth Technical Guide to the Physicochemical Properties of trans-2-Phenylcyclopropylamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core physicochemical properties of trans-2-phenylcyclopropylamine hydrochloride, a potent monoamine oxidase inhibitor better known as tranylcypromine hydrochloride. As a seasoned application scientist, this document is structured to deliver not just data, but actionable insights into the causality behind experimental choices and the implications of these properties in a drug development context.
Introduction: The Significance of a Structurally Unique Antidepressant
trans-2-Phenylcyclopropylamine hydrochloride is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters.[1][2] Its clinical application lies predominantly in the treatment of major depressive disorder, particularly in cases resistant to other antidepressant therapies. The molecule's rigid cyclopropylamine structure, a cyclized analog of amphetamine, is fundamental to its potent inhibitory activity. A thorough understanding of its physical and chemical properties is therefore a critical prerequisite for formulation design, analytical method development, and ensuring the stability and therapeutic efficacy of the final drug product.
Core Physicochemical Properties: A Quantitative Overview
The physicochemical characteristics of an active pharmaceutical ingredient (API) are the bedrock of its formulation and analytical development. The following table summarizes the key physical properties of trans-2-phenylcyclopropylamine hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁N·HCl | [3][4][5] |
| Molecular Weight | 169.65 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 162-169 °C (with decomposition) | [3] |
| Solubility | Soluble in water and ethanol. | [3] |
| pKa (of the free base) | 8.2 (predicted) | |
| LogP (octanol-water partition coefficient) | 1.8 (predicted) |
Expert Insight: The aqueous solubility of the hydrochloride salt is a key attribute facilitating its formulation into oral dosage forms. The pKa of the free base, while predicted, is crucial for understanding its ionization state at physiological pH, which in turn influences its absorption, distribution, and interaction with its biological target.
Experimental Protocol: Determination of Melting Point (Capillary Method)
The melting point is a fundamental indicator of a compound's purity. For a crystalline solid like trans-2-phenylcyclopropylamine hydrochloride, a sharp melting range is indicative of high purity.
Methodology Rationale: The capillary method is a widely accepted pharmacopeial method for determining the melting point of pharmaceutical compounds. Its simplicity, requirement for a small sample size, and the ability to observe the melting process directly contribute to its reliability.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the trans-2-phenylcyclopropylamine hydrochloride sample is finely powdered and thoroughly dried to remove any residual solvent.
-
Capillary Loading: Introduce the powdered sample into a capillary tube (typically sealed at one end) to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating and Observation:
-
Rapidly heat the sample to a temperature approximately 10-15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.
Self-Validation: The sharpness of the melting range serves as an internal validation of purity. A broad melting range (greater than 2°C) suggests the presence of impurities.
Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
trans-2-Phenylcyclopropylamine acts as a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] This inhibition leads to an increase in the synaptic concentrations of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), which is believed to be the primary mechanism behind its antidepressant effects.[1]
Caption: Mechanism of action of tranylcypromine.
Stability Profile and Degradation Pathways
The stability of trans-2-phenylcyclopropylamine hydrochloride is a critical consideration for its storage and formulation. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Known Degradation Pathways:
-
Metabolism: In vivo, tranylcypromine is metabolized through ring hydroxylation and N-acetylation.[6] The major metabolites are 4-hydroxytranylcypromine and N-acetyltranylcypromine.[2]
-
Chemical Degradation: While generally stable, forced degradation studies under acidic, basic, oxidative, and photolytic stress can lead to the formation of various degradation products. The specific structures of these degradants are often proprietary information of manufacturers, but they are crucial for the development of a robust stability-indicating HPLC method.
Experimental Protocol: Stability-Indicating HPLC Method for Purity Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the API from its process impurities and degradation products.
Methodology Rationale: Reversed-phase HPLC with UV detection is the workhorse of pharmaceutical analysis due to its versatility, sensitivity, and robustness. A gradient elution is often employed to ensure the separation of compounds with a wide range of polarities, which is common in forced degradation samples.
Step-by-Step Protocol (Illustrative Example):
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve trans-2-phenylcyclopropylamine hydrochloride in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For forced degradation studies, subject the API to stress conditions (e.g., heat, acid, base, oxidation, light) before dilution.
-
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Data Interpretation:
-
The peak corresponding to trans-2-phenylcyclopropylamine hydrochloride should be well-resolved from all other peaks.
-
Quantify the API and any impurities or degradants by comparing their peak areas to that of a reference standard.
-
Self-Validating System: The method's validity is confirmed by its ability to resolve the main peak from all potential impurities and degradants generated during forced degradation studies, demonstrating its specificity.
Caption: Workflow for stability-indicating HPLC analysis.
Conclusion: A Foundation for Rational Drug Development
The physicochemical properties of trans-2-phenylcyclopropylamine hydrochloride are integral to its successful development as a therapeutic agent. This guide has provided a detailed examination of these properties, from fundamental constants to the practical application of analytical methodologies. By understanding the "why" behind the "how," researchers and drug development professionals can make more informed decisions, leading to the development of safer, more effective, and stable pharmaceutical products.
References
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. trans-2-フェニルシクロプロピルアミン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. trans-2-Phenylcyclopropylamine hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 6. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-2-phenylcyclopropylamine structural formula and stereochemistry
An In-depth Technical Guide to N-Boc-2-phenylcyclopropylamine: Structure, Stereochemistry, and Synthetic Considerations
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This compound is a critical synthetic intermediate derived from 2-phenylcyclopropylamine, a molecule of significant pharmacological importance more commonly known as tranylcypromine.[1][2] Tranylcypromine is a potent, irreversible inhibitor of monoamine oxidase (MAO) and, more recently, has been identified as an inactivator of the lysine-specific histone demethylase 1 (LSD1), making its derivatives valuable probes in neuropharmacology and oncology.[3][4] The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the primary amine is an essential step in the synthesis of novel analogs, enabling selective modifications at other positions of the molecule. This guide provides a comprehensive technical overview of the structural formula, complex stereochemistry, and core synthetic methodologies related to this compound, designed to equip researchers with the foundational knowledge required for its effective use in drug discovery and development.
Introduction: The Significance of a Protected Cyclopropylamine
The 2-phenylcyclopropylamine scaffold is a privileged structure in medicinal chemistry. Its rigid, three-membered ring constrains the molecule into a conformation that mimics the extended structure of phenethylamines, yet with distinct stereochemical properties.[1] The parent drug, tranylcypromine, is a racemic mixture of the trans-enantiomers and is clinically used as an antidepressant.[1] Crucially, its biological activity is stereospecific, with the different enantiomers exhibiting distinct pharmacological profiles on monoaminergic neurotransmission.[3][5]
To explore the structure-activity relationship (SAR) of this scaffold, chemical derivatization is necessary. However, the primary amine is a reactive nucleophile and base, which can interfere with many synthetic transformations.[6] The use of a protecting group is therefore paramount. The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of installation and its stability to a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions.[7][8] this compound thus serves as a versatile building block for the synthesis of novel MAO and LSD1 inhibitors, as well as other potential therapeutic agents.
Structural Formula and Complex Stereochemistry
The molecular structure of this compound (Molecular Formula: C₁₄H₁₉NO₂) features a cyclopropane ring substituted with a phenyl group at one carbon (C2) and a Boc-protected amino group at an adjacent carbon (C1).[9] The presence of two stereogenic centers at C1 and C2 gives rise to a total of four possible stereoisomers.
These isomers can be categorized into two pairs of diastereomers (cis and trans) and two pairs of enantiomers.
-
Diastereomers (cis vs. trans): This describes the relative orientation of the phenyl and N-Boc-amino groups relative to the plane of the cyclopropane ring.
-
Enantiomers (R/S Configuration): Each diastereomer (cis and trans) is chiral and exists as a pair of non-superimposable mirror images called enantiomers. The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog priority rules.
The stereochemical relationships are summarized below.
Caption: Relationships between the four stereoisomers of 2-phenylcyclopropylamine.
Table 1: Stereoisomer Nomenclature
| Relative Stereochemistry | Absolute Configuration | Common Name Association (for parent amine) |
| trans | (1R, 2S) | (+)-Tranylcypromine[1][11] |
| trans | (1S, 2R) | (-)-Tranylcypromine[1][12] |
| cis | (1S, 2S) | cis-isomer[10] |
| cis | (1R, 2R) | cis-isomer |
Synthetic Methodologies
The synthesis of a specific this compound stereoisomer requires a carefully planned route that addresses both the formation of the cyclopropane ring and the stereoselective installation or separation of the functional groups, followed by a standard protection step.
Synthesis of the 2-Phenylcyclopropylamine Backbone
A prevalent method for constructing the 2-phenylcyclopropane core involves the reaction of styrene with an ethyl diazoacetate.[13][14] This reaction typically produces a mixture of cis and trans diastereomers of ethyl 2-phenylcyclopropanecarboxylate.
Causality of Experimental Choices:
-
Cyclopropanation: The use of a diazo compound with an olefin is a classic and efficient method for forming a cyclopropane ring. The initial product is an ester, which is a versatile functional group for further manipulation.
-
Isomer Separation/Isomerization: The resulting mixture of cis and trans esters or their corresponding carboxylic acids (after hydrolysis) must be separated, as their pharmacological profiles differ.[14] Often, the trans isomer is thermodynamically more stable, and methods exist to isomerize the cis ester to the more desirable trans form using a base like sodium ethoxide.[14]
-
Conversion to Amine: The carboxylic acid of the desired isomer is then converted to the primary amine. The Curtius rearrangement is a common and effective method for this transformation.[14] This involves converting the carboxylic acid to an acyl azide (via the acid chloride), which then rearranges upon heating to an isocyanate. The isocyanate is subsequently hydrolyzed to yield the primary amine, trans-2-phenylcyclopropylamine.[14] This multi-step process is favored for its high efficiency and well-established reliability.
Protocol: N-Boc Protection of 2-Phenylcyclopropylamine
Once the desired stereoisomer of 2-phenylcyclopropylamine is obtained, the amine is protected using di-tert-butyl dicarbonate (Boc₂O). This is a robust and high-yielding reaction.[15]
Underlying Principle: The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[16] A base is required to neutralize the protonated amine intermediate and drive the reaction to completion.[16]
Caption: General workflow for the N-Boc protection of 2-phenylcyclopropylamine.
Step-by-Step Experimental Protocol:
-
Dissolution: Dissolve 2-phenylcyclopropylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add a base, such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA), to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution portion-wise. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 2-12 hours).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Separation and Analysis of Stereoisomers
For applications requiring a single enantiomer, separation of the racemic N-Boc protected product is a critical step.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and powerful method for both analytical and preparative separation of enantiomers. A chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is used to differentially retain the two enantiomers, allowing for their separation. The choice of CSP and mobile phase (typically a mixture of heptane/isopropanol) is crucial and often requires screening to find optimal conditions.
-
Diastereomeric Salt Resolution: While more traditional, this method can be effective. It involves deprotecting the Boc group, reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, separating these salts by crystallization, and then re-protecting the resolved amine. This multi-step process can be more labor-intensive than chiral HPLC.
Analytical Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity. The cis and trans diastereomers can often be distinguished by the coupling constants between the cyclopropyl protons.
-
Chiral HPLC: Used to determine the enantiomeric excess (ee) of a sample by comparing the peak areas of the two enantiomers.
Conclusion
This compound is a fundamentally important molecule for advancing research in fields that rely on the 2-phenylcyclopropylamine scaffold. A thorough understanding of its four distinct stereoisomers is essential, as stereochemistry dictates biological activity. The synthetic route, involving the construction of the cyclopropane backbone followed by a robust N-Boc protection, provides a reliable means to access this versatile intermediate. Mastery of the synthetic and analytical techniques described in this guide will empower researchers to confidently synthesize and utilize specific stereoisomers of this compound as key building blocks in the development of next-generation therapeutics.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. keyorganics.net [keyorganics.net]
- 10. cis-2-Phenylcyclopropylamine hydrochloride | C9H12ClN | CID 12345945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (+)-Tranylcypromine | C9H11N | CID 26070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 14. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. jk-sci.com [jk-sci.com]
The Biological Activity of N-Boc-2-phenylcyclopropylamine Derivatives: A Guide to Synthesis, Evaluation, and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The trans-2-phenylcyclopropylamine (t-PCPA) scaffold, famously represented by the antidepressant drug tranylcypromine, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal starting point for designing potent and selective enzyme inhibitors. This guide focuses on the derivatives of N-Boc-2-phenylcyclopropylamine, a key synthetic intermediate, and their progression to highly active modulators of epigenetic targets, primarily Lysine-Specific Demethylase 1 (LSD1/KDM1A). We will explore the strategic rationale behind their design, detailed synthetic and biological evaluation protocols, structure-activity relationships, and their significant therapeutic potential, particularly in oncology.
Introduction: The 2-Phenylcyclopropylamine Core and the Rise of Epigenetic Targeting
The journey of 2-phenylcyclopropylamine derivatives began with tranylcypromine, a non-selective, irreversible inhibitor of monoamine oxidases (MAOs) used to treat major depressive disorders.[3][] The discovery that LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme critical in gene regulation, shares structural and mechanistic homology with MAOs, sparked a paradigm shift.[5][6] Researchers found that tranylcypromine could also inhibit LSD1, albeit with modest potency (K_i = 271 µM).[3]
LSD1 functions by demethylating specific lysine residues on histone H3 (H3K4me1/2 and H3K9me1/2), as well as non-histone proteins like p53 and DNMT1, thereby regulating gene expression.[7][8] Its overexpression is implicated in numerous cancers, including acute myeloid leukemia (AML), prostate, and breast cancer, where it silences tumor suppressor genes and promotes proliferation and metastasis.[3][9] This has established LSD1 as a high-value therapeutic target in oncology.[9][10]
The N-Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group during synthesis, enabling controlled chemical modifications. Its subsequent removal unmasks the reactive amine, which is fundamental to the molecule's mechanism of action against FAD-dependent enzymes. This guide delves into the derivatives that arise from this synthetic strategy.
Synthetic Strategy and Methodologies
The synthesis of biologically active 2-phenylcyclopropylamine derivatives is a multi-step process. The N-Boc protected intermediate provides a stable platform for subsequent modifications, such as C-H activation and cross-coupling, to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.[11]
General Synthetic Workflow
The overall strategy involves creating the core cyclopropane ring, installing the protected amine, modifying the phenyl ring or the amine itself, and finally, deprotection to yield the active compound.
Caption: General synthetic workflow for 2-phenylcyclopropylamine derivatives.
Detailed Protocol: Synthesis of a Representative N-Boc Intermediate
This protocol outlines the synthesis of trans-N-Boc-2-phenylcyclopropylamine, a common starting material.
Step 1: Synthesis of trans-2-Phenylcyclopropane Carboxamide
-
To a solution of trans-2-phenylcyclopropyl isopropyl ester (1 equivalent) in DMSO, add an aqueous solution of 45% potassium hydroxide.
-
Stir the reaction mixture at 60°C for 2 hours to hydrolyze the ester to the corresponding carboxylic acid.[12]
-
After cooling, add water and acidify with hydrochloric acid. Extract the aqueous phase with toluene.
-
Combine the organic phases and partially remove the toluene in vacuo.
-
To the residue, add thionyl chloride (approx. 2 equivalents) at 60°C and stir for 2 hours to form the acid chloride.[12]
-
Cool the mixture and carefully add it to a concentrated ammonium hydroxide solution.
-
Stir vigorously, then filter the resulting precipitate, wash with water, and dry to obtain trans-2-phenylcyclopropane carboxamide.
Step 2: Hofmann or Curtius Rearrangement and Boc Protection
-
The trans-2-phenylcyclopropane carboxamide (1 equivalent) is subjected to a Hofmann or Curtius rearrangement to yield the primary amine, trans-2-phenylcyclopropylamine.
-
Dissolve the crude amine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Stir the reaction at room temperature for 12-24 hours until the starting amine is consumed (monitor by TLC).
-
Perform an aqueous workup, extract with an organic solvent, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure trans-N-Boc-2-phenylcyclopropylamine.
Biological Activity and Mechanism of Action
The primary biological target of these derivatives is LSD1. The mechanism is a time-dependent, irreversible inactivation of the enzyme.[6]
Mechanism of LSD1 Inhibition
The cyclopropylamine moiety is a mechanism-based inactivator. The enzymatic process involves a single-electron transfer from the amine to the FAD cofactor. This initiates the homolytic cleavage of the cyclopropane ring, forming a radical intermediate that rapidly recombines with the FAD cofactor to form a stable, covalent adduct.[5][13] This covalent modification permanently inactivates the enzyme.[6]
Caption: Mechanism of irreversible LSD1 inhibition by t-PCPA derivatives.
While the parent compound, tranylcypromine, also inhibits MAO-A and MAO-B through a similar mechanism, the resulting FAD adducts are structurally distinct.[5][14] This difference in the final adduct structure, along with variations in the enzyme's active site architecture, provides a basis for designing LSD1-selective inhibitors.[13]
Structure-Activity Relationship (SAR) Studies
The goal of SAR studies has been to enhance potency for LSD1 while increasing selectivity over the structurally related MAOs. Key modifications have focused on substitutions on the phenyl ring and, most successfully, on the amino group.
Phenyl Ring Modifications
-
Substitution Position: Substitutions at the para (4-position) of the phenyl ring are generally well-tolerated and can be used to modulate physicochemical properties.
-
Electron-Withdrawing Groups: Introducing fluorine atoms to the phenyl ring (e.g., 2-PFPA) was shown to decrease MAO-A inhibition 40-fold while maintaining potent LSD1 inhibition, demonstrating that electronic and steric hindrance can drive selectivity.[14]
N-Alkylation: The Key to Potency and Selectivity
Extending a chain from the amino group has proven to be the most effective strategy for developing highly potent and selective LSD1 inhibitors. This exploits the open, solvent-exposed cleft of the LSD1 active site, which is absent in the more enclosed active sites of MAOs.[13][15]
-
N-Alkylated Derivatives: Compounds like S2101, which feature a phenyl ether moiety connected to the amine, exhibit significantly stronger LSD1 inhibition (k_inact/K_I value of 4560 M⁻¹ s⁻¹) compared to tranylcypromine and show weaker inhibition of MAOs.[8]
-
Enhanced Potency: Further N-alkylated derivatives, S2116 and S2157, enhanced potency for LSD1 by 2.0- to 2.6-fold compared to S2101, along with improved selectivity over MAOs.[15] Structural analyses confirmed these N-substituents enhance potency by making additional favorable contacts within the LSD1 active site without participating in the FAD adduct formation itself.[15]
Caption: Key structure-activity relationship insights for t-PCPA derivatives.
Summary of Biological Activity Data
| Compound | Target(s) | Potency Metric | Value | Selectivity Notes | Reference |
| Tranylcypromine (t-PCPA) | LSD1, MAO-A/B | K_I (LSD1) | 242 µM | Non-selective | [6] |
| 2-PFPA | LSD1, MAO-B | k_inact/K_I (LSD1) | 321 M⁻¹ s⁻¹ | 40-fold reduced activity against MAO-A vs. t-PCPA | [14] |
| S2101 | LSD1 | k_inact/K_I | 4560 M⁻¹ s⁻¹ | Weaker inhibition of MAOs compared to t-PCPA | [8] |
| S2116 / S2157 | LSD1 | Potency | 2.0-2.6x > S2101 | Improved selectivity over MAOs | [15] |
| Bomedemstat (IMG-7289) | LSD1 | IC₅₀ | 56.8 nM | Oral, irreversible inhibitor in clinical trials | [3] |
Experimental Protocols for Biological Evaluation
Protocol: In Vitro LSD1 Enzymatic Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.
-
Reagents: Recombinant human LSD1/CoREST complex, horseradish peroxidase (HRP), Amplex Red reagent, a dimethylated histone H3 peptide substrate (e.g., H3K4me2).
-
Reaction Setup: In a 96-well plate, add assay buffer, the H3K4me2 peptide substrate, HRP, and Amplex Red.
-
Inhibitor Addition: Add serial dilutions of the test compound (derivative) to the wells. Include a positive control (known inhibitor like t-PCPA) and a negative control (DMSO vehicle).
-
Enzyme Initiation: Add the LSD1/CoREST enzyme complex to all wells to start the reaction.
-
Incubation & Measurement: Incubate the plate at room temperature, protected from light. Measure the fluorescence (excitation ~530 nm, emission ~590 nm) at multiple time points.
-
Data Analysis: The rate of fluorescence increase is proportional to LSD1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. For irreversible inhibitors, time-dependent inhibition studies are performed to calculate k_inact and K_I values.[14]
Protocol: Cellular Assay for LSD1 Target Engagement
This assay confirms that the inhibitor engages LSD1 in a cellular context by measuring the accumulation of its substrate.
-
Cell Culture: Plate a relevant cancer cell line (e.g., AML cell line MV4-11) at an appropriate density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound for 24-72 hours.
-
Nuclear Extraction: Harvest the cells and perform nuclear extraction to isolate histone proteins.
-
Western Blotting: Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Probing: Probe the membrane with a primary antibody specific for H3K4me2. Also, probe with an antibody for total Histone H3 as a loading control.
-
Detection & Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities. An effective LSD1 inhibitor will cause a dose-dependent increase in the H3K4me2 signal relative to the total H3 control.[14]
Therapeutic Applications and Future Directions
The primary therapeutic application for LSD1 inhibitors derived from the 2-phenylcyclopropylamine scaffold is in oncology .
-
Hematological Malignancies: AML is a key indication. LSD1 inhibition promotes the differentiation of leukemic stem cells, reducing their self-renewal capacity.[10][16] Several compounds, including bomedemstat (IMG-7289) and iadademstat (ORY-1001), have entered clinical trials for AML and other myeloid malignancies.[3][17]
-
Solid Tumors: High LSD1 expression in prostate, breast, and small-cell lung cancer makes these promising targets.[16]
-
Combination Therapies: A significant area of research is the use of LSD1 inhibitors in combination with other agents. Synergistic effects have been observed with all-trans retinoic acid (ATRA), HDAC inhibitors, and checkpoint inhibitors (anti-PD-L1), enhancing anti-tumor activity.[3][9][16][17]
The development of these derivatives continues to evolve, with a focus on creating dual-target inhibitors (e.g., LSD1/HDAC) and further refining selectivity to minimize off-target effects and improve safety profiles for chronic dosing.[17]
References
- 1. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 . | Semantic Scholar [semanticscholar.org]
- 8. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of N-Boc-2-phenylcyclopropylamine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The N-Boc-2-phenylcyclopropylamine scaffold has emerged as a cornerstone in contemporary drug discovery, transitioning from a niche chemical entity to a "privileged scaffold" of significant therapeutic relevance.[1] This technical guide provides an in-depth exploration of its strategic importance, detailing the synthetic rationale, mechanistic intricacies, and diverse applications that underscore its value in medicinal chemistry. We will dissect the critical role of the N-tert-butyloxycarbonyl (Boc) protecting group, explore stereoselective synthetic routes, and illuminate its application in the design of potent enzyme inhibitors and other bioactive molecules. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and actionable experimental insights.
The Architectural Advantage: Unpacking the 2-Phenylcyclopropylamine Core
The 2-phenylcyclopropylamine moiety owes its prominence in medicinal chemistry to a unique confluence of structural and electronic properties. The three-membered cyclopropane ring introduces significant ring strain, which enhances its reactivity and confers a rigid, defined conformation upon the molecule.[2] This conformational rigidity can lead to a more favorable entropic contribution to binding affinity with biological targets.[3]
The strategic placement of the phenyl group and the amine functionality creates a versatile pharmacophore that can engage in a variety of interactions with protein targets, including hydrophobic, pi-stacking, and hydrogen bonding interactions. Furthermore, the cyclopropyl group can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation.[3]
The Crucial Role of the N-Boc Protecting Group
The amine functionality of 2-phenylcyclopropylamine is a reactive nucleophile, necessitating protection during many synthetic transformations.[4] The N-tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[5][6] Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, provides an orthogonal deprotection strategy that is compatible with many other protecting groups used in complex molecule synthesis.[5][7]
Stereoselective Synthesis: Accessing the Biologically Relevant Isomers
The biological activity of 2-phenylcyclopropylamine derivatives is often highly dependent on their stereochemistry. For instance, (+)-trans-2-phenylcyclopropylamine exhibits significantly greater monoamine oxidase (MAO) inhibitory potency than its (-)-enantiomer.[8] Therefore, stereoselective synthesis is paramount.
A common approach to synthesizing trans-2-phenylcyclopropylamine involves the reaction of styrene with ethyl diazoacetate to form cis,trans-ethyl 2-phenylcyclopropanecarboxylate.[9] The ester is then hydrolyzed, and the resulting carboxylic acid isomers are separated. The desired trans-isomer can then be converted to the amine via a Curtius rearrangement.[9] More advanced methods, including catalytic asymmetric cyclopropanation, offer more direct routes to enantiomerically pure derivatives.[10]
Below is a generalized workflow for the synthesis of N-Boc-trans-2-phenylcyclopropylamine.
Caption: Generalized synthetic workflow to N-Boc-trans-2-phenylcyclopropylamine.
Applications in Medicinal Chemistry: A Privileged Scaffold in Action
The this compound building block is instrumental in the synthesis of a variety of therapeutic agents.[2][] Its utility is most prominently demonstrated in the development of enzyme inhibitors.
Monoamine Oxidase (MAO) Inhibitors
The parent compound, tranylcypromine (trans-2-phenylcyclopropylamine), is a clinically used antidepressant that acts as a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[3][12] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[12] By inhibiting MAOs, tranylcypromine increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects.[3] The N-Boc protected precursor is a key intermediate in the synthesis of tranylcypromine and its analogs.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
Lysine-specific demethylase 1 (LSD1) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3.[12] Overexpression of LSD1 is implicated in various cancers, making it an attractive therapeutic target.[12] Tranylcypromine was identified as an inhibitor of LSD1, and this discovery spurred the development of numerous 2-phenylcyclopropylamine-based LSD1 inhibitors with improved potency and selectivity.[13][14] These inhibitors are being investigated as potential anticancer agents.[15][16]
The this compound scaffold allows for the facile introduction of various substituents on the phenyl ring and the amine nitrogen, enabling the exploration of structure-activity relationships (SAR) to optimize LSD1 inhibitory activity and selectivity over MAOs.[17][18]
Mechanism of Irreversible Inhibition
The inhibitory activity of 2-phenylcyclopropylamine-based compounds against MAO and LSD1 stems from a mechanism-based inactivation process. The enzyme oxidizes the cyclopropylamine, leading to the opening of the strained cyclopropane ring and the formation of a reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor.[12][14] This irreversible covalent modification inactivates the enzyme.
Caption: Mechanism of irreversible inhibition of FAD-dependent enzymes.
Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.
Protocol: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid
This protocol is adapted from established procedures for the synthesis of the key intermediate.[9]
Materials:
-
Styrene
-
Ethyl diazoacetate
-
Anhydrous sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Sodium hydroxide
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Cyclopropanation: To a solution of styrene in a suitable solvent, add ethyl diazoacetate dropwise at an elevated temperature (e.g., 120-140 °C). The reaction is exothermic and should be controlled carefully. After the addition is complete, continue heating for an additional 1-2 hours.
-
Isomerization: Cool the reaction mixture and add a solution of anhydrous sodium ethoxide in ethanol. Reflux the mixture to isomerize the cis-ester to the more stable trans-ester.
-
Hydrolysis: After isomerization, add a solution of sodium hydroxide and continue to reflux to hydrolyze the ester to the corresponding carboxylic acid.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and wash with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with hydrochloric acid to precipitate the trans-2-phenylcyclopropanecarboxylic acid. Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Protocol: Boc Deprotection of this compound
This protocol outlines a general procedure for the removal of the Boc protecting group under acidic conditions.[5][7][19]
Materials:
-
This compound
-
Dichloromethane (DCM) or other suitable solvent
-
Trifluoroacetic acid (TFA) or a solution of HCl in dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: Dissolve the this compound in dichloromethane in a round-bottom flask. Cool the solution in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (typically 5-10 equivalents) to the stirred solution. Alternatively, a solution of HCl in dioxane can be used.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected 2-phenylcyclopropylamine. The product can be further purified by column chromatography or crystallization if necessary.
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for drug discovery.[1] Its unique structural features and proven track record in modulating challenging biological targets ensure its continued relevance. Future research will likely focus on the development of novel stereoselective synthetic methods to access a wider range of derivatives. Furthermore, the application of this scaffold is expanding beyond enzyme inhibition to other target classes, such as G-protein coupled receptors.[20][21][22] The insights and protocols presented in this guide are intended to empower researchers to fully leverage the potential of this remarkable building block in their quest for novel therapeutics.
References
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 9. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 10. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-2-phenylcyclopropylamine: A Linchpin Intermediate in the Synthesis of Advanced Pharmaceutical Agents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-phenylcyclopropylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Its unique conformational rigidity and electronic properties, conferred by the strained cyclopropane ring, make it an invaluable motif for designing potent therapeutics, particularly for central nervous system (CNS) disorders.[3] The most prominent example is trans-2-phenylcyclopropylamine, known clinically as Tranylcypromine, a powerful monoamine oxidase (MAO) inhibitor used in the treatment of major depressive disorder.[1][4] More recently, this scaffold has been identified as a key pharmacophore for inhibiting other critical enzymes, such as lysine-specific demethylase 1 (LSD1), a target in oncology.[2][5]
To harness the full synthetic potential of this scaffold, chemists rely on protecting group strategies to mask the reactive primary amine during multi-step syntheses. Among the various options, the tert-butoxycarbonyl (Boc) group has emerged as the protector of choice. This guide provides a comprehensive overview of N-Boc-2-phenylcyclopropylamine, from its strategic synthesis to its pivotal role as a precursor in the development of pharmaceutical agents.
The Strategic Imperative of Amine Protection: The Role of the Boc Group
Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can lead to undesirable side reactions, complicating synthetic pathways.[6] Protecting group chemistry provides a solution by temporarily converting the amine into a less reactive form, ensuring that other parts of the molecule can be modified selectively.[6]
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons:[7]
-
Ease of Installation: It is readily introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent.[8]
-
Robust Stability: The resulting carbamate is exceptionally stable across a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[8]
-
Orthogonality: Its stability profile makes it compatible with other common protecting groups, such as the base-labile Fmoc and the hydrogenolysis-labile Cbz groups, allowing for complex, sequential deprotection strategies.[8]
-
Facile Cleavage: The Boc group is efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which liberates the free amine without compromising other acid-sensitive functionalities.[9][10]
The mechanism of Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[7] Deprotection is an acid-catalyzed process where protonation of the carbonyl oxygen facilitates the elimination of the stable tert-butyl carbocation, which subsequently forms isobutylene and carbon dioxide.[9]
References
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 3. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and complex pharmaceutical agents.[1] Its widespread adoption is a testament to its unique stability profile and, most critically, its facile and clean removal under mild acidic conditions.[1][2] This guide provides a comprehensive technical overview of the N-Boc group, detailing its fundamental chemical principles, mechanisms of application and cleavage, detailed experimental protocols, and quantitative data to support its strategic implementation in research and development.
Core Chemical Features and Stability Profile
The Boc group, chemically a tert-butyl carbamate, is introduced to protect primary and secondary amines from unwanted reactions.[1] Its steric bulk and electronic properties render the protected amine significantly less nucleophilic and basic. A key feature of the Boc group is its remarkable stability under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[1][3] This stability makes it an excellent "orthogonal" partner to other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1][4][5] The defining characteristic of the Boc group is its lability under acidic conditions. This selective removal is the foundation of its strategic use in multi-step synthesis, allowing for the deprotection of the amine without affecting other acid-stable protecting groups.[1][6]
The Mechanism of N-Boc Protection
The most common and efficient method for the introduction of the N-Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Step 1: Nucleophilic Attack. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride, forming a tetrahedral intermediate.[1][7]
-
Step 2: Intermediate Collapse. This intermediate then collapses, expelling a tert-butyl carbonate leaving group.[8]
-
Step 3: Final Deprotonation. The unstable tert-butyl carbonate rapidly decomposes into the stable products of carbon dioxide gas and a tert-butoxide anion.[1][8] The tert-butoxide then deprotonates the positively charged amine, yielding the N-Boc protected amine.[7]
While the reaction can proceed without a base, non-nucleophilic bases like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) are often used to accelerate the reaction.[1]
Caption: A typical workflow for the N-Boc protection of an amine.
The Core Reactivity: Understanding N-Boc Cleavage
The acid-catalyzed cleavage of the Boc group is its most defining and exploited characteristic. The reaction proceeds through a mechanism that has characteristics of an E1 elimination.
-
Step 1: Protonation. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7][9]
-
Step 2: Carbocation Formation. The protonated intermediate is unstable and fragments. The C-O bond cleaves to release a highly stable tert-butyl carbocation and a carbamic acid intermediate.[4][7][10] The stability of this tertiary carbocation is the primary thermodynamic driver for the cleavage under mild acidic conditions.[9]
-
Step 3: Fragmentation. The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[4][7] The tert-butyl cation is subsequently neutralized, often by deprotonation to form isobutene gas or by reacting with a scavenger present in the reaction mixture.[4][11]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Factors Influencing Cleavage Rate and Side Reactions
The efficiency and cleanliness of Boc deprotection are influenced by several factors:
-
Acid Strength and Concentration: Stronger acids like TFA cleave the Boc group more rapidly than weaker acids.[3] Studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of acids like HCl, suggesting a general acid-catalyzed mechanism.[12][13][14]
-
Solvent: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[15]
-
Temperature: Most deprotections are carried out at room temperature.[15] While gentle warming can accelerate a sluggish reaction, it can also increase the likelihood of side reactions.[15]
-
Scavengers: The primary cause of side reactions is the electrophilic tert-butyl cation generated during cleavage.[15][16] This cation can alkylate nucleophilic residues, particularly in peptide synthesis (e.g., Tryptophan, Methionine).[16] To prevent this, "scavengers" such as triisopropylsilane (TIS), water, or anisole are added to the reaction mixture to trap the carbocation.[16][17]
A Quantitative Look: Comparative Deprotection Conditions
The selection of the deprotection reagent is critical and depends on the substrate's sensitivity to acid.
| Reagent | Typical Concentration | Solvent | Relative Rate | Common Application |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | Fast | Standard deprotection, especially in peptide synthesis.[15] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Methanol | Moderate to Fast | Alternative to TFA, yields the amine hydrochloride salt.[15] |
| Sulfuric Acid (H₂SO₄) | 1.5-3.0 equiv. | tert-Butyl Acetate | Substrate Dependent | Used for selective deprotection of N-Boc in the presence of t-butyl esters.[18] |
| Thermal (No Acid) | N/A | High-boiling solvents (e.g., TFE, MeOH) | Slow | Used for certain substrates to avoid acid-catalyzed side reactions; requires high temperatures (>200 °C).[19][20] |
This table provides a general comparison; specific rates are highly substrate-dependent.
Orthogonality and Strategic Use
The stability of the Boc group to basic conditions, nucleophiles, and catalytic hydrogenation is fundamental to its utility.[3][4] This allows for a synthetic strategy where other protecting groups can be removed without affecting the Boc-protected amine. This concept is known as an "orthogonal protection strategy".[5][21] For example, an Fmoc group can be removed with a base (like piperidine), and a Cbz group can be removed by hydrogenolysis, all while the Boc group remains intact.[4][6] This enables chemists to selectively unmask different parts of a complex molecule for subsequent reactions.[21]
Field-Proven Methodologies and Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a standard procedure for the N-Boc protection of a primary amine on a 1 mmol scale using Boc anhydride.[2]
Materials:
-
Primary Amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)
-
Triethylamine (TEA) (1.5 mmol, 1.5 equiv, optional)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using, add triethylamine to the solution.
-
Add the di-tert-butyl dicarbonate in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Boc Deprotection with TFA
This protocol outlines a standard method for the removal of an N-Boc group using trifluoroacetic acid, with the inclusion of a scavenger to prevent side reactions.[15][16]
Materials:
-
N-Boc protected compound (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Trifluoroacetic Acid (TFA) (5 mL, for a 50% v/v solution)
-
Triisopropylsilane (TIS) (0.5 mmol, 0.5 equiv, as scavenger)
Procedure:
-
In a well-ventilated fume hood, dissolve the N-Boc protected compound in DCM in a round-bottom flask.
-
Add the scavenger (TIS) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the trifluoroacetic acid to the stirred solution. Caution: The reaction can be exothermic and may involve gas evolution (CO₂ and isobutene).[8][11]
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 30 minutes to 2 hours).
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting product is the amine trifluoroacetate salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃) or use a basic ion-exchange resin.[22]
-
Extract the free amine into an organic solvent, dry, and concentrate to yield the final product.
Conclusion
The N-Boc protecting group remains an indispensable tool in modern organic synthesis due to its well-defined stability profile and predictable reactivity.[1] Its robustness towards a wide array of reagents, coupled with its clean and facile removal under mild acidic conditions, provides chemists with a reliable and versatile option for amine protection. A thorough understanding of its cleavage mechanism, the factors influencing its reactivity, and the strategies to mitigate side reactions are paramount for its successful application in the synthesis of complex molecules, from life-saving pharmaceuticals to novel materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. scribd.com [scribd.com]
- 13. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. fiveable.me [fiveable.me]
- 22. researchgate.net [researchgate.net]
The Rotational Landscape of a Privileged Scaffold: A Theoretical Guide to the Conformational Analysis of N-Boc-2-phenylcyclopropylamine
Abstract
The 2-phenylcyclopropylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of potent enzyme inhibitors and central nervous system agents.[1][2] The introduction of an N-tert-butoxycarbonyl (Boc) protecting group, a common strategy in multi-step syntheses, significantly alters the molecule's steric and electronic properties, thereby influencing its conformational preferences.[3][4] Understanding the three-dimensional structure and dynamic behavior of N-Boc-2-phenylcyclopropylamine is paramount for rational drug design, as conformation dictates molecular recognition and biological activity. This in-depth technical guide provides a comprehensive framework for the theoretical conformational analysis of this compound, leveraging modern computational chemistry techniques. We will explore the rationale behind the selection of computational methods, detail a step-by-step protocol for conformational searching and analysis, and discuss the interpretation of the results in the context of drug development.
Introduction: The Significance of Conformation in Drug Discovery
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape. The specific arrangement of atoms in space, or conformation, determines how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. For derivatives of 2-phenylcyclopropylamine, which are known to inhibit enzymes like monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), the relative orientation of the phenyl ring and the amino group is a critical determinant of inhibitory potency and selectivity.[1][5][6]
The N-Boc protecting group, while synthetically useful, introduces significant steric bulk and multiple rotatable bonds, leading to a more complex conformational landscape compared to the parent amine. A thorough understanding of this landscape—the identification of low-energy conformers and the energy barriers between them—is essential for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity to guide the design of more potent and selective analogs.
-
Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups necessary for biological activity.
-
Docking and Virtual Screening: Using accurate conformers to predict binding modes and affinities to protein targets.
This guide will provide researchers, scientists, and drug development professionals with a robust theoretical framework to investigate the conformational preferences of this compound.
Theoretical Approach: A Multi-faceted Computational Strategy
A comprehensive understanding of the conformational space of a flexible molecule like this compound requires a multi-pronged computational approach. We will employ a combination of methods to efficiently search for and accurately rank the stability of different conformers.
The Rationale Behind Method Selection
The choice of computational methods is a balance between accuracy and computational cost. For a molecule of this size, a hierarchical approach is most effective:
-
Initial Conformational Search (Molecular Mechanics): Molecular mechanics (MM) force fields provide a rapid way to explore a large conformational space by treating atoms as balls and bonds as springs. This allows for the efficient generation of a diverse set of possible conformers.
-
Geometry Optimization and Energy Refinement (Density Functional Theory): Density Functional Theory (DFT) provides a much more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies of the conformers.[7] We will use DFT to optimize the geometries of the conformers identified by the MM search and to obtain more reliable energy rankings.
-
Solvation Effects (Continuum Solvation Models): The conformation of a molecule can be significantly influenced by its environment.[8][9] Implicit solvation models, such as the Polarizable Continuum Model (PCM), offer a computationally efficient way to account for the bulk effects of a solvent by treating it as a continuous dielectric medium.
Computational Workflow
The overall computational workflow is designed to systematically explore and refine the conformational landscape of this compound.
Caption: Computational workflow for conformational analysis.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the theoretical conformational analysis of this compound.
Software Requirements
A variety of computational chemistry software packages can be used to perform these calculations. Examples include:
-
Gaussian: For DFT calculations.
-
Schrödinger Suite (MacroModel): For molecular mechanics conformational searches.
-
Open-source alternatives: Avogadro for structure building, and GAMESS or NWChem for DFT calculations. Freely available programs like VEGA ZZ can also be used for conformational analysis of small molecules.[10][11]
Protocol
Step 1: Initial 3D Structure Generation
-
Sketch the 2D structure of this compound.
-
Convert the 2D sketch to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw). Ensure the correct stereochemistry (e.g., trans or cis for the 2-phenylcyclopropylamine core).
-
Perform a quick geometry optimization using a simple force field (e.g., UFF) to obtain a reasonable starting geometry.
Step 2: Molecular Mechanics Conformational Search
-
Rationale: To efficiently sample the large conformational space arising from the rotation of the phenyl and N-Boc groups.
-
Method: Employ a systematic or stochastic conformational search algorithm.
-
Force Field: Use a suitable molecular mechanics force field such as MMFF94 or OPLS3e.
-
Parameters:
-
Define the rotatable bonds: the C-N bond of the amide, the C-C bond connecting the phenyl ring to the cyclopropane, and the C-O and C-N bonds of the carbamate.
-
Set an energy window (e.g., 10 kcal/mol) to save unique conformers.
-
Set a maximum number of conformers to generate (e.g., 1000).
-
-
Output: A set of low-energy conformers.
Step 3: DFT Geometry Optimization
-
Rationale: To obtain accurate geometries and relative energies of the conformers identified in the MM search.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is a good starting point, offering a balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set like 6-31G* is suitable for geometry optimizations of organic molecules.[12][13]
-
Procedure:
-
For each unique conformer from the MM search, perform a full geometry optimization.
-
Verify that each optimized structure is a true minimum by performing a frequency calculation (no imaginary frequencies).
-
Step 4: DFT Single-Point Energy Calculation
-
Rationale: To further refine the relative energies using a more robust basis set.
-
Method: DFT single-point energy calculation on the optimized geometries from Step 3.
-
Basis Set: A larger basis set with diffuse and polarization functions, such as 6-311+G(d,p), will provide more accurate electronic energies.[12][14][15]
Step 5: Inclusion of Solvent Effects
-
Rationale: To model the influence of a solvent on the conformational equilibrium. The choice of solvent should be relevant to experimental conditions (e.g., chloroform or water).
-
Method: A continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Procedure: Perform a single-point energy calculation on the optimized gas-phase geometries using the PCM model with the desired solvent.
Step 6: Thermodynamic Analysis
-
Rationale: To calculate the Gibbs free energies of the conformers, which determine their relative populations at a given temperature.
-
Procedure: Use the output from the frequency calculations (Step 3) to obtain the thermal corrections to the Gibbs free energy. Add these corrections to the single-point energies (Step 5) to get the final Gibbs free energies in solution.
Step 7: Conformational Population Analysis
-
Rationale: To determine the percentage of each conformer present at equilibrium.
-
Method: Calculate the Boltzmann population of each conformer using the following equation:
-
% Population of conformer i = (exp(-ΔG_i / RT) / Σ_j exp(-ΔG_j / RT)) * 100
-
Where ΔG is the relative Gibbs free energy, R is the gas constant, and T is the temperature.
-
Data Presentation and Interpretation
The results of the conformational analysis should be presented in a clear and concise manner to facilitate interpretation.
Key Conformational Descriptors
The key dihedral angles that define the conformation of this compound should be identified and their values reported for each low-energy conformer.
Caption: Key dihedral angles for conformational analysis.
Tabulated Results
A table summarizing the key data for the low-energy conformers is an effective way to present the results.
| Conformer | τ1 (°) | τ2 (°) | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Solvent) | Population (%) |
| 1 | 120 | 180 | 0.00 | 0.00 | 75.3 |
| 2 | -120 | 180 | 0.25 | 0.20 | 20.1 |
| 3 | 120 | 0 | 1.50 | 1.45 | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualization of Conformers
Visualizing the 3D structures of the most stable conformers is crucial for understanding their spatial arrangement.
(A Visual representation of the top three low-energy conformers of this compound would be included here, highlighting the key dihedral angles.)
Validation and Experimental Correlation
Theoretical calculations should always be validated against experimental data where possible. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[16][17][18][19]
-
Nuclear Overhauser Effect (NOE): The presence of NOE correlations between specific protons can provide evidence for their spatial proximity, which can be compared to the interatomic distances in the calculated conformers.
-
Coupling Constants: Three-bond coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei and can be calculated from the theoretical structures and compared to experimental values.
Discrepancies between theoretical and experimental results may indicate the need to refine the computational model, for example, by using a higher level of theory, a different solvent model, or by considering explicit solvent molecules.[9][20]
Conclusion
The theoretical conformational analysis of this compound provides invaluable insights into its structural preferences and dynamic behavior. By following the systematic computational workflow outlined in this guide, researchers can obtain a detailed understanding of the conformational landscape of this important medicinal chemistry scaffold. This knowledge is critical for guiding the design and optimization of novel 2-phenylcyclopropylamine derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process.
References
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational Sampling with Implicit Solvent Models: Application to the PHF6 Peptide in Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. mr.copernicus.org [mr.copernicus.org]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. researchgate.net [researchgate.net]
- 19. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An explicit-solvent conformation search method using open software - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of N-Boc-2-phenylcyclopropylamine
Introduction: The Significance of Chiral Cyclopropylamines in Modern Drug Discovery
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, prized for its unique conformational and electronic properties.[1][2] This rigid, three-membered ring can act as a bioisostere for larger groups, improve metabolic stability, and modulate the pKa of the amine, thereby enhancing pharmacological profiles. A prominent example is 2-phenylcyclopropylamine, the core structure of tranylcypromine, a potent and irreversible inhibitor of monoamine oxidase (MAO).[3][4]
The biological activity of such compounds is critically dependent on their stereochemistry. For instance, the (+)-trans-enantiomer of 2-phenylcyclopropylamine exhibits significantly greater MAO potency than its (-)-enantiomer.[5] This underscores the necessity for robust asymmetric synthetic methods to access enantiomerically pure cyclopropylamines. The N-Boc protected form, N-Boc-2-phenylcyclopropylamine, is a versatile and crucial intermediate, enabling further functionalization and peptide couplings while preventing unwanted side reactions of the highly nucleophilic amine.[6][7]
This guide provides a detailed exploration of the asymmetric synthesis of this compound, focusing on a robust and widely adopted strategy: the transition metal-catalyzed asymmetric cyclopropanation of styrene, followed by conversion to the target carbamate. We will delve into the mechanistic underpinnings of the key transformations, provide step-by-step protocols, and offer expert insights into potential challenges and optimization strategies.
Part 1: The Strategic Approach - Asymmetric Cyclopropanation and Functional Group Interconversion
The most elegant and efficient routes to chiral 2-phenylcyclopropylamines hinge on the de novo construction of the cyclopropane ring with high stereocontrol.[4] Among the various methods, the transition metal-catalyzed reaction of a diazo compound with an olefin stands out for its versatility and high levels of asymmetric induction.[1][3][8]
Our chosen strategy involves a three-stage sequence:
-
Asymmetric Cyclopropanation: A chiral transition metal complex, such as those based on Ruthenium(II) or Iron(II), catalyzes the reaction between styrene and a diazoacetate to form an enantioenriched cyclopropanecarboxylate ester. The catalyst's chiral ligands create a stereochemically defined environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.[9][10]
-
Functional Group Transformation: The resulting ester is hydrolyzed to the corresponding carboxylic acid. This acid is then subjected to a Curtius rearrangement, a reliable method for converting carboxylic acids into amines via an isocyanate intermediate.[5][9][11]
-
In-Situ Boc Protection: The isocyanate intermediate generated during the rearrangement is trapped directly with tert-butanol to yield the final N-Boc protected amine. This tandem approach is highly efficient, avoiding the isolation of the free amine, which can be volatile and prone to side reactions.
Visualizing the Synthetic Workflow
The overall synthetic pathway is illustrated below. This multi-step process is designed to build stereochemical complexity in a controlled manner, culminating in the desired protected amine.
Caption: Overall workflow for the asymmetric synthesis of this compound.
Part 2: Detailed Experimental Protocols
Safety First: The following protocols involve hazardous materials, including diazo compounds (potentially explosive and toxic) and azides (potentially explosive). All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 2.1: Asymmetric Cyclopropanation of Styrene
This protocol describes the synthesis of ethyl trans-2-phenylcyclopropanecarboxylate using a chiral Ru(II)-Pheox catalyst, which is known to provide high yields and excellent stereoselectivity.[9]
Materials and Equipment:
-
Chiral Ru(II)-Pheox catalyst (e.g., [RuCl₂(p-cymene)]₂ + (S,S)-2,2'-bis(4-phenyl-2-oxazolinyl)propane)
-
Styrene, freshly distilled
-
Ethyl diazoacetate (EDA), solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Oven-dried glassware: 250 mL three-neck round-bottom flask, condenser
-
Syringe pump
-
Inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation & Reaction Setup:
-
To the oven-dried 250 mL flask under an inert atmosphere, add the chiral Ru(II)-Pheox catalyst (2 mol%).
-
Add anhydrous DCM (100 mL) and freshly distilled styrene (1.0 eq).
-
Stir the mixture at room temperature until the catalyst is fully dissolved. Cool the reaction vessel to the recommended temperature for the specific catalyst, often between -30 °C and 0 °C, to maximize selectivity.[9]
-
-
Slow Addition of Diazoacetate:
-
Load a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM into a syringe and place it on the syringe pump.
-
Add the EDA solution to the reaction mixture dropwise over 4-6 hours.
-
Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of diethyl maleate and fumarate via dimerization of the carbene intermediate.[10]
-
-
Reaction Monitoring and Workup:
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
-
Monitor the consumption of the diazo compound by TLC (a faint yellow color should persist and then fade).
-
Once complete, quench the reaction by allowing it to warm to room temperature and concentrating the solvent under reduced pressure.
-
-
Purification:
Data Analysis:
-
Determine the diastereomeric ratio (trans:cis) using ¹H NMR spectroscopy or GC analysis.
-
Determine the enantiomeric excess (% ee) of the major trans isomer using chiral HPLC or chiral GC analysis.
| Catalyst System | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio | ee (%) [trans] | Reference |
| Ru(II)-Pheox | CH₂Cl₂ | -30 | High | >95:5 | >98 | [9] |
| Chiral Fe(II) Porphyrin | Toluene | 25 | 99 | 21:1 | 45 | [10] |
| Co(II)-Porphyrin | Methanol | 25 | 46 | - | - | [8] |
Protocol 2.2: Saponification and Curtius Rearrangement to this compound
This protocol details the conversion of the cyclopropyl ester into the final N-Boc protected amine in a two-step, one-pot procedure.
Materials and Equipment:
-
Ethyl trans-2-phenylcyclopropanecarboxylate (from Protocol 2.1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard glassware for reflux and extraction
Procedure:
-
Saponification (Ester to Carboxylic Acid):
-
Dissolve the cyclopropyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) and stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Acidify the reaction mixture to pH ~2-3 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid, which is often used in the next step without further purification.
-
-
Curtius Rearrangement and Boc-Protection:
-
WARNING: This step generates an azide intermediate. Use appropriate shielding and handle with care.
-
Under an inert atmosphere, dissolve the crude carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) followed by tert-butanol (1.5 eq).
-
Carefully add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise at room temperature.
-
Causality: DPPA activates the carboxylic acid and facilitates the formation of the acyl azide.
-
Slowly heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Nitrogen gas will evolve as the acyl azide rearranges to the isocyanate.
-
The isocyanate is trapped in situ by tert-butanol to form the stable Boc-carbamate.
-
Monitor the reaction by TLC for the disappearance of the activated acid and formation of the product.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
-
Part 3: Mechanistic Insights and Troubleshooting
The Catalytic Cycle of Asymmetric Cyclopropanation
Understanding the mechanism is key to troubleshooting. The generally accepted pathway involves the reaction of the metal catalyst with the diazo compound to expel N₂, generating a highly reactive metal-carbene (or carbenoid) species. This electrophilic carbene is then transferred to the nucleophilic double bond of styrene. The chiral ligands on the metal dictate the facial selectivity of this transfer, leading to the observed enantioselectivity.
Caption: Simplified catalytic cycle for metal-catalyzed asymmetric cyclopropanation.
Expert Troubleshooting Guide
-
Problem: Low enantioselectivity (ee).
-
Cause: The catalyst may be suboptimal, or the reaction temperature may be too high. Asymmetric induction is often more effective at lower temperatures.
-
Solution: Screen different chiral ligands or catalyst systems.[10][12] Lower the reaction temperature systematically (e.g., from 0 °C to -30 °C or lower) and re-evaluate the ee.[9] Ensure all reagents and solvents are scrupulously dry, as water can interfere with the catalyst.
-
-
Problem: Poor diastereoselectivity (trans:cis ratio).
-
Cause: The choice of catalyst and solvent can significantly influence the trans:cis ratio. Some catalysts have an inherent preference for forming the thermodynamically more stable trans product.
-
Solution: Consult the literature for catalyst systems known to favor trans selectivity.[10][12] Solvents can also play a role; for instance, polar solvents might alter selectivity compared to nonpolar ones.
-
-
Problem: Low yield in the Curtius rearrangement.
-
Cause: The acyl azide intermediate may decompose via pathways other than rearrangement if the temperature is too high or if moisture is present. The carboxylic acid starting material must be completely dry.
-
Solution: Ensure the saponification workup effectively removes all water and that the subsequent rearrangement is performed under strictly anhydrous conditions. Use a controlled heating ramp to the desired reflux temperature to ensure smooth nitrogen evolution.
-
-
Problem: Incomplete Boc-protection.
-
Cause: Insufficient Boc₂O or base, or a reaction time that is too short.
-
Solution: If performing a separate Boc-protection step on the free amine, use a slight excess of Boc₂O (1.1-1.2 eq). Ensure the base is non-nucleophilic (e.g., Et₃N) or use aqueous base (Schotten-Baumann conditions) to drive the reaction to completion.[7]
-
Conclusion
The asymmetric synthesis of this compound is a critical process for researchers in medicinal chemistry and drug development. The strategy outlined here, centered on a stereoselective metal-catalyzed cyclopropanation followed by a robust Curtius rearrangement, provides a reliable and scalable route to this valuable building block. By understanding the causality behind each experimental step and anticipating potential challenges, scientists can efficiently produce this key intermediate in high yield and excellent enantiopurity, paving the way for the discovery of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 5. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [dr.lib.iastate.edu]
- 11. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: A Practical, Step-by-Step Guide to the Synthesis of N-Boc-2-phenylcyclopropylamine from Styrene
Abstract
This comprehensive application note provides a detailed and scientifically grounded protocol for the synthesis of N-Boc-2-phenylcyclopropylamine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, styrene, and proceeds through a three-part sequence: (1) a diastereoselective cyclopropanation to form ethyl 2-phenylcyclopropanecarboxylate, with an emphasis on maximizing the desired trans-isomer; (2) conversion of the ester to trans-2-phenylcyclopropylamine via a Curtius rearrangement; and (3) the final N-protection step to yield the title compound. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and experimental rationale to ensure successful and reproducible outcomes.
Introduction
The 2-phenylcyclopropylamine scaffold is a "privileged structure" in medicinal chemistry, most notably as the core of the antidepressant drug tranylcypromine.[1][2] The trans-isomer, in particular, is of significant pharmacological interest.[1][3] Protecting the amine functionality with a tert-butyloxycarbonyl (Boc) group provides a stable, versatile intermediate, this compound, which is amenable to a wide range of further chemical modifications. This document outlines a reliable and scalable laboratory synthesis from styrene, a common and inexpensive starting material.
The chosen synthetic pathway involves the initial formation of a cyclopropane ring, a transformation that can be achieved through various methods. Transition metal-catalyzed decomposition of diazo reagents is a common and effective approach for the cyclopropanation of olefins like styrene.[4][5][6] Following the formation of the cyclopropane core, the transformation of a carboxylic acid derivative into a primary amine is efficiently accomplished via the Curtius rearrangement. This classic transformation proceeds through an acyl azide and an isocyanate intermediate, providing a reliable route to the desired amine.[1][7] The final step, Boc-protection, is a standard and high-yielding procedure in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc anhydride) to protect the newly formed amine.[8][9]
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages, each with its own distinct protocol. The overall transformation is depicted below.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of trans-Ethyl 2-Phenylcyclopropanecarboxylate
This initial stage focuses on the construction of the cyclopropane ring via the reaction of styrene with ethyl diazoacetate. This reaction typically produces a mixture of cis and trans diastereomers.[7] Since the trans isomer is the desired product for subsequent steps, an isomerization protocol is included to enrich the product mixture in the trans form.
Experimental Protocol 1: Cyclopropanation and Isomerization
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Styrene | 104.15 | 13.5 g (14.8 mL) | 129.6 |
| Ethyl diazoacetate | 114.10 | 10.0 g (9.0 mL) | 87.6 |
| Sodium ethoxide | 68.05 | 0.47 g | 6.9 |
| Anhydrous Ethanol | 46.07 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NaCl | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Cyclopropanation: To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4.8 g (46.1 mmol) of freshly distilled styrene. Heat the styrene to 125-130 °C under a nitrogen atmosphere.
-
In the dropping funnel, place a mixture of 8.7 g (83.5 mmol) of styrene and 10.0 g (87.6 mmol) of ethyl diazoacetate.
-
Add the styrene/ethyl diazoacetate mixture dropwise to the hot styrene over approximately 2 hours, maintaining the reaction temperature between 125-140 °C.[7]
-
After the addition is complete, continue heating the reaction mixture at 125 °C for an additional 4 hours.
-
Cool the reaction mixture to room temperature. Remove the excess styrene by vacuum distillation. The crude product is a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate.
-
Isomerization: To the crude ester mixture, add 50 mL of anhydrous ethanol and 0.47 g (6.9 mmol) of sodium ethoxide.
-
Heat the mixture to reflux and maintain reflux for 20-24 hours.[7] This step isomerizes the cis-ester to the more thermodynamically stable trans-ester.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dissolve the residue in 100 mL of diethyl ether and wash with 2 x 50 mL of water, followed by 50 mL of saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trans-ethyl 2-phenylcyclopropanecarboxylate as a yellow oil. The product can be purified by vacuum distillation.
Part 2: Synthesis of trans-2-Phenylcyclopropylamine
This part of the synthesis involves two key transformations: the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, followed by a Curtius rearrangement to furnish the desired primary amine.
Mechanism: The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to the primary amine. This reaction is a reliable method for converting carboxylic acids to amines with the loss of one carbon atom (as CO₂).
Figure 2: Simplified mechanism of the Curtius Rearrangement.
Experimental Protocol 2: Hydrolysis and Curtius Rearrangement
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for hydrolysis) | Moles (mmol) |
| trans-Ethyl 2-phenylcyclopropanecarboxylate | 190.24 | 10.0 g | 52.6 |
| Sodium hydroxide (NaOH) | 40.00 | 3.15 g | 78.8 |
| Ethanol | 46.07 | 30 mL | - |
| Water | 18.02 | 4 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| Reagent | Molar Mass ( g/mol ) | Quantity (for Curtius) | Moles (mmol) |
| trans-2-Phenylcyclopropanecarboxylic acid | 162.18 | 7.5 g | 46.2 |
| Thionyl chloride (SOCl₂) | 118.97 | 6.6 g (4.0 mL) | 55.5 |
| Sodium azide (NaN₃) | 65.01 | 4.5 g | 69.2 |
| Toluene | 92.14 | 100 mL | - |
| Concentrated HCl | 36.46 | 15 mL | - |
Procedure:
-
Hydrolysis: In a 100 mL round-bottom flask, dissolve 10.0 g (52.6 mmol) of trans-ethyl 2-phenylcyclopropanecarboxylate in 30 mL of ethanol. Add a solution of 3.15 g (78.8 mmol) of NaOH in 4 mL of water.
-
Reflux the mixture for 20 hours.[7]
-
Cool the reaction to room temperature and concentrate by rotary evaporation to remove the ethanol.
-
Dissolve the solid residue in 50 mL of water. Wash the aqueous solution with 2 x 25 mL of diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl. A white precipitate of trans-2-phenylcyclopropanecarboxylic acid will form.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Curtius Rearrangement: Caution! Sodium azide and acyl azides are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
To a 250 mL flask, add 7.5 g (46.2 mmol) of the dried trans-2-phenylcyclopropanecarboxylic acid and 4.0 mL (55.5 mmol) of thionyl chloride. Heat the mixture gently at 50 °C for 2 hours until gas evolution ceases.
-
Remove the excess thionyl chloride by vacuum distillation. The residue is the crude acid chloride.
-
In a separate 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 4.5 g (69.2 mmol) of sodium azide in 50 mL of dry toluene.
-
Dissolve the crude acid chloride in 50 mL of dry toluene and add it dropwise to the stirred sodium azide suspension at 80 °C over 1.5 hours.[7]
-
After the addition is complete, reflux the mixture for 3-4 hours until the evolution of nitrogen gas subsides. This converts the acyl azide to the isocyanate.
-
Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add 15 mL of concentrated HCl dropwise. (Exothermic reaction!)
-
Heat the mixture to 80-90 °C for 1 hour to hydrolyze the isocyanate.
-
Cool the mixture, separate the layers, and extract the aqueous layer with 2 x 25 mL of toluene.
-
Make the aqueous layer strongly basic (pH > 12) with 50% NaOH solution while cooling in an ice bath.
-
Extract the liberated amine with 3 x 50 mL of diethyl ether.
-
Combine the ether extracts, dry over anhydrous K₂CO₃, filter, and concentrate carefully by rotary evaporation to yield trans-2-phenylcyclopropylamine as a colorless oil.
Part 3: N-Boc Protection of trans-2-Phenylcyclopropylamine
The final step is the protection of the amine with a Boc group, which is a standard procedure that proceeds under mild conditions with high yield.
Experimental Protocol 3: N-Boc Protection
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| trans-2-Phenylcyclopropylamine | 133.19 | 5.0 g | 37.5 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 9.0 g | 41.3 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 6.3 g | 75.0 |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
Procedure:
-
In a 250 mL flask, dissolve 5.0 g (37.5 mmol) of trans-2-phenylcyclopropylamine in 50 mL of THF.
-
Add a solution of 6.3 g (75.0 mmol) of sodium bicarbonate in 50 mL of water.
-
To the stirred biphasic mixture, add 9.0 g (41.3 mmol) of di-tert-butyl dicarbonate (Boc₂O).[8][10]
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Separate the layers and extract the aqueous layer with 2 x 50 mL of ethyl acetate.
-
Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
The product, this compound, can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white solid.
Conclusion
This application note details a robust and reproducible three-part synthesis of this compound from styrene. By following these protocols, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and chemical research. The provided explanations for the experimental choices and mechanisms are intended to empower the user to not only execute the synthesis but also to understand the underlying chemical principles, allowing for potential adaptation and troubleshooting.
References
- 1. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 2. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 3. epigentek.com [epigentek.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Chiral Advantage: N-Boc-2-phenylcyclopropylamine in Modern Drug Discovery
Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry
In the intricate dance of drug-receptor interactions, molecular architecture is paramount. The 2-phenylcyclopropylamine (2-PCPA) scaffold, a conformationally restricted analog of phenethylamine, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent rigidity reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. The historical journey of this scaffold began with the monoamine oxidase (MAO) inhibitor tranylcypromine, a racemic mixture of trans-2-phenylcyclopropylamine, used as an antidepressant.[1][2] However, the true potential of this structural motif has been unlocked through the lens of stereochemistry, leading to the development of highly specific enzyme inhibitors and central nervous system (CNS) modulators.[3]
This guide delves into the synthesis and application of a key chiral building block derived from this scaffold: N-Boc-2-phenylcyclopropylamine. We will explore the critical role of the tert-butoxycarbonyl (Boc) protecting group in enabling the synthesis and manipulation of enantiomerically pure 2-PCPA. Through detailed protocols and mechanistic insights, we will illuminate how researchers can leverage this versatile building block to accelerate the discovery of novel therapeutics, with a particular focus on the inhibition of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic target in oncology.[2]
Core Principles: Synthesis and Chiral Resolution
The journey to enantiopure this compound involves two crucial stages: the synthesis of the racemic compound and its subsequent separation into individual enantiomers (chiral resolution). The trans isomer is of primary interest for many biological targets due to its specific spatial arrangement.
Synthesis of Racemic trans-N-Boc-2-phenylcyclopropylamine
The most common and efficient route to the racemic trans-2-phenylcyclopropylamine core involves a cyclopropanation reaction followed by a Curtius rearrangement. The Curtius rearrangement is a robust method for converting a carboxylic acid to a primary amine with retention of configuration.[1][4] The use of diphenylphosphoryl azide (DPPA) or a modified Weinstock procedure allows for the in-situ formation of an acyl azide, which then rearranges to an isocyanate.[5][6] This isocyanate is then trapped with tert-butanol to directly afford the N-Boc protected amine.
Caption: Synthetic workflow for racemic trans-N-Boc-2-phenylcyclopropylamine.
Protocol 1: Synthesis of Racemic trans-N-Boc-2-phenylcyclopropylamine
Materials:
-
trans-2-Phenylcyclopropanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve trans-2-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: Add triethylamine (1.2 eq) and tert-butanol (1.5 eq) to the solution.
-
Acyl Azide Formation and Rearrangement: Add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution at room temperature. After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC. The reaction is complete when the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO3. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford racemic trans-N-Boc-2-phenylcyclopropylamine as a white solid.
Expected Outcome: This procedure typically provides the N-Boc protected amine in good to excellent yields (70-90%).
Chiral Resolution: Isolating the Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step. While several methods exist, classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a robust and scalable technique.[7] (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is an effective resolving agent for racemic amines, forming diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[8][9]
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 6. scispace.com [scispace.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Curtius Rearrangement [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure N-Boc-2-phenylcyclopropylamine
Introduction: The Significance of Enantiopure N-Boc-2-phenylcyclopropylamine
Enantiomerically pure this compound is a critical chiral building block in modern medicinal chemistry and drug development. Its rigid cyclopropane scaffold, coupled with the versatile Boc-protected amine, makes it a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds. The parent amine, 2-phenylcyclopropylamine, is the core structure of the antidepressant drug Tranylcypromine, a potent monoamine oxidase inhibitor (MAOI).[1] The stereochemistry of this moiety is crucial for its biological activity and safety profile, driving the demand for enantiopure forms. This guide provides a comprehensive overview of a robust and scalable synthetic route to enantiopure this compound, focusing on practical considerations for large-scale production.
Strategic Approach to Enantiopure Synthesis: A Comparative Analysis
Two primary strategies exist for obtaining enantiopure 2-phenylcyclopropylamine derivatives: asymmetric synthesis and chiral resolution of a racemic mixture.
-
Asymmetric Synthesis: This approach aims to create the desired enantiomer directly, often through the use of chiral catalysts or auxiliaries. Asymmetric cyclopropanation of styrene has been explored using various transition metal catalysts.[2] While elegant, this method can be costly for large-scale production due to expensive ligands and catalysts, and may require extensive process optimization to achieve high enantioselectivity.[3]
-
Chiral Resolution: This classical method involves the preparation of a racemic mixture of a suitable precursor, followed by separation of the enantiomers using a chiral resolving agent.[4] This approach is often more cost-effective and readily scalable, making it a preferred method in many industrial settings.[4][]
This guide will focus on a diastereoselective cyclopropanation followed by chiral resolution, a strategy that balances efficiency, cost, and scalability for the large-scale synthesis of the target molecule.
Diagram of the Synthetic Pathway
Caption: Overall synthetic workflow from styrene to the final product.
Part 1: Synthesis of Racemic trans-2-Phenylcyclopropanecarboxylic Acid
Step 1: Diastereoselective Cyclopropanation of Styrene
The synthesis commences with the diastereoselective cyclopropanation of styrene with ethyl diazoacetate to favor the formation of the trans-isomer of ethyl 2-phenylcyclopropanecarboxylate.
Protocol 1: Large-Scale Cyclopropanation
-
Reactor Setup: A suitable reactor is charged with styrene (1.0 equivalent).
-
Reaction Initiation: The styrene is heated to 125-140 °C under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: A mixture of additional styrene (2.0 equivalents) and ethyl diazoacetate (2.0 equivalents) is added dropwise to the heated styrene, maintaining the reaction temperature between 125-140 °C.
-
Reaction Monitoring: The reaction is monitored by gas chromatography (GC) for the disappearance of ethyl diazoacetate.
-
Work-up: Upon completion, the excess styrene is removed by vacuum distillation to yield the crude cis/trans mixture of ethyl 2-phenylcyclopropanecarboxylate.
| Parameter | Value/Condition | Source |
| Reactants | Styrene, Ethyl Diazoacetate | [6] |
| Temperature | 125-140 °C | [6] |
| Diastereomeric Ratio (trans:cis) | Typically > 3:1 | [6] |
| Yield | High | [6] |
Step 2: Isomerization and Hydrolysis
To maximize the yield of the desired trans-isomer, the crude ester mixture is subjected to isomerization followed by hydrolysis.
Protocol 2: Isomerization and Saponification
-
Isomerization: The crude ester is treated with a catalytic amount of sodium ethoxide in ethanol and heated to reflux. This thermodynamically controlled process enriches the more stable trans-isomer.
-
Hydrolysis: A solution of sodium hydroxide in aqueous ethanol is added to the isomerized ester mixture, and the reaction is refluxed until saponification is complete.
-
Work-up: The ethanol is removed under reduced pressure, and the aqueous residue is washed with an organic solvent (e.g., toluene) to remove any non-acidic impurities.
-
Acidification: The aqueous layer is acidified with a strong acid (e.g., concentrated HCl) to precipitate the racemic trans-2-phenylcyclopropanecarboxylic acid.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
| Parameter | Value/Condition | Source |
| Isomerization Reagent | Sodium Ethoxide | [6] |
| Hydrolysis Reagent | Sodium Hydroxide | [6] |
| Final Diastereomeric Purity | >95% trans | [6] |
| Overall Yield (from ester) | >90% | [6] |
Part 2: Chiral Resolution and Amine Formation
Step 3: Chiral Resolution of trans-2-Phenylcyclopropanecarboxylic Acid
The racemic acid is resolved using a chiral resolving agent, such as (R)-(-)-mandelic acid, to isolate the desired enantiomer.
Protocol 3: Chiral Resolution
-
Salt Formation: The racemic trans-2-phenylcyclopropanecarboxylic acid is dissolved in a suitable solvent (e.g., ethanol), and a stoichiometric amount of the chiral resolving agent, (R)-(-)-mandelic acid, is added.
-
Crystallization: The solution is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystalline salt is collected by filtration and washed with a small amount of cold solvent.
-
Liberation of the Free Acid: The diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiopure acid, which is then extracted into an organic solvent. Acidification of the aqueous layer allows for the recovery of the resolving agent.
-
Purification: The organic layer containing the enantiopure acid is washed, dried, and concentrated to yield the enantiopure trans-2-phenylcyclopropanecarboxylic acid. The enantiomeric excess (e.e.) should be determined by chiral HPLC.
| Parameter | Value/Condition | Source |
| Resolving Agent | (R)-(-)-Mandelic Acid | [7][8] |
| Solvent | Ethanol | [7] |
| Expected e.e. | >99% after recrystallization | [7] |
Step 4: Curtius Rearrangement to Form the Amine
The enantiopure carboxylic acid is converted to the corresponding amine via a Curtius rearrangement. This reaction proceeds with retention of stereochemistry.[9][10]
Protocol 4: Curtius Rearrangement
-
Reactor Setup: A reactor is charged with the enantiopure trans-2-phenylcyclopropanecarboxylic acid and a suitable solvent (e.g., toluene).
-
Reagent Addition: Triethylamine (Et3N) is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA). The reaction is stirred at room temperature before being heated to reflux.
-
Isocyanate Formation and Trapping: The acyl azide formed in situ rearranges to the corresponding isocyanate with the evolution of nitrogen gas. The isocyanate is then trapped with tert-butanol (t-BuOH), which also acts as a solvent, to form the N-Boc protected amine directly.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC for the consumption of the starting acid.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous base and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography or crystallization.
Safety Considerations for Curtius Rearrangement:
-
Azide Toxicity and Explosive Hazard: Sodium azide and organic azides are highly toxic and potentially explosive. Handle with extreme caution, using appropriate personal protective equipment (PPE) and a blast shield, especially on a large scale.[11][12]
-
DPPA: Diphenylphosphoryl azide is a lachrymator and should be handled in a well-ventilated fume hood.[11]
-
Isocyanates: Isocyanates are reactive and can be irritants. Avoid inhalation and skin contact.[11]
-
Pressure Build-up: The reaction evolves nitrogen gas, which can cause a pressure build-up in a closed system. Ensure the reactor is properly vented.
Part 3: Final N-Boc Protection (Alternative Route)
If the Curtius rearrangement is performed to yield the free amine (by trapping with water followed by decarboxylation), a separate N-Boc protection step is required.
Protocol 5: N-Boc Protection of Enantiopure Amine
-
Reaction Setup: The enantiopure trans-2-phenylcyclopropylamine is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) is added to the solution. A base such as triethylamine (1.2 equivalents) can be added to scavenge the acid formed during the reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting amine is consumed.
-
Work-up: The reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-Boc protected product, which can be further purified by crystallization or column chromatography if necessary.
| Parameter | Value/Condition | Source |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | [11] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | |
| Base (optional) | Triethylamine (Et₃N) | |
| Yield | >95% |
Diagram of the Curtius Rearrangement and N-Boc Protection
References
- 1. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated HPLC Method for Purity Determination of N-Boc-2-phenylcyclopropylamine
Abstract
This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of purity for N-Boc-2-phenylcyclopropylamine. This intermediate is critical in the synthesis of various pharmaceutical agents, and ensuring its chemical and stereochemical purity is paramount. The presented methodology is designed to be robust, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guidelines[1][2][3]. We will detail two distinct HPLC methods: a reversed-phase method for the quantification of process-related impurities, including the diastereomeric cis-isomer, and a chiral HPLC method for the determination of enantiomeric purity.
Introduction: The Analytical Challenge
This compound is a chiral building block characterized by a phenyl group, a cyclopropyl ring, and a Boc-protected amine. The synthesis of this compound can result in a mixture of stereoisomers and other process-related impurities[4][5]. Therefore, a robust analytical method must be capable of separating and quantifying the following:
-
The desired trans-isomer: N-Boc-(1R,2S)-2-phenylcyclopropylamine (or its enantiomer).
-
The cis-diastereomer: N-Boc-(1R,2R)-2-phenylcyclopropylamine (and its enantiomer).
-
The enantiomer of the trans-isomer.
-
Process-related impurities: Including unreacted starting materials and by-products from the Boc-protection step[6][].
-
Degradation products.
The presence of the phenyl group provides a chromophore, making UV detection a suitable choice for quantification.
Method Selection & Rationale
To address the multifaceted nature of purity for this analyte, a two-pronged HPLC approach is recommended.
Achiral Purity by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and applicability to a wide range of small molecules[8][9]. A C18 column is proposed as the stationary phase, offering excellent hydrophobic retention for the Boc-protected amine[8][10]. The mobile phase will consist of a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol), allowing for the effective separation of compounds based on their polarity[10]. This method is designed to separate the trans and cis isomers and other non-chiral impurities.
Enantiomeric Purity by Chiral HPLC
Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating a chiral environment for separation[11]. This is achieved using a Chiral Stationary Phase (CSP)[12][13][14]. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a broad range of chiral compounds and are proposed for this application[11]. This method is crucial for controlling the stereochemical integrity of the final active pharmaceutical ingredient (API).
Experimental Protocols
Protocol 1: Achiral Purity by Reversed-Phase HPLC
Objective: To quantify the purity of this compound and separate it from its cis-isomer and other process-related impurities.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
This compound reference standard and sample.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar compounds[8]. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine[15]. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency[10]. |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | The phenyl group provides strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Data Analysis:
-
Calculate the percentage purity of the main peak using the area percent method.
-
Identify and quantify any specified impurities (e.g., the cis-isomer) against their respective reference standards if available.
Protocol 2: Enantiomeric Purity by Chiral HPLC
Objective: To determine the enantiomeric excess (e.e.) of the trans-N-Boc-2-phenylcyclopropylamine.
Instrumentation and Materials:
-
Same as Protocol 1.
-
HPLC grade n-Hexane, isopropanol (IPA), and ethanol.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP) | Polysaccharide-based CSPs are effective for separating a wide range of enantiomers[11]. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Normal phase conditions are often used for chiral separations on these columns[11]. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | |
| Detection | UV at 220 nm | |
| Injection Vol. | 10 µL | |
| Sample Diluent | Mobile Phase |
Sample Preparation:
-
Sample Solution (1.0 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Data Analysis:
-
Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Method Validation Strategy (ICH Q2(R1))
A comprehensive validation of the achiral purity method should be performed in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose[1].
Validation Workflow:
Caption: ICH Q2(R1) Validation Workflow.
Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). | Peak purity analysis, resolution > 2 between adjacent peaks. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurities: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% for spiked impurity samples. |
| Precision | - Repeatability: Precision under the same operating conditions over a short interval. - Intermediate Precision: Within-laboratory variations (different days, analysts, equipment). | RSD ≤ 5% for repeatability. RSD ≤ 10% for intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
| System Suitability | To ensure that the chromatographic system is adequate for the intended analysis. | Tailing factor ≤ 2.0, theoretical plates > 2000, RSD of replicate injections ≤ 2.0%. |
Conclusion
The combination of a validated reversed-phase HPLC method for achiral purity and a dedicated chiral HPLC method for enantiomeric purity provides a comprehensive analytical strategy for the quality control of this compound. This approach ensures that the chemical and stereochemical integrity of this key pharmaceutical intermediate is well-controlled, supporting the development of safe and effective drug products. The causality behind the experimental choices, such as the use of TFA for peak shaping and a polysaccharide CSP for enantioseparation, is grounded in established chromatographic principles. This self-validating system, when implemented according to the provided protocols and validated against ICH guidelines, offers a high degree of trustworthiness and scientific integrity.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 5. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. benchchem.com [benchchem.com]
- 15. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Application Notes: High-Fidelity N-Boc Deprotection of 2-Phenylcyclopropylamine using Trifluoroacetic Acid
Abstract
This document provides a comprehensive, field-tested guide for the quantitative deprotection of N-Boc-trans-2-phenylcyclopropylamine utilizing trifluoroacetic acid (TFA). We delve into the underlying reaction mechanism, present detailed, step-by-step protocols for reaction execution and workup, and offer a systematic approach to reaction monitoring and troubleshooting. Emphasis is placed on the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding for researchers in synthetic and medicinal chemistry. Safety protocols for handling the corrosive reagents involved are also detailed to ensure best laboratory practices.
Introduction and Scientific Background
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients (APIs), due to its stability in various conditions and its clean, acid-labile removal.[1] The target molecule, 2-phenylcyclopropylamine, specifically its trans isomer (known as tranylcypromine), is a potent monoamine oxidase (MAO) inhibitor and a valuable scaffold in medicinal chemistry.[2][3]
The N-Boc deprotection is an acid-catalyzed hydrolysis of the carbamate.[4] Trifluoroacetic acid (TFA) is a preferred reagent for this transformation due to its strength, volatility, and miscibility with common organic solvents like dichloromethane (DCM), which facilitates both the reaction and subsequent removal of excess reagent.[4][5]
Reaction Mechanism
The deprotection proceeds through a well-established, multi-step mechanism initiated by the protonation of the carbamate's carbonyl oxygen by TFA.[6][7] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond. The protonated intermediate then fragments, leading to the irreversible loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[7] This carbamic acid readily undergoes decarboxylation to yield the protonated amine (as its trifluoroacetate salt), carbon dioxide, and the tert-butyl cation.[5][6] The evolution of CO₂ gas is a characteristic sign of reaction progress.[6]
Caption: Acid-catalyzed N-Boc deprotection mechanism.
The generated tert-butyl cation is a reactive electrophile that can potentially alkylate nucleophilic sites on the substrate or product, a common source of side reactions.[8][9] However, for a simple substrate like 2-phenylcyclopropylamine, this is of minimal concern. In more complex molecules, scavengers like triisopropylsilane (TIS) or water are often added to trap this cation.[8]
Experimental Protocols
This section outlines the detailed procedures for the deprotection reaction, subsequent workup to isolate the amine trifluoroacetate salt, and an optional procedure for conversion to the free amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-Boc-trans-2-phenylcyclopropylamine | >98% Purity | Commercial | Starting material. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Commercial | Highly corrosive. Handle with extreme care in a fume hood.[10] |
| Dichloromethane (DCM) | Anhydrous | Commercial | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house prep | For neutralization during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial | For precipitation/washing of the amine salt. |
| Toluene | ACS Grade | Commercial | For azeotropic removal of residual TFA.[11] |
Protocol 1: Deprotection and Isolation of the Trifluoroacetate Salt
This is the most direct protocol, yielding the product as its TFA salt, which is often suitable for subsequent reactions or characterization.
Workflow Diagram:
Caption: Workflow for isolating the TFA salt.
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-trans-2-phenylcyclopropylamine (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
TFA Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (TFA) dropwise via syringe. A common and effective concentration is a 1:1 mixture of DCM:TFA (v/v), though concentrations as low as 20% TFA in DCM are also effective.[5][12] Caution: The reaction is exothermic and evolves gas (CO₂).[5] Ensure adequate ventilation and pressure equalization.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30 minutes to 2 hours).[1]
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. A cold trap is recommended to protect the vacuum pump from corrosive TFA vapors.[11]
-
Residual TFA Removal: To ensure complete removal of residual TFA, which can adhere strongly to the amine salt, add toluene to the flask and concentrate again under reduced pressure. Repeat this co-evaporation step one more time.[11]
-
Final Product: Dry the resulting residue under high vacuum to obtain the trans-2-phenylcyclopropylammonium trifluoroacetate salt, typically as a solid or viscous oil. The product can often be used directly without further purification.[12]
Protocol 2: Workup and Isolation of the Free Amine
If the free amine is required, a basic aqueous workup is necessary following the reaction.
Step-by-Step Procedure:
-
Reaction Completion: Follow steps 1-3 from Protocol 1.
-
Concentration: Remove the bulk of the DCM and TFA under reduced pressure.
-
Neutralization: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or DCM. Transfer the solution to a separatory funnel.
-
Aqueous Wash: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the separatory funnel.[12] Caution: Vigorous gas evolution (CO₂) will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Extraction: Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the trans-2-phenylcyclopropylamine free base.
Reaction Monitoring and Characterization
Systematic monitoring is crucial for determining reaction completion and avoiding unnecessary exposure to acidic conditions.
Thin Layer Chromatography (TLC)
TLC is the most convenient method for monitoring the reaction's progress.[1]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is suitable for visualizing the non-polar N-Boc protected starting material. The product, being a polar salt or free amine, will typically remain at the baseline (Rf ≈ 0).
-
Visualization:
-
UV light (254 nm) to see the phenyl-containing starting material.
-
Potassium permanganate (KMnO₄) stain or ninhydrin stain. The free amine product will appear as a distinct spot with ninhydrin after gentle heating.
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[13]
Spectroscopic Characterization
-
¹H NMR: The most definitive sign of deprotection is the disappearance of the large singlet corresponding to the nine tert-butyl protons of the Boc group, typically found around 1.5 ppm.[14] The aromatic and cyclopropyl proton signals will remain, though their chemical shifts may change slightly.
-
FT-IR: For the N-Boc starting material, a strong carbonyl (C=O) stretch is expected around 1690-1710 cm⁻¹.[5] Upon deprotection and conversion to the free primary amine, this peak will disappear, and two characteristic N-H stretching bands will appear in the 3300-3500 cm⁻¹ region.[14] Note that if the product is isolated as the ammonium salt, these N-H stretches will be broad and shifted.
Troubleshooting and Expert Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid (TFA).[15]2. Short reaction time.[15]3. Steric hindrance (less likely for this substrate). | 1. Increase the concentration of TFA or use neat TFA if the substrate is stable.[4][6]2. Extend the reaction time, continuing to monitor by TLC every 30-60 minutes.[8] |
| Product is an Oil, not a Solid | Amine salts, particularly trifluoroacetate salts, are often hygroscopic or have low melting points.[11] | This is common. Attempt to solidify the oil by triturating with a non-polar solvent like diethyl ether or hexanes. If it remains an oil, dry thoroughly under high vacuum and proceed, ensuring accurate mass is carried to the next step. Alternatively, converting to the HCl or sulfate salt may yield a crystalline solid.[11][16] |
| Low Yield after Basic Workup | The free amine may have some water solubility, leading to loss during the aqueous extraction. | Ensure the aqueous layer is thoroughly extracted (at least 3x) with the organic solvent. Saturating the aqueous layer with NaCl (brine) can decrease the amine's solubility in water and improve extraction efficiency. |
| Residual TFA in Final Product | TFA can form a tight ion pair with the amine, making it difficult to remove by simple evaporation.[11] | Perform multiple co-evaporations (azeotroping) with a non-polar solvent like toluene or isopropanol after the initial concentration step.[11] This is highly effective. |
Safety and Handling
Trifluoroacetic acid is a highly corrosive and volatile substance that can cause severe burns upon contact with skin, eyes, and the respiratory tract.[10][17]
-
Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood.[18]
-
Personal Protective Equipment (PPE):
-
Spill & Waste Management:
-
First Aid:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 11. reddit.com [reddit.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 17. carlroth.com [carlroth.com]
- 18. ehs.washington.edu [ehs.washington.edu]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols for the Catalytic Synthesis of 2-Phenylcyclopropylamine Derivatives
Introduction: The Significance of the 2-Phenylcyclopropylamine Scaffold
The 2-phenylcyclopropylamine core is a privileged structural motif in medicinal chemistry and drug development. Its rigid, three-dimensional structure allows for precise spatial orientation of the phenyl and amine functionalities, leading to potent and selective interactions with biological targets. The most prominent example is Tranylcypromine ((±)-trans-2-phenylcyclopropylamine), a monoamine oxidase (MAO) inhibitor used as an antidepressant.[1][2] Beyond its application in neuroscience, this scaffold is integral to the development of inhibitors for lysine-specific demethylase 1 (LSD1), a key target in oncology, as well as other therapeutic agents.[1][3]
The synthesis of these derivatives, particularly in a stereocontrolled manner, is a critical challenge. The trans-isomer is often the biologically active form, and control of enantioselectivity is crucial as different enantiomers can exhibit vastly different pharmacological profiles.[2] This guide provides an in-depth overview of modern catalytic methods for the synthesis of 2-phenylcyclopropylamine derivatives, focusing on transition metal catalysis and organocatalysis. We will delve into the mechanistic rationale behind catalyst and ligand selection and provide detailed, field-proven protocols for key transformations.
I. Transition Metal-Catalyzed Cyclopropanation: The Workhorse of Synthesis
The most common and robust strategy for constructing the 2-phenylcyclopropane core is the catalytic cyclopropanation of styrene derivatives with a carbene precursor, typically a diazo compound.[4] Transition metals like rhodium, copper, and palladium are highly effective at catalyzing this transformation. The general mechanism involves the reaction of the metal catalyst with the diazo compound to generate a metal carbene intermediate, which then transfers the carbene moiety to the alkene.[4][5]
A. Rhodium-Catalyzed Cyclopropanation: Precision and Versatility
Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are preeminent catalysts for cyclopropanation due to their high efficiency and predictability.[4] The choice of ligands on the dirhodium core is critical for controlling stereoselectivity.
Causality Behind Experimental Choices:
-
Catalyst: Dirhodium(II) complexes are excellent Lewis acids that readily react with diazo compounds to form the key rhodium-carbene intermediate. The paddlewheel structure provides two axial sites for reaction while the equatorial ligands modulate reactivity and selectivity.
-
Ligands: Standard acetate ligands provide good reactivity but minimal stereocontrol. For asymmetric synthesis, chiral carboxylate or carboxamidate ligands are employed. For instance, catalysts derived from chiral amino acids, like the adamantylglycine-derived catalyst Rh₂(S-TCPTAD)₄, can induce high enantioselectivity in reactions with electron-deficient alkenes.[6] The steric and electronic properties of the ligand create a chiral environment that dictates the trajectory of the alkene's approach to the carbene, thereby controlling the stereochemical outcome.[7][8]
-
Diazo Source: Ethyl diazoacetate (EDA) is a common, commercially available carbene precursor. However, handling pure diazo compounds can be hazardous. An operationally simpler and safer approach is the in situ generation of the diazo compound from a stable precursor, such as a tosylhydrazone salt, a method pioneered by Aggarwal and coworkers.[9][10][11][12] This avoids the isolation of the potentially explosive diazo compound.
Workflow for Rhodium-Catalyzed Cyclopropanation
Caption: General workflow for synthesizing 2-phenylcyclopropylamine derivatives.
Protocol 1: Diastereoselective Synthesis of trans-2-Phenylcyclopropanecarboxylate
This protocol is adapted from foundational methods of rhodium-catalyzed cyclopropanation.
| Parameter | Value |
| Catalyst | Dirhodium(II) tetraacetate [Rh₂(OAc)₄] |
| Substrates | Styrene, Ethyl Diazoacetate (EDA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature (25 °C) |
| Typical Yield | 80-95% |
| Diastereoselectivity | ~3:1 to 5:1 (trans:cis) |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of styrene (1.0 eq.) and Rh₂(OAc)₄ (0.5-1.0 mol%) in dry DCM.
-
Reaction: Add a solution of ethyl diazoacetate (1.1 eq.) in dry DCM dropwise to the stirred styrene solution over 2-3 hours via the dropping funnel. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The disappearance of the styrene starting material indicates reaction completion. Nitrogen evolution will be observed during the addition.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to separate the trans and cis isomers of ethyl 2-phenylcyclopropanecarboxylate.
B. Copper-Catalyzed Cyclopropanation: A Cost-Effective Alternative
Copper catalysts, particularly those with chiral Schiff base or bis(oxazoline) (BOX) ligands, offer a more economical approach to asymmetric cyclopropanation.[13][14] The mechanism is similar to that of rhodium, proceeding through a copper-carbene intermediate.[2][15][16]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) or Copper(II) salts (e.g., Cu(OTf)₂, CuI) are used as pre-catalysts. The active species is typically a Cu(I)-carbene.
-
Ligands: Chiral ligands are essential for enantiocontrol. BOX ligands are widely used and create a C₂-symmetric chiral pocket around the copper center. The steric and electronic properties of the substituents on the ligand framework have a significant effect on enantioselectivity.[13]
-
Solvent: The choice of solvent can influence both yield and stereoselectivity. Less coordinating solvents like dichloromethane or toluene are often preferred.
Protocol 2: Asymmetric Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate
This protocol is a representative example of a copper-catalyzed asymmetric cyclopropanation.
| Parameter | Value |
| Catalyst System | Cu(OTf)₂ + Chiral Bis(oxazoline) Ligand |
| Substrates | Styrene, Ethyl Diazoacetate (EDA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% |
| Enantioselectivity | Up to >98% ee for the trans-isomer |
Step-by-Step Methodology:
-
Catalyst Preparation: In a dry flask under nitrogen, stir a mixture of Cu(OTf)₂ (5 mol%) and the chiral BOX ligand (5.5 mol%) in dry DCM for 1-2 hours to form the catalyst complex.
-
Reaction: Cool the catalyst solution to 0 °C and add styrene (1.0 eq.).
-
Slow Addition: Add a solution of ethyl diazoacetate (1.2 eq.) in DCM dropwise over 4-6 hours using a syringe pump.
-
Stirring: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by passing it through a short plug of silica gel, eluting with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the product via flash column chromatography to isolate the enantiomerically enriched ethyl 2-phenylcyclopropanecarboxylate.
C. Palladium-Catalyzed Methods: Expanding the Scope
While less common for direct cyclopropanation with diazo compounds, palladium catalysis is crucial for alternative and subsequent functionalization steps. For instance, Pd-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can be used to install the phenyl group onto a pre-formed cyclopropane ring.[17] More directly, palladium catalysis is highly effective for the N-arylation of cyclopropylamine itself, a key step in diversifying the final products.[18][19]
Causality Behind Experimental Choices:
-
Catalyst System: For N-arylation, a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., tBuBrettPhos, adYPhos) is required.[18]
-
Ligand: Bulky, electron-rich phosphine ligands are critical. They facilitate the rate-determining oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step to form the C-N bond.[20]
-
Base: A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is necessary to deprotonate the cyclopropylamine, making it a more effective nucleophile in the catalytic cycle.
Catalytic Cycle for Pd-Catalyzed N-Arylation
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
II. Organocatalytic Cyclopropanation: A Metal-Free Frontier
Asymmetric organocatalysis provides a powerful, metal-free alternative for synthesizing chiral cyclopropanes. These methods often rely on the activation of substrates using chiral secondary amines (e.g., diarylprolinol silyl ethers) to form reactive enamine or iminium ion intermediates.[21]
Causality Behind Experimental Choices:
-
Catalyst: Chiral secondary amines are the catalysts of choice. They react with α,β-unsaturated aldehydes (enals) to form chiral iminium ions, which undergo nucleophilic attack, or with ketones/aldehydes to form enamines, which act as nucleophiles.
-
Mechanism: For the cyclopropanation of cinnamaldehyde derivatives, the reaction proceeds through a cascade. The organocatalyst forms an iminium ion with the enal, which undergoes a Michael addition with a nucleophile (e.g., a stabilized sulfur ylide). This is followed by an intramolecular nucleophilic attack (ring closure) to form the cyclopropane ring.[22][23]
-
Stereocontrol: The chiral catalyst blocks one face of the reactive intermediate, directing the incoming nucleophile to the opposite face, thereby establishing the stereochemistry of the final product.
Protocol 3: Asymmetric Organocatalytic Cyclopropanation of Cinnamaldehyde
This protocol is based on methods using chiral diamines or prolinol derivatives.
| Parameter | Value |
| Catalyst | Chiral Diarylprolinol Silyl Ether |
| Substrates | trans-Cinnamaldehyde, Dimethyl Malonate, Iodide Source |
| Solvent | Dichloromethane (DCM) |
| Temperature | -10 °C to Room Temperature |
| Typical Yield | 50-70% |
| Stereoselectivity | >95:5 dr, >90% ee |
Step-by-Step Methodology:
-
Setup: To a vial, add the chiral organocatalyst (20 mol%), cinnamaldehyde (1.5 eq.), and dimethyl malonate (1.0 eq.) in DCM.
-
Additives: Add any required co-catalysts or additives (e.g., a base, an acid, or as in recent electrochemical methods, a supporting electrolyte and iodide source).[21][24]
-
Reaction: Stir the mixture at the specified temperature (e.g., -10 °C) for 24-48 hours. In electro-organocatalytic variants, a constant current is applied.[24]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the highly functionalized and enantiomerically enriched cyclopropane derivative.
III. Summary of Catalytic Methods and Performance
The choice of catalytic method depends on the specific synthetic goals, including desired stereochemistry, substrate scope, cost, and scale.
| Catalytic System | Key Advantages | Typical Substrates | Stereocontrol | Key Considerations |
| Rhodium(II) Carboxylates | High yields, broad substrate scope, excellent diastereoselectivity control with appropriate ligands.[4][6] | Styrenes, various alkenes; Diazoacetates. | High trans-selectivity is common. Asymmetric induction requires chiral ligands. | Catalyst cost; safety of handling diazo compounds (mitigated by in situ methods). |
| Copper(I)/Chiral Ligands | Lower cost than rhodium, excellent enantioselectivity with chiral BOX or Schiff base ligands.[13] | Styrenes, electron-neutral olefins; Diazoacetates. | High enantioselectivity (>98% ee) achievable. | Ligand synthesis can be multi-step; catalyst loading may be higher than rhodium. |
| Palladium/Phosphine Ligands | Excellent for C-N bond formation (N-arylation of cyclopropylamine).[18][19] | Cyclopropylamine, Aryl halides. | Not applicable for cyclopropanation stereocontrol, but crucial for derivatization. | Cost of specialized ligands; sensitivity to air and moisture. |
| Chiral Amines (Organo.) | Metal-free, environmentally benign, high enantioselectivity.[21][22] | α,β-Unsaturated aldehydes/ketones; Stabilized ylides or Michael donors. | Excellent diastereo- and enantioselectivity via iminium/enamine activation. | Longer reaction times; substrate scope can be more limited than metal catalysts. |
IV. Conclusion and Future Outlook
Catalytic methods have revolutionized the synthesis of 2-phenylcyclopropylamine derivatives, providing access to these vital pharmaceutical scaffolds with increasing efficiency and stereocontrol. Rhodium and copper catalysis remain the benchmark for cyclopropanation, with ongoing research focused on developing more active and selective chiral ligands. The development of safe, in situ methods for diazo compound generation has been a major advance in practicality and scalability.[11] Palladium catalysis is indispensable for the late-stage functionalization of the amine, enabling the rapid generation of compound libraries. Meanwhile, organocatalysis presents a compelling green chemistry approach, offering metal-free pathways to highly enantiomerically enriched products. Future research will likely focus on expanding the substrate scope of these reactions, reducing catalyst loadings, and developing novel catalytic systems that offer complementary reactivity and selectivity.
References
- 1. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. cjph.com.cn [cjph.com.cn]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. research.monash.edu [research.monash.edu]
- 10. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic cyclopropanation of alkenes using diazo compounds generated in situ. A novel route to 2-arylcyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. On the mechanism of the copper-catalyzed cyclopropanation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. Asymmetric cyclopropanation via an electro-organocatalytic cascade - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05092D [pubs.rsc.org]
- 22. Asymmetric organocatalytic cyclopropanation of cinnamone derivatives with stabilized sulfonium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: N-Boc Deprotection of 2-Phenylcyclopropylamine
Welcome to the technical support guide for navigating the complexities of N-Boc deprotection for 2-phenylcyclopropylamine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific transformation. Here, we move beyond standard protocols to address the nuanced side reactions and provide actionable troubleshooting strategies grounded in mechanistic principles.
The acidic removal of a tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis.[1] However, when applied to strained ring systems like 2-phenylcyclopropylamine, a potent monoamine oxidase inhibitor (MAOI) scaffold, the reaction can deviate from its intended course.[2][3] The inherent lability of the cyclopropane ring under acidic conditions presents the most significant challenge, often leading to undesired ring-opening and subsequent byproducts.
This guide provides a structured approach to diagnosing and solving common issues, ensuring high yields and purity for your target amine.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses the most common problems observed during the N-Boc deprotection of 2-phenylcyclopropylamine.
Question 1: My reaction yields are consistently low, and TLC/LCMS analysis shows multiple new, unidentified spots. What is the likely cause?
Answer: This is the classic symptom of acid-catalyzed cyclopropane ring-opening . The high ring strain of the cyclopropyl group makes it susceptible to electrophilic attack, particularly when adjacent to a phenyl group and a protonated amine. Under strong acidic conditions, the cyclopropane ring can cleave, leading to a cascade of products.
Mechanistic Insight: The σ-withdrawing effect of the ammonium group (formed after initial protonation of the carbamate or the product amine) weakens the distal C2-C3 bond of the cyclopropane ring.[4] This facilitates electrophilic cleavage by a proton, leading to a carbocationic intermediate that can be trapped by solvents or other nucleophiles, or rearrange to form products like cinnamaldehyde derivatives.[4][5]
Troubleshooting Steps:
-
Reduce Acidity: Switch from neat trifluoroacetic acid (TFA) to a milder system. A 4M solution of HCl in 1,4-dioxane is a widely used and often gentler alternative.[6][7] You can also try using a higher dilution of TFA (e.g., 20-25% in Dichloromethane (DCM)).[8]
-
Control Temperature: Perform the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid any external heating.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
-
Consider a Milder Acid: For extremely sensitive substrates, p-toluenesulfonic acid (pTSA) in a suitable solvent can sometimes provide a less aggressive acidic environment.
Question 2: The deprotection reaction worked, but my final product is a persistent, hard-to-purify oil instead of a solid amine salt. Why is this happening?
Answer: The physical properties of the final salt are dictated by the counter-ion from the acid used for deprotection. Trifluoroacetate (TFA) salts are notoriously difficult to crystallize and often present as oils or sticky solids.[6]
Troubleshooting Steps:
-
Switch to HCl: The most effective solution is to use an acid that typically forms crystalline salts. 4M HCl in 1,4-dioxane or HCl gas bubbled into diethyl ether are excellent choices.[6] The resulting amine hydrochloride salt often precipitates directly from the reaction mixture, allowing for simple isolation by filtration.
-
Salt Exchange: If you must use TFA for the reaction, you can perform a salt exchange during workup. After removing the TFA in vacuo, dissolve the oily residue in a minimal amount of a solvent like methanol, then add a solution of HCl in diethyl ether or dioxane. The less soluble hydrochloride salt should precipitate.
-
Co-evaporation: Residual TFA can be difficult to remove. After the initial evaporation, co-evaporate the residue with a non-polar solvent like toluene or a higher boiling point alcohol like isopropanol (2-3 times) to azeotropically remove lingering TFA.
Question 3: My LCMS shows a significant byproduct with a mass of [M+57] or [M+56]. What is this side reaction?
Answer: This byproduct is the result of alkylation by the tert-butyl cation . The standard mechanism for Boc deprotection generates a relatively stable t-butyl cation.[9][10] This cation is a potent electrophile and can alkylate nucleophilic sites on your molecule, most commonly the electron-rich phenyl ring (Friedel-Crafts alkylation). The [M+57] peak corresponds to t-butylation, while the [M+56] peak arises from the subsequent loss of a proton.
Troubleshooting Steps:
-
Use a Cation Scavenger: The most effective way to prevent this side reaction is to add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the t-butyl cation than your substrate.
-
Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices.[10] Use a significant excess (e.g., 5-10% v/v of the total solvent volume).
-
-
Lower the Reaction Temperature: Performing the reaction at 0 °C can reduce the rate of the competing alkylation reaction.
Process Troubleshooting Flowchart
Here is a simple decision tree to guide your troubleshooting process.
Caption: A troubleshooting decision tree for common issues.
Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed mechanism for acid-catalyzed ring-opening of 2-phenylcyclopropylamine?
The ring-opening is an electrophilic process initiated by protonation. The electron-withdrawing nature of the ammonium group polarizes the cyclopropane ring, weakening the bond furthest from it (the C2-C3 or "distal" bond).[4] This weakened bond is then susceptible to cleavage, forming a benzylic carbocation intermediate. This intermediate is then quenched by available nucleophiles (like the acid's counter-ion or the solvent) or undergoes elimination to yield various unsaturated byproducts.
Caption: Competing pathways in acidic deprotection.
FAQ 2: Which is definitively better for this substrate: TFA or HCl?
There is no single "better" reagent; the choice depends on the specific substrate and experimental goals. However, for 2-phenylcyclopropylamine, HCl in dioxane is often the superior choice due to its tendency to mitigate both ring-opening and product isolation issues.
| Reagent System | Pros | Cons | Typical Conditions |
| TFA in DCM | - Very strong acid, fast reactions.[11][12]- High solubility for many substrates. | - High risk of ring-opening.- Promotes t-butylation.- TFA salts are often oily.[6] | 25-50% TFA in DCM, 0°C to RT, 30 min - 2 hr.[8] |
| 4M HCl in Dioxane | - Milder than neat TFA.- Reduced risk of ring-opening.- Forms crystalline HCl salts.[6]- Commercially available. | - Dioxane is a peroxide former and suspect carcinogen.[13]- Can be slower than TFA. | 4-10 eq. in Dioxane or MeOH, RT, 1 - 4 hr. |
| HCl (gas) in Ether/EtOAc | - Clean reaction.- Crystalline HCl salt often precipitates directly. | - Requires handling of corrosive HCl gas.- Not ideal for large-scale work without proper equipment. | Saturate solvent with HCl gas, RT, 1 - 3 hr. |
FAQ 3: Can I use thermal conditions to avoid acids altogether?
Yes, thermal deprotection is a viable, albeit less common, alternative. Heating an N-Boc protected amine, often in a high-boiling point solvent like methanol or trifluoroethanol, can induce thermolytic cleavage of the Boc group without any acid catalyst.[14] This can be particularly useful for substrates that are extremely sensitive to acid-catalyzed degradation. However, this method requires significantly higher temperatures (120-240 °C), which may not be suitable for all molecules, and is often performed in a continuous flow reactor for better control.[14]
Recommended Protocol: HCl-Mediated N-Boc Deprotection
This protocol is optimized to minimize ring-opening while facilitating product isolation as a crystalline solid.
Materials:
-
This compound
-
4.0 M HCl in 1,4-dioxane
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a minimal amount of methanol (approx. 0.1 M concentration) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and stir for 5-10 minutes until the solution reaches 0 °C.
-
Acid Addition: While stirring at 0 °C, add 4.0 M HCl in 1,4-dioxane (4-5 eq.) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LCMS every 30 minutes until the starting material is fully consumed (typically 1-3 hours).
-
Product Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator).
-
To the resulting residue, add a sufficient volume of diethyl ether. The 2-phenylcyclopropylamine hydrochloride salt should precipitate as a white or off-white solid.
-
Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2-3 times) to remove any non-polar impurities.
-
Drying: Dry the solid product under high vacuum to afford the pure amine hydrochloride salt.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Boc-2-phenylcyclopropylamine
Welcome to the technical support guide for the purification of N-Boc-2-phenylcyclopropylamine by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific purification. As a key intermediate in the synthesis of pharmacologically active compounds, achieving high purity of this compound is critical for downstream applications.[1] This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Separation and Co-elution of Impurities
Question: My column fractions are consistently impure. The desired product, this compound, is co-eluting with starting materials or byproducts, even though my TLC plate showed separation. What's going wrong?
Answer: This is a classic chromatography challenge that typically stems from a suboptimal solvent system or improper column loading. The polarity of this compound is intermediate, but impurities from its synthesis (e.g., unreacted 2-phenylcyclopropylamine, di-tert-butyl dicarbonate byproducts, or cis/trans isomers) can have very similar polarities.[2][3]
Causality & Troubleshooting Steps:
-
Re-evaluate Your Solvent System with TLC: A common mistake is misinterpreting a TLC result. For effective separation on a column, the target compound's Retention Factor (Rf) should ideally be between 0.2 and 0.4.[2][4] An Rf value that is too high (>0.5) on the TLC plate will result in the compound eluting too quickly on the column, near the solvent front, leading to poor separation.
-
Action: Methodically test various binary solvent systems. Start with a non-polar solvent and titrate in a more polar one. A standard and effective system for compounds of this nature is Hexane/Ethyl Acetate (EtOAc).[4][5] Begin with a low percentage of EtOAc (e.g., 5%) and gradually increase it (10%, 15%, 20%) until the desired Rf is achieved.
-
-
Implement Gradient Elution: Isocratic (single solvent mixture) elution may not be sufficient if impurities are close in polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, can resolve these closely related spots.
-
Action: Based on your TLC analysis, start the column with a solvent system that keeps all components, including your product, at a low Rf (e.g., 5% EtOAc in Hexane). Gradually increase the concentration of the more polar solvent to first elute the less polar impurities, followed by your target compound.[4]
-
-
Check Your Column Loading: Overloading the column is a primary cause of poor separation.[4] When the amount of crude material is too high relative to the amount of silica, the stationary phase becomes saturated, leading to broad bands and significant peak overlap.
-
Action: A general rule is to use a crude material-to-silica gel weight ratio between 1:30 and 1:100.[4] For difficult separations, a higher ratio (e.g., 1:100) is recommended.
-
-
Use the Dry Loading Technique: Loading the sample dissolved in a large volume of strong solvent can disrupt the top of the column and cause band broadening.
-
Action: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column, ensuring a tight, narrow starting band and improving resolution.[4][6]
-
Issue 2: Product Streaking/Tailing on the Column
Question: My product spot is streaking on the TLC plate and the collected fractions show broad, tailing peaks. Why is this happening?
Answer: Streaking or tailing of amine-containing compounds on silica gel is a very common phenomenon. It is caused by strong, non-ideal interactions between the basic amine functionality and the acidic silanol (Si-OH) groups on the surface of the silica gel.[7] This can lead to partial irreversible adsorption and poor peak shape.
Causality & Troubleshooting Steps:
-
Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica gel.
-
Action: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent.[2][5] Typically, 1-3% TEA in your chosen solvent system is sufficient to neutralize the silica surface. This prevents the protonation of your amine, minimizes strong ionic interactions, and results in sharper peaks and better separation.
-
Protocol for Preparing a Modified Eluent:
-
Prepare your primary solvent system (e.g., 85:15 Hexane:EtOAc).
-
To 100 mL of this solution, add 1 mL of triethylamine (for a 1% solution).
-
Ensure this modified eluent is used for both equilibrating the column and for the elution itself.
-
-
Issue 3: Product Decomposition and Low Yield
Question: After chromatography, my yield is very low, and I suspect the product is decomposing on the column. Is this possible?
Answer: Yes, this is a significant risk. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[8] Standard silica gel is inherently acidic (pH ≈ 5-7) and can catalyze the deprotection of this compound, leading to the formation of the free amine, which will behave very differently on the column and may be lost.[9][10]
Causality & Troubleshooting Steps:
-
Confirm Instability with 2D TLC: Before committing to a large-scale column, verify if your compound is stable on silica.
-
Action: Spot your crude mixture on a TLC plate and run it in a suitable solvent system. After the run, dry the plate completely, turn it 90 degrees, and run it again in the exact same solvent system. If new spots appear or the original spot has a "comet tail" in the second dimension, your compound is degrading on the silica.[2][11]
-
-
Use Deactivated Silica or an Alternative Stationary Phase:
-
Action A (Deactivation): As described in Issue 2, use an eluent containing 1-3% triethylamine. This not only prevents streaking but also neutralizes the acidity, protecting the Boc group from cleavage.[2]
-
Action B (Alternative Phase): If the compound is highly sensitive, consider using a different stationary phase. Alumina (which is available in neutral or basic grades) is an excellent alternative for acid-sensitive compounds. Reverse-phase chromatography on C18-functionalized silica is another option, particularly if the compound and its impurities have different hydrophobic characteristics.[2]
-
Quantitative Data Summary & Protocols
Table 1: Typical Parameters for this compound Purification
| Parameter | Recommended Value/System | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard grade silica is effective, but must be neutralized for this compound.[4][12] |
| Mobile Phase | Hexane / Ethyl Acetate (EtOAc) | A versatile system offering good separation for compounds of intermediate polarity.[5] |
| Mobile Phase Modifier | 1-3% Triethylamine (TEA) | Critical for this compound. Neutralizes acidic silanol groups, preventing streaking and Boc-group cleavage.[2][5][7] |
| Optimal Rf (by TLC) | ~0.2 - 0.4 (in elution solvent) | Provides the best balance for good separation and reasonable elution time on the column.[4] |
| Elution Mode | Gradient Elution | Recommended for complex mixtures. Start at low polarity (e.g., 5% EtOAc/Hexane) and increase to elute the product (e.g., up to 25% EtOAc/Hexane). |
| Loading Capacity | 1:30 to 1:100 (Crude:Silica, w/w) | Use a higher ratio for more challenging separations to prevent band broadening.[4] |
Experimental Protocol: Flash Column Chromatography Workflow
-
TLC Optimization:
-
Prepare several test solutions of your crude product in a volatile solvent.
-
On a single TLC plate, spot the crude mixture and develop in different Hexane/EtOAc ratios (e.g., 95:5, 90:10, 85:15, 80:20), each containing 1% TEA.
-
Identify the solvent system that provides an Rf of 0.2-0.4 for the product spot and shows the best separation from impurities.
-
Visualize the spots using UV light (the phenyl group should be UV active) and/or by staining with potassium permanganate.
-
-
Column Packing (Wet Packing):
-
Secure a glass column vertically. Add a small cotton or glass wool plug and cover it with a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, settling the silica bed. Add more eluent as needed, ensuring the silica bed never runs dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add silica gel (approx. 5-10 times the mass of your crude product) to the solution.
-
Remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained.
-
Drain the eluent in the column to the level of the silica bed. Carefully add the silica-adsorbed sample to the top of the column, creating a flat, even layer.
-
Gently add a thin protective layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to start the flow. The optimal flow rate is typically when the solvent drips at a rate of about one drop per second.
-
Begin collecting fractions. Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
If using a gradient, gradually increase the percentage of ethyl acetate to elute your product.
-
Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to isolate the purified this compound.
-
Workflow Visualization
The following diagram outlines the logical workflow for troubleshooting the purification of this compound.
References
- 1. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 2. benchchem.com [benchchem.com]
- 3. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. scribd.com [scribd.com]
- 7. reddit.com [reddit.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 10. Selective removal of the N-BOC protective group using silica gel at low pressure | Semantic Scholar [semanticscholar.org]
- 11. Chromatography [chem.rochester.edu]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing the Synthesis of N-Boc-2-phenylcyclopropylamine
Welcome to the technical support center for the synthesis of N-Boc-2-phenylcyclopropylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds, including inhibitors of Lysine-Specific Demethylase 1 (LSD1) and monoamine oxidase (MAO).[1][2]
The synthesis, particularly the stereocontrolled formation of the trans-isomer, can present significant challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and improve your yield, purity, and stereoselectivity.
Part 1: Strategic Overview of Synthetic Pathways
The synthesis of this compound can be conceptually divided into two main stages: the construction of the 2-phenylcyclopropylamine core and the subsequent N-protection step. The efficiency and stereochemical outcome of the entire sequence are heavily dependent on the choices made during the initial cyclopropanation.
Below is a workflow diagram illustrating the primary synthetic routes.
Caption: High-level overview of the main synthetic routes to this compound.
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Topic 1: Low Yield in the Cyclopropanation Step
Q: My Simmons-Smith cyclopropanation of styrene gives poor conversion. What are the likely causes?
A: Low conversion in a Simmons-Smith reaction is almost always linked to the activity of the zinc carbenoid. Here’s a troubleshooting checklist:
-
Inadequate Zinc Activation: The zinc-copper couple is essential for forming the active organozinc species. If the zinc is not properly activated, the reaction will fail.
-
Solution: Ensure your zinc dust is fresh and of high purity. Activate it thoroughly just before use. Methods include washing with HCl, followed by water, ethanol, and ether, or using a more reactive species like diethylzinc (Furukawa's modification).[3]
-
-
Reagent and Solvent Quality: The reaction is highly sensitive to moisture and the purity of diiodomethane.
-
Solution: Use freshly distilled diiodomethane and ensure your solvent (typically dichloromethane or 1,2-dichloroethane) is anhydrous. Basic or coordinating solvents can inhibit the reaction.[3]
-
-
Steric Hindrance: The Simmons-Smith reaction is sensitive to steric bulk on the alkene. While styrene is generally reactive, substitution on the ring or side chain can impede the reaction.[3]
Q: I'm attempting the Corey-Chaykovsky reaction on a cinnamic ester and seeing a lot of unreacted starting material. How can I improve this?
A: The Corey-Chaykovsky reaction, which typically uses a sulfur ylide generated from trimethylsulfoxonium iodide and a strong base, is an excellent method for forming the cyclopropane ring.[1][4] Low conversion often points to issues with ylide formation or stability.
-
Base and Solvent Integrity: The choice and handling of the base are critical. Sodium hydride (NaH) or potassium tert-butoxide are commonly used.
-
Solution: Use fresh, high-quality NaH (ensure it's washed with hexane to remove mineral oil) or potassium tert-butoxide. The solvent, typically anhydrous DMSO or THF, must be completely dry. Water will quench the base and the ylide.
-
-
Reaction Temperature: Ylide formation is often performed at room temperature, but the subsequent addition to the Michael acceptor (your cinnamic ester) may require controlled heating.
-
Solution: A patent for a similar synthesis specifies adding the ylide solution to the ester at 55-60 °C.[4] This thermal push may be necessary to drive the reaction to completion. Monitor for potential decomposition if heating for extended periods.
-
Topic 2: Poor Stereoselectivity (Low trans:cis Ratio)
Q: My initial cyclopropanation using ethyl diazoacetate on styrene produces a mixture of cis and trans isomers, with the trans yield being suboptimal. How can I increase the proportion of the trans isomer?
A: This is a classic problem. The initial cyclopropanation often yields a kinetic mixture of isomers, typically around a 3:1 to 4:1 ratio of trans to cis for the resulting ester.[5] Attempting to separate these isomers by chromatography can be difficult and costly at scale.
The most effective solution is to isomerize the ester intermediate. By treating the cis/trans ester mixture with a strong base like sodium ethoxide in anhydrous ethanol, you can epimerize the stereocenter alpha to the carbonyl group. This allows the mixture to equilibrate to the thermodynamically more stable trans isomer.[5] This single step can dramatically improve the trans:cis ratio to over 95:5, significantly boosting the overall yield of your desired final product.[5]
Caption: Isomerization shifts the product distribution from kinetic to thermodynamic control.
Topic 3: Issues with the N-Boc Protection Step
Q: My N-Boc protection of 2-phenylcyclopropylamine is sluggish and incomplete. What can I do to optimize it?
A: Incomplete Boc protection is a frequent issue that can often be solved by adjusting reaction conditions.[6][7] While 2-phenylcyclopropylamine is not exceptionally hindered, efficiency can still be a problem.
-
Reagent Stoichiometry and Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade with exposure to moisture. Using a slight excess is standard practice.
-
Solution: Use fresh Boc₂O. A stoichiometry of 1.1-1.2 equivalents is typically sufficient. Ensure the amine starting material is pure and dry.
-
-
Base and Solvent Choice: The choice of base and solvent system is critical. A common mistake is using a system that is too weak or where reactants have poor solubility.
-
Solution: A standard, effective method is using a base like sodium hydroxide or triethylamine in a biphasic system (e.g., THF/water or Dichloromethane/water).[8] For difficult cases, using 4-dimethylaminopyridine (DMAP) as a catalyst in an anhydrous solvent like acetonitrile can accelerate the reaction.[8]
-
| Parameter | Condition A (Standard) | Condition B (Aqueous Biphasic) | Condition C (Anhydrous/Catalytic) |
| Base | Triethylamine (TEA) | Sodium Hydroxide (NaOH) | TEA + DMAP (cat.) |
| Solvent | Dichloromethane (DCM) | THF / Water | Acetonitrile (ACN) |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Room Temperature |
| Pros | Easy workup | Inexpensive, effective | Fast, good for hindered amines |
| Cons | Can be slow | Potential for hydrolysis of Boc₂O | Requires anhydrous conditions |
| Table 1: Comparison of Common N-Boc Protection Conditions. |
Part 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis of trans-2-Phenylcyclopropylamine Sulfate (via Cinnamic Acid)
This modern route avoids the use of potentially explosive diazo compounds and mutagenic azides.[4]
-
Step A: Esterification of Cinnamic Acid
-
To a solution of cinnamic acid (1.0 eq) in toluene, add thionyl chloride (1.2 eq) at 50-60 °C and stir for 4-6 hours.
-
Remove solvent and excess SOCl₂ in vacuo.
-
Add isopropanol (approx. 4 volumes) and reflux for 6 hours.
-
Remove isopropanol in vacuo, add toluene, and wash the organic phase with aqueous base (e.g., NaHCO₃ solution). Dry the organic phase and concentrate to yield the isopropyl cinnamate.
-
-
Step B: Cyclopropanation
-
To a mixture of trimethylsulfoxonium iodide (1.5 eq) and potassium tert-butoxide (1.2 eq) in anhydrous DMSO, stir for 10 minutes to form the ylide.
-
Add this mixture to a solution of isopropyl cinnamate (1.0 eq) in DMSO at 55-60 °C and stir until TLC indicates consumption of the starting material.
-
Work up by pouring into water and extracting with an organic solvent (e.g., toluene). This selectively yields the trans-cyclopropyl ester.
-
-
Step C: Amide Formation and Hofmann Rearrangement
-
Hydrolyze the ester to the carboxylic acid using aqueous KOH.
-
Convert the acid to the acid chloride with thionyl chloride, then react with aqueous ammonia to form trans-2-phenylcyclopropane carboxamide.
-
Perform a Hofmann rearrangement: Treat the carboxamide with aqueous sodium hydroxide and sodium hypochlorite, followed by heating to reflux to yield trans-2-phenylcyclopropylamine.[4]
-
-
Step D: Salt Formation
-
Dissolve the free amine in isopropanol and heat to 40 °C.
-
Add 50% aqueous sulfuric acid dropwise until the pH is 2.5-3.5.
-
Cool the mixture to 0-5 °C to precipitate the sulfate salt, which can be isolated by filtration.[4]
-
Protocol 2: N-Boc Protection of trans-2-Phenylcyclopropylamine
-
Dissolve trans-2-phenylcyclopropylamine (or its free base generated from the salt) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirred amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction with water. If using DCM, separate the organic layer. If using THF, add an extraction solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound, which can be purified by column chromatography or recrystallization.
Part 4: Troubleshooting Decision Workflow
Use the following flowchart to diagnose and resolve low-yield issues systematically.
Caption: A step-by-step workflow for troubleshooting low synthesis yields.
References
- 1. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 5. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereochemical Integrity in N-Boc-2-phenylcyclopropylamine Synthesis
Welcome to the technical support center for the synthesis of N-Boc-2-phenylcyclopropylamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. Our focus is to provide in-depth, field-proven insights to help you anticipate and troubleshoot a critical challenge: the prevention of racemization.
The (trans)-2-phenylcyclopropylamine core is a key pharmacophore in various therapeutic agents, notably as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] The biological activity is often enantiomer-specific, making the control of stereochemistry paramount. This guide provides a structured, question-and-answer-based approach to maintaining the stereochemical integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: At what stage of the synthesis is racemization most likely to occur?
A1: Racemization is most probable at the stage of the 2-phenylcyclopropanecarboxylic acid or its ester derivative, before the amine is formed. The primary mechanism is the deprotonation of the benzylic proton at the α-carbon (C2 of the cyclopropane ring), which is acidic due to its position adjacent to both the phenyl ring and the carbonyl group. Under basic conditions, this can lead to the formation of a planar carbanion or enolate-like intermediate, resulting in a loss of stereochemical information.[3][4]
Key points to consider:
-
Ester Hydrolysis: The use of strong bases (e.g., NaOH, KOH) at elevated temperatures during the saponification of ethyl or methyl 2-phenylcyclopropanecarboxylate can facilitate this epimerization. A patent even describes using sodium ethoxide to intentionally isomerize the cis/trans mixture of the ester, highlighting the lability of this proton.[5]
-
Curtius Rearrangement: The Curtius rearrangement, which converts the acyl azide to an isocyanate, is a highly reliable step that proceeds with complete retention of configuration.[6][7] Therefore, if your starting carboxylic acid is enantiopure, the resulting amine will also be enantiopure, provided no racemization occurs after its formation.
-
N-Boc Protection: The protection of the resulting amine with di-tert-butyl dicarbonate ((Boc)₂O) is generally a mild process conducted under neutral or slightly basic conditions and is not considered a high-risk step for racemization of the amine itself.[8][9]
Q2: What is the primary mechanism of racemization for this compound?
A2: The primary mechanism is the base-catalyzed epimerization of the stereocenter alpha to the carbonyl group in the carboxylic acid or ester precursor. The process can be visualized as follows:
Caption: Base-catalyzed racemization via a planar intermediate.
Q3: How can I determine the enantiomeric excess (e.e.) of my this compound?
Recommended Starting Point for Method Development:
-
Column: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), is highly recommended.[11][12]
-
Mobile Phase: Start with a normal-phase eluent system, such as a mixture of hexane/isopropanol or hexane/ethanol. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.
-
Detection: UV detection is suitable due to the presence of the phenyl ring (typically around 254 nm).
Troubleshooting Guide: Preventing Racemization
This section addresses specific issues encountered during the synthesis and provides actionable solutions.
Issue 1: Significant loss of enantiomeric excess after ester hydrolysis.
-
Possible Cause: The hydrolysis conditions (base concentration, temperature, reaction time) are too harsh, leading to epimerization of the α-proton.
-
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Optimize Base and Temperature | Switch from NaOH or KOH to a milder base like lithium hydroxide (LiOH). Perform the hydrolysis at a lower temperature (e.g., 0°C to room temperature), even if it requires a longer reaction time. | LiOH is often less aggressive, and lower temperatures decrease the rate of the competing epimerization reaction.[13] |
| 2. Modify the Solvent System | Use a mixture of THF/water or dioxane/water instead of purely aqueous or alcoholic solvents. | Co-solvents can improve substrate solubility at lower temperatures, allowing for more efficient hydrolysis under milder conditions. |
| 3. Consider Alternative Cleavage | If using a tert-butyl ester, consider acidic cleavage (e.g., TFA in DCM) which is less likely to cause racemization at this center. | Acid-catalyzed enolization is also possible but often requires harsher conditions than base-catalyzed pathways for this type of substrate.[13] |
Issue 2: My final N-Boc protected amine is racemic, but I started with an enantiopure precursor. Where did I go wrong?
-
Possible Cause: While the Curtius rearrangement and Boc protection are generally stereochemically robust, unforeseen side reactions or incorrect workup procedures could be the culprit. A more likely scenario is that the precursor, believed to be enantiopure, racemized during its synthesis or purification (see Issue 1).
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting racemization.
Proactive Strategies for Stereochemical Control
Instead of correcting racemization, it is often more efficient to employ a synthetic strategy that inherently provides high enantiomeric excess.
Strategy 1: Asymmetric Cyclopropanation
Building the chiral cyclopropane ring enantioselectively from the start is a powerful approach. This typically involves the reaction of styrene with a diazoacetate in the presence of a chiral catalyst.
-
Methodology: Utilize a chiral catalyst, such as those based on rhodium or copper complexes with chiral ligands, to direct the stereochemical outcome of the cyclopropanation reaction.
-
Advantages: Directly produces an enantiomerically enriched cyclopropanecarboxylate ester, minimizing the risk of racemization associated with resolving a racemic mixture.[14]
-
Considerations: Catalyst selection and optimization are crucial and substrate-dependent.
Strategy 2: Chiral Resolution of Racemic 2-Phenylcyclopropanecarboxylic Acid
If a racemic synthesis is more practical, the resulting carboxylic acid can be resolved.
-
Methodology: React the racemic acid with a chiral resolving agent (e.g., a chiral amine like (R)- or (S)-α-methylbenzylamine) to form a pair of diastereomeric salts. These salts will have different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with acid.
-
Advantages: A classic and often scalable method.
-
Considerations: Can be labor-intensive, and the yield of the desired enantiomer is theoretically limited to 50% unless the unwanted enantiomer can be racemized and recycled.
Experimental Protocols
Protocol 1: Mild Hydrolysis of Ethyl (1R,2S)-2-phenylcyclopropanecarboxylate
-
Dissolve the enantiopure ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0°C in an ice bath.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding 1 M HCl at 0°C until the pH is ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude carboxylic acid.
-
Verify enantiomeric excess using a chiral HPLC method before proceeding to the next step.
Protocol 2: N-Boc Protection with Stereochemical Preservation
-
Dissolve the enantiopure 2-phenylcyclopropylamine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool the mixture to 0°C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.[8]
References
- 1. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in N-Boc Protection of Primary Amines
Welcome to the technical support center for N-Boc protection of primary amines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common but sometimes tricky transformation. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, ensuring you can make informed decisions to optimize your reaction yields.
Core Principles of N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to protect amines.[1][2] The reaction involves the nucleophilic attack of the primary amine onto di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, to form a stable carbamate.[3][4][5] This protecting group is stable under many nucleophilic and basic conditions but is readily removed with mild acid, making it an excellent orthogonal protecting group.[6][7]
The general mechanism proceeds via a tetrahedral intermediate, which collapses to release the N-Boc amine, carbon dioxide, and tert-butanol.[4][5][8]
Mechanism of N-Boc Protection
Caption: General mechanism of N-Boc protection of a primary amine.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific issues that can lead to low yields in N-Boc protection reactions.
Q1: My reaction is sluggish or incomplete, with significant starting amine remaining. What are the likely causes and solutions?
This is one of the most common issues and can often be traced back to the inherent reactivity of the amine or suboptimal reaction conditions.
Causality: The rate of Boc protection is highly dependent on the nucleophilicity of the amine.[9] Aromatic amines (anilines) or sterically hindered aliphatic amines are significantly less nucleophilic than simple primary aliphatic amines and will react more slowly with (Boc)₂O.[3][10]
Troubleshooting Steps & Solutions
-
Assess Amine Reactivity:
-
Weakly Nucleophilic Amines (e.g., anilines): These substrates require more forcing conditions.[3][10]
-
Increase Temperature: Moderate heating to 40-55°C can significantly accelerate the reaction rate.[3][11] However, avoid excessive heat, which can cause (Boc)₂O to decompose.[9]
-
Use a Catalyst: A catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate by forming a more reactive acylpyridinium intermediate.[3][8]
-
Solvent Choice: Alcoholic solvents like methanol can enhance the reaction rate for aromatic amines.[3][10]
-
-
Sterically Hindered Amines: Bulkiness around the nitrogen atom can impede the approach of the (Boc)₂O.[3]
-
Prolong Reaction Time: Simply allowing the reaction to stir longer may be sufficient.
-
Increase Temperature and/or Use a Catalyst: As with weakly nucleophilic amines, heat and catalysts like DMAP can help overcome the steric barrier.[3]
-
-
-
Re-evaluate Reagent Stoichiometry and Quality:
-
Insufficient (Boc)₂O: Ensure you are using a slight excess of (Boc)₂O, typically 1.1 to 1.5 equivalents.[3] An inadequate amount will lead to incomplete conversion.[12]
-
(Boc)₂O Quality: (Boc)₂O is sensitive to moisture and can decompose over time, especially if stored improperly.[13] Use a fresh bottle or verify the quality of your reagent.
-
-
Optimize the Role of the Base:
-
Is a base necessary? Not always. The tert-butoxide generated during the reaction can act as a base.[3][7][14] However, for less reactive amines or to accelerate the reaction, an external base is highly recommended to neutralize the protonated amine intermediate and drive the reaction forward.[3][8]
-
Choice of Base: Triethylamine (Et₃N or TEA) is a common and effective choice.[2][8] For very stubborn cases, a stronger, non-nucleophilic base might be considered, but be aware this can increase side reactions.
-
Data Summary: Optimizing Conditions for Less Reactive Amines
| Parameter | Standard Condition | Optimization for Low Reactivity | Rationale |
| Temperature | Room Temperature | 40-55°C | Increases reaction kinetics.[3][9] |
| Catalyst | None | 0.1 eq. DMAP | Forms a highly reactive intermediate.[3][8] |
| Solvent | THF, DCM, ACN[3] | Methanol (for anilines) | Can stabilize the transition state.[10] |
| Base | Optional / Et₃N | Et₃N (1.1-1.5 eq) | Neutralizes acid byproduct, drives equilibrium.[8] |
Q2: My TLC/LC-MS shows multiple product spots. What are the common side reactions and how can I prevent them?
The formation of byproducts is a clear indicator that your reaction conditions may be too harsh or your stoichiometry is off.
Common Side Products and Prevention Strategies
-
Di-Boc Protected Product (Boc₂N-R):
-
Urea Formation:
Troubleshooting Workflow for Side Product Formation
Caption: A workflow for troubleshooting side product formation.
Q3: I'm losing a significant amount of my product during the work-up and purification. What are the best practices?
A successful reaction can be undermined by a poor work-up strategy, especially for certain types of products.
Causality: The standard aqueous work-up is designed to remove water-soluble impurities. If your Boc-protected amine has some water solubility, it can be lost to the aqueous phase during extraction.[3] Conversely, emulsions can form, making phase separation difficult and leading to product loss.[8]
Work-up and Purification Best Practices
-
Standard Aqueous Work-up:
-
A typical procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate or DCM, followed by sequential washes with a weak acid (e.g., 5% citric acid), water, saturated sodium bicarbonate, and finally brine.[8] The organic layer is then dried over Na₂SO₄ or MgSO₄, filtered, and concentrated.[8]
-
-
Troubleshooting Work-up Issues:
-
Product is Water-Soluble: For products with significant water solubility (e.g., those containing PEG linkers or other polar functionalities), standard extractive work-up can lead to major yield loss.[3][12]
-
Solution: Minimize aqueous washes. Back-extract the aqueous layers multiple times with your organic solvent. If possible, consider precipitating the product from the reaction mixture by adding an anti-solvent like diethyl ether or hexanes.[12]
-
-
Emulsion Formation: This is common when dealing with polar compounds or when vigorous shaking is employed.
-
-
Purification Challenges:
-
Residual (Boc)₂O: Excess (Boc)₂O can co-elute with the product during chromatography.
-
Streaking on Silica Gel: Highly polar Boc-protected amines can streak on silica gel, leading to poor separation and recovery.[12]
-
Solution: Consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent system.[12]
-
-
Experimental Protocols
Protocol 1: General Procedure for a Primary Aliphatic Amine[8]
-
Dissolve the Amine: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.
-
Add Base: Add triethylamine (1.1-1.5 eq) to the solution.
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC (Thin Layer Chromatography) or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 5% citric acid, water, saturated sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography if necessary.
Protocol 2: Boc Protection of a Weakly Nucleophilic Aromatic Amine[3]
-
Dissolve Reagents: Dissolve the aromatic amine (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile.
-
Add Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress. If the reaction is slow, consider gentle heating to 40°C.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Isolation: Purify the residue by flash column chromatography on silica gel.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Di-tert-butyl Dicarbonate (Boc-Anhydride) Purification
Welcome to the technical support guide for the effective removal of di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts from reaction mixtures. This center is designed for researchers, chemists, and drug development professionals who utilize the indispensable tert-butoxycarbonyl (Boc) protecting group and face the common challenge of purifying their final product. Here, we move beyond simple protocols to explain the chemical principles behind each purification strategy, enabling you to make informed decisions for optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a Boc protection reaction that need to be removed? The main byproducts and impurities following a Boc protection reaction are unreacted di-tert-butyl dicarbonate (Boc-anhydride), tert-butanol, and carbon dioxide.[1] While carbon dioxide is a gas that typically evolves from the reaction mixture, the excess Boc-anhydride and the tert-butanol byproduct are common contaminants that must be removed during work-up and purification.[1][2]
Q2: How can I detect the presence of unreacted Boc-anhydride in my product? Several methods can indicate the presence of residual Boc-anhydride. In ¹H NMR spectroscopy, the 18 equivalent protons of the two tert-butyl groups of Boc-anhydride appear as a sharp singlet around 1.5 ppm.[1] On Thin Layer Chromatography (TLC), Boc-anhydride can be visualized, but it is important to note that it is not visible with amine-specific stains like ninhydrin.[1] Often, a distinct, somewhat sweet odor can also suggest its presence.[1]
Q3: Why can Boc-anhydride be difficult to remove with a simple aqueous work-up? Boc-anhydride is insoluble in water and generally stable to neutral water washes, meaning it will remain in the organic layer during extraction.[1][3][4] While it is sensitive to both acidic and basic conditions, its hydrolysis rate can be slow, sometimes requiring vigorous or prolonged washing to be effective.[1]
Q4: Can I remove Boc-anhydride and tert-butanol simply by evaporation? Yes, this is often the simplest and most effective method, provided your desired product is not volatile.[1] Boc-anhydride has a boiling point of 56–57 °C at 0.5 mmHg, and tert-butanol boils at approximately 82 °C at atmospheric pressure.[3][5] Both can be effectively removed using a rotary evaporator or by placing the flask under a high vacuum, especially with gentle heating.[1]
Q5: Is the Boc protecting group on my product stable during the removal of excess Boc-anhydride? The Boc group on your product is a carbamate, which is significantly more stable than the anhydride linkage in Boc-anhydride. However, it is sensitive to strong acids.[2][3][4] Therefore, if you use an acidic wash to quench excess Boc-anhydride, it is crucial to use a dilute acid (e.g., <0.5M HCl) and minimize contact time to prevent premature deprotection of your desired product.[1][6] The Boc group is generally stable to basic conditions and most nucleophiles.[4][7]
Troubleshooting & Purification Strategy Selection
The optimal method for removing Boc-anhydride and tert-butanol depends primarily on the physical properties of your desired compound. Use the following decision-making workflow to select the most appropriate protocol.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Physical Removal by High Vacuum
Principle: This method leverages the volatility of Boc-anhydride and tert-butanol to remove them from a non-volatile product via sublimation and evaporation under reduced pressure. It is the cleanest method as it introduces no additional reagents.
Methodology:
-
Concentrate the reaction mixture using a rotary evaporator to remove the bulk solvent.
-
Attach the flask to a high vacuum line (Schlenk line) equipped with a cold trap (liquid nitrogen or dry ice/acetone).
-
Leave the flask under high vacuum for an extended period (4-72 hours). Gentle heating (30-40 °C) can accelerate the process.[8]
-
The volatile impurities, including Boc-anhydride, will sublimate or evaporate and collect in the cold trap.[8]
-
Once the product is free of the characteristic Boc-anhydride smell and NMR analysis confirms its absence, the purification is complete.
Causality: The significant difference in vapor pressure between the relatively volatile impurities and a non-volatile solid product allows for selective removal under vacuum. This is a purely physical separation.
Protocol 2: Chemical Scavenging with Imidazole
Principle: This method uses a nucleophilic catalyst, imidazole, to rapidly react with excess Boc-anhydride. The resulting N-Boc-imidazole intermediate is highly susceptible to hydrolysis under mildly acidic conditions, forming water-soluble byproducts that are easily removed in an aqueous wash.[6][9]
Methodology:
-
After the protection reaction is complete (as determined by TLC or LC-MS), add imidazole (approx. 1.5 equivalents relative to the excess Boc-anhydride used) to the crude reaction mixture.
-
Stir the mixture at room temperature. The reaction of imidazole with Boc-anhydride is often complete within 5-30 minutes.[9]
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute aqueous acid solution, such as 0.5M HCl (2-3 times).[6][9] This step hydrolyzes the N-Boc-imidazole and extracts the resulting imidazole hydrochloride and tert-butanol into the aqueous phase.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.
Causality: Imidazole is an effective nucleophile that selectively attacks the electrophilic carbonyl of Boc-anhydride. The resulting intermediate is much more water-soluble and acid-labile than the starting anhydride, facilitating its removal via a simple acid wash.[9]
Protocol 3: Extractive Work-up with a Basic Wash
Principle: This protocol intentionally hydrolyzes the excess Boc-anhydride using a basic aqueous solution. The resulting tert-butoxide and carbonate species are water-soluble and can be washed away.
Methodology:
-
Once the reaction is complete, concentrate the mixture to remove the bulk solvent.
-
Redissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash vigorously with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1][10] Repeat the wash 2-3 times. You may observe some gas evolution (CO₂) during this step.
-
Wash the organic layer with water and brine to remove residual salts.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
Causality: The hydroxide or bicarbonate ions in the aqueous base act as nucleophiles, attacking the carbonyl carbon of the Boc-anhydride. This leads to the breakdown of the anhydride into tert-butanol and carbon dioxide (which forms bicarbonate/carbonate in solution), both of which are removed from the organic phase.[1] This method is effective because the Boc-carbamate of the desired product is stable to these basic conditions.[4]
Protocol 4: Flash Column Chromatography
Principle: When other methods fail or when the product is sensitive to all work-up conditions, flash column chromatography provides a robust method for separation based on polarity differences between the product, Boc-anhydride, and tert-butanol.
Methodology:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes).[1]
-
Load the adsorbed product onto the column.
-
Elute the column with a solvent gradient. Boc-anhydride and tert-butanol are relatively non-polar and will typically elute early in non-polar solvent systems (e.g., ethyl acetate/hexanes).
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
Causality: Chromatography separates compounds based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent). The less polar Boc-anhydride and tert-butanol have weaker interactions with the polar silica gel and are therefore eluted more quickly than many more polar, Boc-protected amine products.
Data & Comparison Tables
Table 1: Physical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 22–24[3][4] | 56–57 (at 0.5 mmHg)[3][4] | Insoluble[3][4] |
| tert-Butanol | (CH₃)₃COH | 74.12 | 25–26 | 82.4 | Miscible[11] |
Table 2: Comparison of Purification Methods
| Method | Pros | Cons | Best Suited For |
| Physical Removal | - No additional reagents needed- Very clean | - Requires high vacuum- Time-consuming- Only for non-volatile products | Non-volatile, thermally stable solid products. |
| Chemical Scavenging | - Fast and highly effective- Mild conditions protect the product | - Introduces additional reagents- Requires acidic wash step | Products that are sensitive to base but stable to dilute, brief acid exposure. |
| Extractive Work-up | - Simple, standard lab procedure- Inexpensive reagents | - Can be slow; may require multiple washes- Risk of emulsion formation | Products that are stable to aqueous base and when a simple, scalable method is needed. |
| Chromatography | - Highly effective for difficult separations- Provides very high purity | - Time and solvent intensive- Potential for product loss on the column | Products that are sensitive to both acidic and basic washes, or when impurities co-elute or persist after other methods. |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Di-tert-butyl_dicarbonate [chemeurope.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Boc-2-phenylcyclopropylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-Boc-2-phenylcyclopropylamine (tert-butyl 2-phenylcyclopropylcarbamate). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound. Here, we provide in-depth analysis of its degradation pathways, troubleshooting guides for common experimental issues, and validated analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a protected form of 2-phenylcyclopropylamine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, preventing the amine from reacting under certain conditions.[1] The 2-phenylcyclopropylamine core is a key structural motif found in pharmaceuticals, most notably as the active component in the monoamine oxidase inhibitor (MAOI) tranylcypromine.[2]
Q2: What are the primary causes of degradation for this compound?
The most common degradation pathway is the cleavage, or "deprotection," of the N-Boc group. This is most frequently caused by:
-
Acidic Conditions: Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and even milder acidic conditions, will readily cleave the Boc group.[1][3]
-
High Temperatures: The Boc group can be removed thermally without any catalyst at elevated temperatures (typically above 100-150 °C).[4]
-
Oxidative Conditions: While the Boc group itself is relatively stable to oxidation, the core molecule can undergo oxidative cleavage of the C-N bond under harsh conditions.[5][6]
Q3: How should I properly store this compound?
To ensure long-term stability, the compound should be stored in a refrigerator (2-8°C). It should be kept in a tightly sealed container to protect it from atmospheric moisture and acidic vapors. For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
In-Depth Analysis of Core Degradation Pathways
Understanding the mechanisms behind degradation is critical for designing robust experiments and interpreting unexpected results.
Acid-Catalyzed Deprotection
This is the most prevalent and often unintentional degradation pathway. The Boc group is specifically designed to be labile under acidic conditions.
Mechanism: The reaction proceeds through a well-established mechanism. First, the carbonyl oxygen of the Boc group is protonated by an acid. This is followed by the departure of the stable tert-butyl cation, which forms isobutylene gas. This generates an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine (2-phenylcyclopropylamine), carbon dioxide, and the tert-butyl cation byproducts.[4]
Common Sources of Acidity:
-
Direct Addition: Reagents like TFA, HCl in dioxane, or H2SO4.[1][7]
-
Lewis Acids: Reagents such as ZnBr₂ or BF₃·Et₂O can catalyze deprotection.[1]
-
Stationary Phases: Standard silica gel used in column chromatography is acidic and can cause partial or complete deprotection.
-
Solvent Impurities: Dichloromethane (DCM) can contain trace amounts of HCl.
Thermal Degradation
Heating N-Boc protected amines can lead to the removal of the Boc group without any added catalyst.[4] This pathway becomes significant at temperatures often exceeding 100°C.[4]
Mechanism: The thermal decomposition likely proceeds through a concerted fragmentation mechanism. This process releases isobutylene and carbon dioxide, resulting in the formation of the free amine.[4] While this method can be a "green" alternative for deprotection, the high temperatures required can cause side reactions, such as racemization or elimination, in sensitive substrates.[4]
Oxidative Degradation
While the N-Boc group is generally stable towards many oxidizing agents, the phenylcyclopropylamine core is not. Strong oxidants or electrochemical conditions can lead to the cleavage of the C–N bond.[5][6] This is less common under typical synthetic conditions but can be a concern when employing powerful oxidants in the presence of the molecule. The reaction can produce benzaldehyde or related compounds and fragments of the amine.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: I ran a reaction that should not affect the Boc group, but my analysis (TLC/LC-MS) shows a significant amount of the deprotected amine. What happened?
A: This is a classic case of unintentional acid-catalyzed deprotection.
-
Causality: Even trace amounts of acid can accumulate over the course of a reaction to cause significant deprotection. The most common culprits are acidic impurities in solvents (especially chlorinated solvents like DCM), the use of acidic reagents that are not immediately obvious (e.g., some Lewis acids or salts of strong acids and weak bases), or prolonged exposure to an acidic environment during workup.[1][7]
-
Troubleshooting Steps:
-
Check Reagents: Review all reagents for potential acidity. For example, amine hydrochlorides used as reagents can create an acidic environment.
-
Solvent Purity: Ensure your solvents are fresh and pure. Consider passing DCM through a plug of basic alumina before use to remove trace acid.
-
Add an Acid Scavenger: If you suspect acid generation, include a non-nucleophilic base like proton sponge or 2,6-lutidine in your reaction mixture.
-
Modify Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during your aqueous workup to neutralize any acid before concentration and purification.
-
Q: My compound degraded during column chromatography on silica gel. How can I purify it safely?
A: Standard silica gel is inherently acidic and a very common cause of N-Boc deprotection.
-
Causality: The silanol groups (Si-OH) on the surface of silica gel create an acidic microenvironment that can efficiently cleave the Boc group as the compound passes through the column.
-
Troubleshooting Steps:
-
Neutralize the Silica: Prepare a slurry of your silica gel in the starting eluent and add ~1% triethylamine (Et₃N) or another volatile base. This will neutralize the acidic sites. Run the column with an eluent containing a small amount (0.1-0.5%) of the same base.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica (C18) for purification, as these are less likely to cause deprotection.
-
Minimize Contact Time: If you must use silica, run the column as quickly as possible (flash chromatography) to minimize the time your compound spends in contact with the acidic stationary phase.
-
Q: I am performing a reaction at 120°C and see the formation of 2-phenylcyclopropylamine. Is this expected?
A: Yes, this is likely due to thermal degradation.
-
Causality: As detailed in the section on thermal degradation, temperatures above 100-150°C are often sufficient to induce the cleavage of the N-Boc group without any catalyst.[4]
-
Troubleshooting Steps:
-
Lower the Temperature: If the reaction chemistry allows, reduce the temperature to below 100°C.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to high temperatures.
-
Consider an Alternative Protecting Group: If high temperatures are unavoidable, you may need to switch to a more thermally stable protecting group, such as benzyl (Bn) or carbobenzyloxy (Cbz).
-
Analytical Protocols & Data
Accurate analysis is key to monitoring the stability of this compound.
Key Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₂ | [8] |
| Molecular Weight | 233.31 g/mol | [8] |
| Primary Degradant | 2-Phenylcyclopropylamine | - |
| Degradant MW | 133.19 g/mol (as free base) | - |
| Physical Form | Solid |
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting the primary amine degradant.
Step-by-Step Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of ~0.5 mg/mL.
Expected Results:
-
This compound: Will be the major, later-eluting peak due to its higher hydrophobicity.
-
2-Phenylcyclopropylamine: If present, will be a much earlier-eluting peak due to its higher polarity.
Protocol 2: LC-MS Analysis for Degradant Identification
Use this protocol to confirm the identity of suspected degradation products.
Step-by-Step Methodology:
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer Ionization: Use Electrospray Ionization in Positive mode (ESI+).
-
Analysis Mode: Scan for a mass range that includes the parent compound and expected degradants (e.g., m/z 100-300).
-
Data Interpretation:
-
Look for an ion corresponding to the protonated parent molecule [M+H]⁺ at m/z 234.15 .
-
Look for an ion corresponding to the protonated deprotected amine [M+H]⁺ at m/z 134.10 .
-
Other potential ions to monitor include the sodium adduct [M+Na]⁺ at m/z 256.13 .
-
References
- 1. scispace.com [scispace.com]
- 2. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. keyorganics.net [keyorganics.net]
Technical Support Center: Scaling Up the Synthesis of trans-2-Phenylcyclopropylamine (Tranylcypromine)
Welcome to the technical support center dedicated to the synthesis of trans-2-phenylcyclopropylamine, a critical monoamine oxidase inhibitor (MAOI) with significant therapeutic applications.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis, from common laboratory procedures to larger-scale production considerations. We will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer detailed protocols to enhance the efficiency, safety, and diastereoselectivity of your synthesis.
I. Overview of the Synthetic Strategy
The most prevalent synthetic route to trans-2-phenylcyclopropylamine involves a multi-step process commencing with the cyclopropanation of styrene, followed by functional group transformations to yield the desired amine. A general workflow is depicted below:
Caption: General synthetic workflow for trans-2-phenylcyclopropylamine.
This guide will address potential issues at each key stage: cyclopropanation, isomerization/purification of the intermediate ester or acid, and the final rearrangement to the amine.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Cyclopropanation of Styrene
The initial cyclopropanation is a critical step that dictates the overall yield and isomeric purity of the final product. The reaction of styrene with ethyl diazoacetate is a common method.[3][4]
Q1: My cyclopropanation reaction with styrene and ethyl diazoacetate has a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this step can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Reaction Temperature: The reaction is typically performed at elevated temperatures (125-140 °C).[4] Inconsistent temperature control can lead to side reactions or incomplete conversion. Ensure your reaction setup maintains a stable temperature.
-
Purity of Reagents: Styrene should be freshly distilled to remove polymerization inhibitors. The quality of ethyl diazoacetate is also crucial. Impurities can quench the carbene intermediate.
-
Rate of Addition: Slow, controlled addition of the ethyl diazoacetate and styrene mixture to the heated styrene is important to maintain a safe and controlled reaction rate.[3]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of reagents.[4]
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 125-140 °C | Low temperature leads to slow/incomplete reaction; high temperature can increase side products. |
| Atmosphere | Inert (N₂ or Ar) | Presence of oxygen can lead to side reactions and reduced yield. |
| Reagent Purity | Freshly distilled styrene | Polymerization inhibitors in styrene can quench the reaction. |
Q2: The cis/trans ratio of my ethyl 2-phenylcyclopropanecarboxylate is not ideal. How can I improve the diastereoselectivity for the trans isomer?
A2: Achieving a high trans to cis ratio is a common challenge. While the initial cyclopropanation often yields a mixture of isomers, there are strategies to enrich the desired trans isomer:
-
Isomerization: The most effective method is to isomerize the cis/trans ester mixture using a base such as sodium ethoxide in anhydrous ethanol. This process can significantly increase the proportion of the more stable trans isomer to over 95%.[3]
-
Catalyst Choice (for alternative methods): While the diazoacetate method is common, other cyclopropanation methods like the Simmons-Smith reaction can be employed. The choice of catalyst and reaction conditions in these alternative methods can influence diastereoselectivity.[5][6]
Protocol for Isomerization of cis/trans-Ethyl-2-phenylcyclopropanecarboxylate:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol (e.g., 2N).
-
Add the cis/trans-ethyl-2-phenylcyclopropanecarboxylate mixture to the sodium ethoxide solution.
-
Reflux the mixture under an inert atmosphere for approximately 20 hours.[3][4]
-
After cooling, quench the reaction and extract the product.
-
Analyze the product mixture by GC or NMR to confirm the new isomeric ratio.
B. Hydrolysis and Purification of trans-2-Phenylcyclopropanecarboxylic Acid
The hydrolysis of the ester to the carboxylic acid is a standard procedure, but the purification of the trans isomer is a critical separation step.
Q3: I am having difficulty separating the trans-2-phenylcyclopropanecarboxylic acid from the cis isomer.
A3: The separation of the cis and trans carboxylic acid isomers is typically achieved by fractional crystallization. The trans isomer is generally less soluble in hot water than the cis isomer.
-
Recrystallization from Water: Repeated recrystallization of the crude acid mixture from hot water will enrich the trans isomer in the crystalline fraction, while the cis isomer remains in the mother liquor.[3] This process can be tedious and may lead to some loss of the trans isomer.
-
Importance of Prior Isomerization: To minimize losses during recrystallization, it is highly advantageous to perform the base-catalyzed isomerization of the ester intermediate as described in Q2. This will provide a starting material for hydrolysis that is already highly enriched in the trans isomer, simplifying the purification.[3]
C. The Rearrangement Step: Curtius vs. Hofmann
The conversion of the carboxylic acid to the amine is most commonly achieved via a Curtius or Hofmann rearrangement. Both methods have their own set of challenges, particularly concerning safety and reaction conditions.
Caption: Comparison of Curtius and Hofmann rearrangement pathways.
Q4: I am considering the Curtius rearrangement. What are the main safety concerns and how can I mitigate them?
A4: The Curtius rearrangement involves the formation of an acyl azide, which is a potentially explosive intermediate.[7][8]
-
Hazardous Intermediate: Acyl azides can be thermally and shock-sensitive. It is crucial to handle them with care and avoid high temperatures during their formation and isolation (if necessary).
-
In Situ Generation: Whenever possible, generate and use the acyl azide in situ without isolation.
-
Reagent Handling: Sodium azide (NaN₃) is highly toxic. Use appropriate personal protective equipment (PPE) and handle it in a well-ventilated fume hood.
-
Temperature Control: The rearrangement of the acyl azide to the isocyanate should be performed with careful temperature control.[4]
Q5: My Hofmann rearrangement of trans-2-phenylcyclopropanecarboxamide is giving a low yield. What are the common pitfalls?
A5: The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[9][10] Low yields can result from several factors:
-
Incomplete Amide Formation: Ensure the starting carboxylic acid is fully converted to the primary amide.
-
Stoichiometry of Reagents: The stoichiometry of bromine and base (e.g., NaOH) is critical. Use of excess reagents may be necessary, but can also lead to side reactions.
-
Temperature Control: The reaction is often exothermic. Maintain careful temperature control, especially during the addition of bromine.
-
Hydrolysis of the Isocyanate: The intermediate isocyanate is hydrolyzed to the amine. Ensure complete hydrolysis by controlling the reaction time and temperature.[10]
| Rearrangement | Key Intermediate | Primary Hazard | Mitigation Strategy |
| Curtius | Acyl azide | Potential for explosion, toxicity of sodium azide | In situ generation, careful temperature control, proper PPE.[7][8] |
| Hofmann | N-bromoamide, Isocyanate | Corrosive and toxic bromine, exothermic reaction | Slow addition of reagents, effective cooling.[9][10] |
D. Final Product Purification
Q6: How can I effectively purify the final trans-2-phenylcyclopropylamine product?
A6: The free base of trans-2-phenylcyclopropylamine is an oil. Purification can be achieved through:
-
Extraction: A common method involves acidic/basic extraction sequences to separate the amine from non-basic impurities.[1]
-
Distillation: Vacuum distillation can be used to purify the free base.
-
Salt Formation and Recrystallization: For pharmaceutical applications, the amine is often converted to a salt, such as the sulfate salt (tranylcypromine sulfate), which is a stable, crystalline solid.[1] This salt can be purified by recrystallization from a suitable solvent like isopropanol.[1] The purity can be assessed by HPLC, with purities greater than 99.9% being achievable.[1]
Protocol for the Formation and Purification of Tranylcypromine Sulfate:
-
Dissolve the crude trans-2-phenylcyclopropylamine in a suitable solvent like isopropanol.
-
Heat the solution to approximately 40-50 °C.
-
Slowly add an aqueous solution of sulfuric acid (e.g., 50%) until the pH reaches 2.5-3.5.
-
Stir the mixture at an elevated temperature (e.g., 60 °C) for a short period.
-
Cool the mixture to 0-5 °C to induce crystallization.
-
Isolate the precipitate by filtration, wash with cold isopropanol, and dry.[1]
III. Scale-Up Considerations
Transitioning a laboratory-scale synthesis to a larger, pilot, or commercial scale introduces new challenges.[11]
-
Heat Transfer: Many of the reaction steps are exothermic. What is easily managed in a small flask can become a significant safety hazard in a large reactor due to the lower surface area-to-volume ratio. Ensure adequate cooling capacity and monitoring.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and consistent reaction temperatures, especially in multi-phase reactions.
-
Reagent Handling: Handling large quantities of hazardous materials like ethyl diazoacetate, sodium azide, and bromine requires robust safety protocols and specialized equipment.
-
Process Safety: A thorough process safety assessment (e.g., HAZOP analysis) should be conducted before any scale-up to identify and mitigate potential hazards.
IV. References
-
EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents. Available from: --INVALID-LINK--
-
US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents. Available from: --INVALID-LINK--
-
General method for the synthesis of tranylcypromine. Reagents and... - ResearchGate. Available from: --INVALID-LINK--
-
Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions[a] - ResearchGate. Available from: --INVALID-LINK--
-
Curtius Rearrangement | NROChemistry. Available from: --INVALID-LINK--
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Available from: --INVALID-LINK--
-
Curtius rearrangement - Wikipedia. Available from: --INVALID-LINK--
-
Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes - Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Tranylcypromine - Wikipedia. Available from: --INVALID-LINK--
-
Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed. Available from: --INVALID-LINK--
-
The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study - PubMed. Available from: --INVALID-LINK--
-
HOFMANN REARRANGEMENT - PHARMD GURU. Available from: --INVALID-LINK--
-
Challenges of scaling up chemical processes (based on real life experiences). Available from: --INVALID-LINK--
-
Hofmann rearrangement - Wikipedia. Available from: --INVALID-LINK--
-
Curtius Rearrangement - Organic Chemistry Portal. Available from: --INVALID-LINK--
References
- 1. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
- 7. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Solvent Effects on Stereoselectivity in Cyclopropanation Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for stereoselective cyclopropanation. As researchers and developers, we understand that controlling the three-dimensional arrangement of atoms is paramount. In cyclopropanation reactions, achieving the desired diastereoselectivity and enantioselectivity is often a significant challenge, with solvent choice playing a crucial, yet sometimes underestimated, role. This guide is designed to move beyond simple protocols, offering a deeper understanding of why a particular solvent can be the key to success. We will explore the mechanistic underpinnings of solvent effects and provide practical, actionable troubleshooting advice for the common stereochemical hurdles you may encounter in the lab.
Frequently Asked Questions (FAQs): The Fundamentals of Solvent Influence
Q1: How, mechanistically, do solvents influence the stereoselectivity of cyclopropanation reactions?
A1: Solvents are not merely an inert medium for your reaction; they are an active participant that can profoundly influence the reaction pathway. The primary mechanism of influence is the differential stabilization of diastereomeric transition states.[1] Every stereoisomeric product is formed via a unique transition state (TS). A solvent can stabilize one of these transition states more than another, lowering its activation energy and thus favoring the formation of the corresponding product.
This stabilization can occur through several interactions:
-
Polarity and Dipole Moments: Polar solvents can stabilize polar or charged transition states. If the transition state leading to your desired stereoisomer has greater charge separation, a polar solvent will accelerate its formation relative to a less polar transition state.[2]
-
Coordination Effects: In metal-mediated reactions, such as the Simmons-Smith reaction, coordinating solvents (e.g., ethers like THF or DME) can bind to the metal center (e.g., zinc). This coordination alters the steric and electronic properties of the cyclopropanating agent, which in turn affects how it approaches the alkene, thereby influencing diastereoselectivity.[3]
-
Hydrogen Bonding: Protic solvents can act as hydrogen bond donors or acceptors, interacting with functional groups on the substrate (like a hydroxyl group) or the catalyst. These interactions can lock the substrate into a specific conformation, favoring attack from one face.
-
Steric Effects: The size and shape of solvent molecules can create a "chiral pocket" around the catalyst or substrate, sterically hindering one approach pathway over another.[4]
Q2: What are the key differences between polar protic, polar aprotic, and nonpolar solvents in this context?
A2: Understanding the classification of solvents is critical for making an informed choice.[5][6]
-
Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have large dipole moments and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors.[5] They are excellent at stabilizing both cations and anions. In cyclopropanations, they can be problematic if the reagents are water-sensitive (e.g., organozincs), but their hydrogen-bonding ability can be exploited in specific directed reactions.
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, acetone). These solvents possess large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[7] They are good at solvating cations but less effective at solvating anions. They are often used when a polar environment is needed but protic functionality would interfere with the reaction.
-
Nonpolar Solvents: (e.g., hexane, toluene, benzene, dichloromethane*). These solvents have small or zero dipole moments.[8] They interact through weak van der Waals forces and are poor at solvating charged species. They are often the solvents of choice for reactions involving neutral, nonpolar reactants and transition states. In many catalytic cyclopropanations, nonpolar solvents prevent unwanted coordination to the catalyst and can lead to higher stereoselectivity.[3]
*Note: Dichloromethane (DCM) and other halogenated solvents are often considered borderline, having moderate polarity but generally behaving as non-coordinating solvents.[9]
Troubleshooting Guide: Addressing Common Stereoselectivity Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: Poor Diastereoselectivity or Formation of the Wrong Diastereomer
Q: My Simmons-Smith reaction of a chiral allylic alcohol is giving a poor syn:anti ratio. How can solvent choice improve this?
A: This is a classic problem where the solvent's coordinating ability is paramount. The high syn selectivity in hydroxyl-directed Simmons-Smith reactions stems from the pre-coordination of the zinc carbenoid to the alcohol's oxygen, which directs the methylene delivery to one face of the double bond.[3]
-
The Cause: Using a coordinating solvent like diethyl ether or THF can lead to a drop in diastereoselectivity. The solvent molecules compete with the substrate's hydroxyl group for coordination sites on the zinc atom. This disrupts the substrate-directed delivery of the carbene, allowing for a less selective, non-directed pathway to occur, which often produces the anti isomer.[3] For instance, a reaction that yields an 86:14 syn:anti ratio in a non-coordinating solvent might degrade to a 50:50 mixture in ether.[3]
-
The Solution: Switch to a non-coordinating solvent.
-
Recommended Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or hydrocarbons like pentane or hexane are excellent choices.[10] These solvents do not compete for coordination, allowing the substrate's directing group to control the stereochemistry.
-
Reagent Choice: The Furukawa modification (Et₂Zn and CH₂I₂) is often preferred as it generates a more electrophilic and reactive zinc carbenoid, which is particularly effective in non-complexing solvents.[3]
-
Table 1: Effect of Solvent on Diastereoselectivity in a Model Hydroxyl-Directed Simmons-Smith Reaction
| Entry | Solvent | Dielectric Constant (ε) | Coordinating Ability | Typical syn:anti Ratio |
| 1 | Pentane | 1.8 | Non-coordinating | >95:5 |
| 2 | DCM | 9.1 | Non-coordinating | 90:10 |
| 3 | Et₂O | 4.3 | Coordinating | 60:40 |
| 4 | THF | 7.6 | Strongly Coordinating | 50:50 |
| Note: Ratios are illustrative and based on trends reported in the literature.[3] |
Problem 2: Low Enantioselectivity in a Catalytic Reaction
Q: My chiral rhodium-catalyzed cyclopropanation is providing low enantiomeric excess (ee). Could the solvent be the culprit?
A: Absolutely. In asymmetric catalysis, the solvent can significantly influence the chiral environment created by the catalyst-ligand complex.
-
The Cause: The solvent can affect the conformation of the chiral ligand, subtly altering the shape of the active site. Polar or coordinating solvents might interact with the catalyst, opening up pathways for the substrate to approach in a less controlled manner, leading to a loss of enantioselectivity.[11] Computational studies have shown that the energy differences between transition states leading to different enantiomers can be small, and solvent interactions can easily tip the balance.[12][13]
-
The Solution: A solvent screen is highly recommended.
-
Start Nonpolar: Begin with nonpolar, non-coordinating solvents like hexane, toluene, or dichloromethane. These often provide the highest enantioselectivities by minimizing interference with the catalyst's chiral environment.
-
Vary Polarity: Systematically test a range of solvents with increasing polarity (e.g., Hexane -> Toluene -> DCM -> Ethyl Acetate -> Acetonitrile). You may find a "sweet spot" where the combination of solubility and minimal catalyst interaction provides the best result.
-
Check for Impurities: Ensure your solvents are anhydrous and pure. Water can hydrolyze reagents or interact with the catalyst, often leading to a drop in both yield and ee.[11]
-
Experimental Protocols
Protocol 1: Solvent Screening for Optimal Diastereoselectivity in the Cyclopropanation of an Allylic Alcohol (Furukawa Modification)
This protocol outlines a parallel screening approach to identify the best solvent for maximizing the diastereoselectivity of a hydroxyl-directed Simmons-Smith reaction.[14]
-
Preparation: In a glovebox or under an inert atmosphere (Argon), arrange five flame-dried reaction vials equipped with stir bars.
-
Substrate Addition: To each vial, add the allylic alcohol (1.0 eq, e.g., 0.2 mmol).
-
Solvent Addition: To each vial, add 2.0 mL of a different anhydrous solvent:
-
Vial 1: Pentane
-
Vial 2: Toluene
-
Vial 3: Dichloromethane (DCM)
-
Vial 4: Diethyl Ether (Et₂O)
-
Vial 5: Tetrahydrofuran (THF)
-
-
Cooling: Cool all vials to 0 °C in an ice-water bath.
-
Reagent Addition (Diethylzinc): Slowly add diethylzinc (1.1 M in hexanes, 2.0 eq) dropwise to each vial. Stir the mixtures at 0 °C for 20 minutes.
-
Reagent Addition (Diiodomethane): Slowly add diiodomethane (2.0 eq) dropwise to each vial.
-
Reaction: Allow the vials to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench each reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract each reaction mixture with DCM (3 x 5 mL). Combine the organic layers for each reaction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC to determine the conversion and the diastereomeric ratio (syn:anti).
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. academic.oup.com [academic.oup.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. nagwa.com [nagwa.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Computational study of cyclopropanation reactions with halodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Synthetic Alternatives for the 2-Phenylcyclopropylamine Scaffold in Drug Design
Introduction: The trans-2-phenylcyclopropylamine (2-PCPA), readily derived from its Boc-protected precursor, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its significance is rooted in its function as a mechanism-based irreversible inhibitor of a class of flavin adenine dinucleotide (FAD)-dependent amine oxidases, most notably monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1).[2][3] The antidepressant tranylcypromine is a primary example of its therapeutic success.[4] However, the very reactivity that makes this scaffold potent also introduces significant challenges in modern drug development, including a lack of target selectivity and suboptimal physicochemical properties.
This guide provides a comparative analysis of synthetic alternatives to the N-Boc-2-phenylcyclopropylamine core. Moving beyond a simple catalog of analogs, we will explore distinct strategic approaches—from bioisosteric replacement to stereochemical control and functional group substitution—to engineer superior clinical candidates. We will dissect the causal logic behind these choices, supported by experimental data and detailed protocols, to empower researchers in their quest for safer, more selective, and more effective therapeutics.
Part 1: The 2-Phenylcyclopropylamine Core: Mechanism, Potency, and Problems
The therapeutic and off-target effects of 2-PCPA are intrinsically linked to its mechanism of action. As a mechanism-based inactivator, it is recognized by the target enzyme as a substrate. The catalytic cycle initiates a single-electron transfer (SET) from the cyclopropylamine nitrogen to the oxidized FAD cofactor.[1] This oxidation generates a highly unstable aminium radical cation, which rapidly undergoes homolytic cleavage of the strained cyclopropane ring. The resulting carbon-centered radical then forms a permanent, covalent bond with the FAD cofactor or a nearby amino acid residue, irreversibly inactivating the enzyme.[3]
This elegant mechanism, however, is not without its liabilities:
-
Poor Selectivity: The SET mechanism is common to many flavoenzymes. Consequently, 2-PCPA and its simple derivatives often inhibit MAO-A, MAO-B, and LSD1 with limited differentiation, leading to a complex pharmacological profile and potential side effects.[3] For instance, the kinact/KI values for 2-PCPA against MAO-B are only 16-fold higher than for LSD1.[3]
-
Off-Target Activity: Cyclopropylamines are known mechanism-based inhibitors of cytochrome P450 (P450) enzymes, which are critical for drug metabolism.[5][6] This can lead to undesirable drug-drug interactions and metabolic liabilities.
-
Suboptimal Physicochemical Properties: The phenyl ring, while crucial for binding in many cases, contributes to high lipophilicity and low sp³ character. This can result in poor aqueous solubility, non-specific binding, and increased susceptibility to oxidative metabolism, hindering the development of orally bioavailable drugs.[7][8]
Caption: Mechanism of Flavoenzyme Inactivation by 2-PCPA.
Part 2: Strategy I: Bioisosteric Replacement of the Phenyl Ring
A primary strategy to mitigate the liabilities of the phenyl group is its replacement with a non-classical bioisostere.[9] Bioisosteres are chemical groups that retain similar steric and electronic properties, allowing them to maintain biological activity while modulating physicochemical characteristics.[10] Bicyclo[1.1.1]pentane (BCP) has emerged as a highly effective three-dimensional substitute for a para-substituted phenyl ring.[7][8]
Causality Behind the Choice: The rationale for replacing a phenyl ring with BCP is multi-faceted:
-
Improved Physicochemical Properties: BCP is a saturated, non-aromatic scaffold. Its introduction significantly increases the fraction of sp³-hybridized carbons (Fsp³), which is strongly correlated with improved aqueous solubility and reduced non-specific binding.[8]
-
Enhanced Metabolic Stability: The absence of an aromatic ring eliminates common metabolic pathways like aromatic hydroxylation, often leading to a more stable compound.
-
Novel Intellectual Property: Replacing a common scaffold like phenyl with a less conventional one like BCP can open new avenues for patentable chemical matter.
Comparative Data: Phenyl vs. BCP
| Property | Phenyl Scaffold (e.g., 2-PCPA) | BCP Scaffold (Hypothetical Analog) | Rationale for Improvement |
| cLogP | ~2.5 | ~1.5 - 2.0 | Reduced lipophilicity from saturated core. |
| Aqueous Solubility | Low | Higher | Increased Fsp³ character disrupts crystal packing and improves solvation.[8] |
| Metabolic Stability | Moderate (Aromatic Oxidation) | High | Lacks sites for typical aromatic P450 oxidation. |
| Fsp³ | 0.33 | > 0.8 | Direct consequence of replacing an sp² ring with an sp³ cage. |
Part 3: Strategy II: Exploiting Stereochemistry for Selectivity
While trans-2-PCPA is the most studied isomer, its cis counterpart offers a compelling and often overlooked avenue for achieving target selectivity. Medicinal chemistry campaigns have demonstrated that subtle changes in the three-dimensional arrangement of substituents on the cyclopropane ring can dramatically alter the binding orientation in an active site, favoring one enzyme over another.
Causality Behind the Choice: The discovery that cis-2-alkoxycyclopropylamines are potent and highly selective inhibitors of MAO-B, with a striking lack of activity against LSD1, represents a landmark in designing selective inhibitors.[11] This selectivity likely arises because the specific geometry of the cis isomer, combined with the alkoxy substituent, positions the molecule optimally within the active site of MAO-B but creates steric or electronic clashes in the active site of LSD1, preventing the necessary orbital alignment for the initial SET event.
Comparative Performance Data
| Compound | Target | IC₅₀ (30 min pre-incubation) | Selectivity Profile |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-B | ~74 nM[2] | Inhibits MAO-A, MAO-B, and LSD1.[3] |
| LSD1 | ~15 µM (Kᵢ of 242 µM)[3] | ||
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM [11] | Highly selective for MAO-B.[11] |
| MAO-A | 170 nM[11] | ||
| LSD1 | No Inhibition Observed[11] |
This data clearly illustrates that by simply altering the stereochemistry and adding a small substituent, it is possible to transform a non-selective scaffold into a highly selective inhibitor, completely eliminating activity against a major off-target enzyme like LSD1.[11]
Part 4: Strategy III: Functional Alternatives to the Cyclopropylamine Moiety
For targets like MAO, where mechanism-based inactivation is desired, other functional groups can mimic the reactivity of the cyclopropylamine. The most prominent of these are the propargylamines, which form the basis of several successful drugs.[4]
Causality Behind the Choice: Propargylamines, which contain a carbon-carbon triple bond adjacent to the amine, also act as mechanism-based inactivators of flavoenzymes.[4] Upon enzymatic oxidation, the propargyl group is converted into a highly reactive allene or a related species. This electrophilic intermediate then rapidly alkylates the N5 atom of the FAD cofactor, leading to irreversible inhibition.[12] This provides an alternative mechanistic pathway to achieve the same biological endpoint (enzyme inactivation) and can be a fruitful strategy if the cyclopropylamine moiety proves problematic due to off-target effects or poor ADME properties.
Well-Known Propargylamine MAO-B Inhibitors:
-
Selegiline: Used for Parkinson's disease.[12]
-
Rasagiline: A potent, selective, second-generation inhibitor for Parkinson's disease.[12]
Caption: Decision Workflow for Selecting Scaffold Alternatives.
Part 5: Experimental Protocols
Trustworthy science relies on reproducible methods. The following protocols are representative of the synthesis and evaluation of the alternatives discussed.
Protocol 1: Synthesis of a cis-2-Substituted Cyclopropylamine Derivative
This protocol outlines a general method for accessing cis-cyclopropylamine scaffolds, which have shown high selectivity. The key step is a diastereoselective cyclopropanation.
Objective: To synthesize a racemic cis-N-benzyl-2-methoxycyclopropylamine.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer
-
Dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Oxalyl chloride, DMSO (for Swern oxidation)
-
Benzylamine
-
Sodium triacetoxyborohydride
-
Standard workup and purification reagents.
Methodology:
-
Cyclopropanation: To a solution of styrene (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in DCM, add ethyl diazoacetate (1.1 eq) dropwise at 0 °C. Allow to warm to room temperature and stir for 12 hours. The reaction typically yields a mixture of cis and trans ethyl 2-phenylcyclopropane-1-carboxylate. Separate isomers via column chromatography.
-
Reduction to Alcohol: Dissolve the isolated cis-ester (1.0 eq) in dry toluene and cool to -78 °C. Add DIBAL-H (2.2 eq) dropwise. Stir for 2 hours, then quench carefully with methanol and Rochelle's salt solution. Extract with ethyl acetate to yield (cis)-2-phenylcyclopropyl)methanol.
-
O-Methylation: To a solution of the alcohol (1.0 eq) in dry THF at 0 °C, add NaH (1.2 eq). Stir for 30 minutes, then add methyl iodide (1.2 eq). Allow to warm to room temperature and stir overnight. Quench with water and extract to yield cis-1-(methoxymethyl)-2-phenylcyclopropane.
-
Oxidation to Aldehyde: Perform a Swern oxidation on the corresponding alcohol (prepared separately without the methylation step) to get the cis-2-phenylcyclopropanecarbaldehyde.
-
Reductive Amination: To a solution of the aldehyde (1.0 eq) and benzylamine (1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq). Stir at room temperature for 16 hours. Perform an aqueous workup and purify by chromatography to yield the final product, cis-N-benzyl-1-(2-phenylcyclopropyl)methanamine (a structural analog to the title compound in Ref[11]).
Protocol 2: In Vitro Fluorescence-Based Assay for LSD1 Inhibition
Objective: To determine the IC₅₀ value of a test compound against human LSD1.
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation of a monomethylated histone H3 peptide substrate (H3K4me1) by LSD1. The H₂O₂ is detected using horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me1 peptide substrate (e.g., ARTKQTARK(me1)STGGKAPRKQLA)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test compounds dissolved in DMSO
-
384-well black assay plates
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 100 nL of each dilution into a 384-well plate. For control wells, dispense 100 nL of DMSO.
-
Enzyme Preparation: Prepare a solution of LSD1 enzyme in assay buffer to a concentration of 2X the final desired concentration (e.g., 20 nM for a 10 nM final).
-
Enzyme Pre-incubation: Add 5 µL of the 2X LSD1 solution to each well. Gently mix and incubate the plate for 30 minutes at room temperature. This step is critical for time-dependent, irreversible inhibitors.
-
Reaction Initiation: Prepare a 2X substrate/detection mix containing the H3K4me1 peptide (e.g., 40 µM), Amplex Red (e.g., 100 µM), and HRP (e.g., 0.2 U/mL) in assay buffer.
-
Initiate and Read: Add 5 µL of the substrate/detection mix to each well to start the reaction (final volume 10 µL). Immediately transfer the plate to a fluorescence plate reader (Excitation: 540 nm, Emission: 590 nm).
-
Data Analysis: Monitor fluorescence kinetically for 30-60 minutes. Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates using the high (DMSO only) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The this compound scaffold, while historically significant, presents clear challenges for the development of modern, highly selective therapeutics. By systematically analyzing its liabilities, medicinal chemists can deploy a range of powerful synthetic strategies to overcome these hurdles. The use of non-classical bioisosteres like BCP can dramatically improve physicochemical properties, while a nuanced understanding of stereochemistry can unlock unprecedented levels of target selectivity. Furthermore, exploring functional alternatives like propargylamines provides an entirely separate mechanistic route to the same therapeutic goal. The successful application of these strategies, validated by robust synthetic protocols and quantitative biological assays, is essential for transforming a problematic lead into a promising clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in nonclassical phenyl bioisosteres for drug structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
A Comparative Guide to the Determination of Enantiomeric Excess of N-Boc-2-phenylcyclopropylamine by Chiral HPLC
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is of paramount importance. The biological activity of enantiomers can differ significantly, with one providing the desired therapeutic effect while the other may be inactive or even harmful. N-Boc-2-phenylcyclopropylamine is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. Consequently, the accurate determination of its enantiomeric excess (ee) is a critical step in ensuring the quality, safety, and efficacy of the final drug substance.
This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) for the determination of the enantiomeric excess of this compound against other analytical techniques. The methodologies and insights presented herein are grounded in established scientific principles and practical laboratory experience to assist you in selecting and implementing the most suitable method for your analytical needs.
The Power of Chiral HPLC for Enantiomeric Resolution
Chiral HPLC has established itself as the gold standard for the separation and quantification of enantiomers due to its robustness, versatility, and wide applicability. The technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation.
The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
For the enantiomeric separation of this compound, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective. The chiral recognition mechanism of these CSPs is a complex interplay of various intermolecular interactions. The helical structure of the polysaccharide backbone creates chiral grooves and cavities where the enantiomers can bind.[1]
The separation is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. This difference in interaction energy is a result of a combination of:
-
Hydrogen Bonding: The carbamate groups on the N-Boc protecting group and the amine functionality of the analyte can form hydrogen bonds with the CSP.
-
π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking interactions with the aromatic moieties of the CSP.
-
Steric Interactions: The rigid cyclopropyl ring and the bulky tert-butoxycarbonyl (Boc) group create a specific three-dimensional structure that fits differently into the chiral cavities of the CSP for each enantiomer. This steric hindrance plays a crucial role in the enantioselective recognition.[2][3]
This multi-point interaction model, often referred to as Pirkle's concept, dictates that for effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[4][5][6]
Experimental Protocol: Chiral HPLC Method for this compound
This section provides a detailed, step-by-step methodology for the determination of the enantiomeric excess of this compound using chiral HPLC.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Methodology:
-
Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the specified volumes of n-hexane, isopropanol, and diethylamine. It is crucial to use high-purity solvents and to degas the mobile phase before use to prevent bubble formation in the system. The addition of a small amount of a basic modifier like DEA is often necessary to improve the peak shape and reduce tailing of basic analytes like amines by minimizing interactions with residual acidic silanol groups on the silica support.[7]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take 30-60 minutes.
-
Injection and Data Acquisition: Inject the prepared sample solution onto the column and record the chromatogram.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Workflow for Chiral HPLC Analysis
Caption: A typical workflow for the determination of enantiomeric excess by chiral HPLC.
Comparison with Alternative Analytical Methods
While chiral HPLC is a powerful and widely adopted technique, other methods can also be employed for the determination of enantiomeric excess. The choice of method often depends on the specific requirements of the analysis, such as speed, sensitivity, and available instrumentation.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | NMR with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Separation of volatile enantiomers on a chiral capillary column. | Formation of diastereomeric complexes with distinct NMR signals. |
| Sample Volatility | Not required. | Not required. | Required (derivatization may be necessary). | Not required. |
| Analysis Speed | Moderate (typically 10-30 min). | Fast (often 3-5 times faster than HPLC).[7][8] | Fast (typically 5-20 min).[9] | Very fast (minutes per sample). |
| Solvent Consumption | High. | Significantly lower than HPLC.[10] | Very low (uses carrier gas). | Low. |
| Sensitivity | High. | High. | Very high. | Lower. |
| Instrumentation | Widely available. | Less common than HPLC. | Widely available. | Requires high-field NMR spectrometer. |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC for enantiomeric separations. By using supercritical carbon dioxide as the main mobile phase, SFC offers several advantages, including significantly faster analysis times, reduced organic solvent consumption, and lower backpressure.[7][8] For this compound, a similar polysaccharide-based CSP can be used with a mobile phase of CO₂ and a small amount of an alcohol modifier.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. For primary amines like 2-phenylcyclopropylamine, derivatization is often required to improve volatility and chromatographic performance.[9] While the N-Boc protecting group increases the molecular weight, it may not be sufficient for direct GC analysis, and derivatization of the amine might still be necessary.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. In the presence of a chiral solvating agent (CSA), the enantiomers of the analyte form transient diastereomeric complexes, which can result in separate signals in the NMR spectrum.[11] The ratio of the integrals of these signals can be used to determine the enantiomeric excess. However, this method is generally less sensitive than chromatographic techniques and may require higher sample concentrations.
Conclusion
The determination of the enantiomeric excess of this compound is a critical analytical task in pharmaceutical development. Chiral HPLC with a polysaccharide-based stationary phase stands out as a robust, reliable, and widely accessible method for this purpose. The provided experimental protocol offers a solid starting point for method development and routine analysis.
For laboratories seeking higher throughput and reduced environmental impact, Chiral SFC presents a compelling alternative with significant advantages in speed and solvent reduction. Chiral GC and NMR with chiral solvating agents also offer viable, albeit more specialized, approaches. The ultimate choice of analytical technique will depend on a careful consideration of the specific needs of the laboratory, including sample throughput, sensitivity requirements, and available instrumentation.
References
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. William H. Pirkle: Stereochemistry pioneer - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Stereoisomers: A Spectroscopic Comparison of N-Boc-2-phenylcyclopropylamine Isomers
In the landscape of modern drug discovery, the precise control and verification of molecular geometry are paramount. Chiral molecules, particularly those incorporating strained ring systems like cyclopropane, often exhibit stereoisomer-dependent biological activity. The N-Boc-2-phenylcyclopropylamine scaffold is a privileged structure in medicinal chemistry, notably as a key component in inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1). The spatial relationship between the phenyl and the N-Boc-amino substituents on the cyclopropane ring—designated as cis or trans—can profoundly influence binding affinity and pharmacological effect.
This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of this compound. We will delve into the characteristic differences observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in the fundamental principles of stereochemistry. This comparative analysis, supported by experimental protocols, is designed to equip researchers, scientists, and drug development professionals with the tools to unambiguously assign the stereochemistry of these critical building blocks.
The Decisive Role of Stereochemistry
The orientation of the bulky phenyl and N-Boc-amino groups dictates the overall shape of the molecule. This, in turn, governs how the molecule interacts with its biological target. Distinguishing between the cis isomer (where the substituents are on the same face of the ring) and the trans isomer (where they are on opposite faces) is therefore not merely an analytical exercise but a critical step in developing selective and effective therapeutics.
Caption: Chemical structures of cis and trans isomers.
Synthesis and Spectroscopic Workflow
The synthesis of 2-phenylcyclopropylamine isomers typically begins with the reaction of styrene and an ethyl diazoacetate precursor to form a mixture of cis and trans ethyl 2-phenylcyclopropanecarboxylate.[1] This mixture of esters is then hydrolyzed to the corresponding carboxylic acids, which can be separated. Subsequent Curtius rearrangement and N-protection with a tert-butyloxycarbonyl (Boc) group yield the target molecules. The entire process requires careful spectroscopic monitoring to confirm the stereochemistry at each crucial step.
Caption: General workflow for synthesis and analysis.
¹H NMR Spectroscopy: The Key to Differentiation
Proton NMR is the most powerful tool for distinguishing cis and trans isomers of 2-phenylcyclopropylamine derivatives. The key lies in the vicinal coupling constants (³JHH) between the protons on the cyclopropane ring.
The Karplus relationship dictates that the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons.[2]
-
For trans isomers , the protons on adjacent carbons (H1-H2 and H2-H3) have dihedral angles of nearly 180°, resulting in a smaller coupling constant.
-
For cis isomers , the corresponding protons have a dihedral angle of approximately 0°, which leads to a larger coupling constant.[3] This is a known exception to the general Karplus trend for strained three- and four-membered rings.[3]
Let's analyze the expected signals for the cyclopropyl protons (labeled HA, HB, HC, and HD as shown in the diagram):
-
HA (Benzylic proton): This proton is adjacent to the phenyl group. In the trans isomer, it is cis to the amino group, while in the cis isomer, it is trans. This difference in spatial relationship, along with the anisotropic effect of the phenyl ring, will lead to distinct chemical shifts.
-
HB (Amino-substituted proton): This proton is attached to the same carbon as the N-Boc-amino group. Its chemical shift will be influenced by the electronegativity of the nitrogen and the stereochemistry relative to the phenyl group.
-
HC and HD (Methylene protons): These two protons are on the third carbon of the ring. They will exhibit both geminal coupling to each other and vicinal coupling to HA and HB, creating complex splitting patterns.
The most diagnostic feature is the coupling between HA and HB:
-
Jcis (HA-HB) is expected to be larger (typically 8-10 Hz).
-
Jtrans (HA-HB) is expected to be smaller (typically 4-6 Hz). [4]
¹³C NMR Spectroscopy: A Conformational Fingerprint
While ¹H NMR provides definitive coupling constant data, ¹³C NMR offers complementary information based on the chemical environment of the carbon atoms. The steric compression and electronic environment differ significantly between the cis and trans isomers, leading to measurable differences in chemical shifts.
-
Steric Effects: In the cis isomer, the bulky phenyl and N-Boc-amino groups are on the same side, leading to greater steric hindrance. This can cause the cyclopropyl carbon signals (particularly C1 and C2) to shift slightly upfield (to a lower ppm value) compared to the less-strained trans isomer.
-
Boc Group Carbons: The carbons of the tert-butyl group and the carbonyl carbon of the Boc protector should appear at their characteristic chemical shifts (~28 ppm for the methyls, ~80 ppm for the quaternary carbon, and ~155 ppm for the carbonyl), though minor shifts may occur due to the overall molecular conformation.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy provides information about the functional groups present.[5] While both isomers will show characteristic absorptions for the N-H bond (around 3300-3400 cm⁻¹), the C=O of the Boc group (around 1690-1710 cm⁻¹), aromatic C-H, and aliphatic C-H bonds, subtle differences can arise.[6]
-
N-H Stretch: In the cis isomer, intramolecular hydrogen bonding between the N-H proton and the phenyl ring's π-system is possible. This can lead to a slight broadening or a shift to a lower wavenumber for the N-H stretching band compared to the trans isomer, where such an interaction is sterically impossible.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations sensitive to the entire molecular structure. The fingerprint regions for the cis and trans isomers will be distinct, providing a reliable method for differentiation if authentic reference spectra are available.[7]
Mass Spectrometry (MS) will confirm the molecular weight of both isomers. The fragmentation patterns under electron ionization (EI) may show minor differences in the relative abundance of fragment ions due to the different steric environments influencing bond cleavage, but MS is not the primary technique for distinguishing these stereoisomers.
Comparative Data Summary
The following table summarizes the expected spectroscopic data for the cis and trans isomers of this compound. Note: Exact values can vary based on solvent and instrument conditions. Data for the parent amines are used as a reference to predict trends for the N-Boc derivatives.
| Spectroscopic Feature | trans-N-Boc-2-phenylcyclopropylamine | cis-N-Boc-2-phenylcyclopropylamine | Rationale for Difference |
| ¹H NMR | |||
| Cyclopropyl Protons (δ) | ~1.0 - 2.9 ppm | ~1.0 - 3.0 ppm | Different shielding/deshielding due to substituent orientation. |
| ³JH1-H2 (vicinal) | Smaller (4-6 Hz) | Larger (8-10 Hz) | Dihedral angle dependence; cis coupling is larger in cyclopropanes.[3] |
| ¹³C NMR | |||
| Cyclopropyl Carbons (δ) | C1, C2, C3 will have distinct shifts. | Generally shifted slightly upfield due to steric compression. | Increased steric strain in the cis isomer.[8] |
| Phenyl Carbons (δ) | ~126-140 ppm | ~126-140 ppm | Minor shifts may be observed due to conformational differences. |
| Boc Group Carbons (δ) | C=O: ~155 ppm, C(CH₃)₃: ~80 ppm, CH₃: ~28 ppm | C=O: ~155 ppm, C(CH₃)₃: ~80 ppm, CH₃: ~28 ppm | Largely unaffected, but minor shifts are possible. |
| IR Spectroscopy | |||
| N-H Stretch (cm⁻¹) | Sharper, ~3400 cm⁻¹ | Potentially broader or shifted to lower wavenumber. | Possible intramolecular H-bonding in the cis isomer. |
| C=O Stretch (cm⁻¹) | ~1700 cm⁻¹ | ~1700 cm⁻¹ | Minimal expected difference. |
| Fingerprint Region | Unique pattern | Unique pattern, distinct from trans. | Overall molecular vibration differences.[9] |
| Mass Spectrometry | |||
| Molecular Ion (M+) | Confirms MW | Confirms MW | Identical mass. |
Experimental Protocols
Protocol 1: N-Boc Protection of 2-Phenylcyclopropylamine Isomers
This protocol describes a general procedure for the protection of the primary amine.[10]
-
Dissolution: Dissolve one equivalent of the respective 2-phenylcyclopropylamine isomer (cis or trans) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add 1.5 to 2.0 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O), 1.1 equivalents, in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected product.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: For the ¹H NMR spectrum, pay close attention to the multiplets corresponding to the cyclopropyl protons. Expand this region and use the spectrometer's software to accurately measure the coupling constants (J values in Hz) for the signals corresponding to the HA and HB protons.[2]
-
¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.
Conclusion
The stereochemical assignment of this compound isomers can be performed reliably and unambiguously using standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method , with the magnitude of the vicinal coupling constant between the C1 and C2 protons providing a clear distinction: a larger coupling constant is indicative of the cis isomer, while a smaller coupling constant confirms the trans geometry. Complementary data from ¹³C NMR, which reflects the different steric environments, and subtle shifts in IR spectra can further corroborate the assignment. By applying the principles and protocols outlined in this guide, researchers can confidently characterize these valuable synthetic intermediates, ensuring the stereochemical integrity of their molecules for downstream applications in drug discovery and development.
References
- 1. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. hpst.cz [hpst.cz]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. quora.com [quora.com]
- 8. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to N-Boc Deprotection: A Comparative Analysis of Methodologies
Introduction: The Enduring Utility of the tert-Butoxycarbonyl (Boc) Protecting Group
In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1] Its widespread adoption is attributable to its remarkable stability across a broad spectrum of non-acidic conditions, including exposure to bases and nucleophiles, which allows for selective deprotection in the presence of other protecting groups like Fmoc and Cbz.[1] The ease of its installation and the predictability of its cleavage are additional factors that have cemented its role in the synthetic chemist's toolkit.[2]
However, the very stability of the Boc group necessitates specific conditions for its removal. The selection of an appropriate deprotection strategy is a critical decision in any synthetic sequence, as it can significantly impact yield, purity, and the integrity of other functional groups within a complex molecule. This guide provides a comparative overview of the most common and alternative methods for N-Boc deprotection, supported by mechanistic insights and detailed experimental protocols, to empower researchers in making informed decisions for their specific synthetic challenges.
I. Acidic Deprotection: The Workhorse of N-Boc Removal
The most prevalent and well-established method for cleaving the N-Boc group involves treatment with strong acids.[1] This approach is favored for its generally high efficiency and rapid reaction times.
The Mechanism of Acid-Catalyzed N-Boc Deprotection
The acidic deprotection of a Boc-protected amine proceeds through a straightforward carbamate hydrolysis mechanism.[1] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This protonation event weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is inherently unstable and spontaneously decomposes, releasing carbon dioxide and the free amine.[3] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding amine salt as the final product.[3]
A potential side reaction in this process is the alkylation of other nucleophilic sites on the substrate by the liberated tert-butyl cation.[4] This can be mitigated by the use of scavengers, such as anisole or thioanisole.[1]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
A. Trifluoroacetic Acid (TFA): The Gold Standard
Trifluoroacetic acid is arguably the most common reagent for Boc deprotection due to its high efficiency and the volatility of its salts, which simplifies product isolation.[5][6]
Experimental Protocol: TFA-Mediated Deprotection
-
Dissolution: Dissolve the N-Boc protected amine in a suitable solvent, such as dichloromethane (DCM).[7]
-
Reagent Addition: Add trifluoroacetic acid to the solution. A common concentration is a 25-50% solution of TFA in DCM.[7][8]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[7] To obtain the free amine, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2] Alternatively, the amine trifluoroacetate salt can be precipitated by the addition of a non-polar solvent like diethyl ether.[1]
B. Hydrochloric Acid (HCl): A Cost-Effective Alternative
Hydrochloric acid, often used as a solution in an organic solvent like dioxane or ethyl acetate, is another widely employed reagent for Boc deprotection.[8][9] It offers a more economical option compared to TFA.
Experimental Protocol: HCl-Mediated Deprotection
-
Preparation: Prepare a solution of the N-Boc protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.[2]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.[10]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2] Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. rdworldonline.com [rdworldonline.com]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Cross-Validation of Enantiomeric Excess by HPLC and NMR
In the landscape of pharmaceutical development and quality control, the stereochemical identity of a drug substance is not merely a structural detail—it is a critical determinant of therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the precise determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a non-negotiable requirement throughout the drug development lifecycle.[1]
This guide provides an in-depth comparison of two cornerstone analytical techniques for ee determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As orthogonal methods, their combined use provides a robust, self-validating system for ensuring the chiral integrity of pharmaceutical compounds. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear comparative analysis to guide researchers in selecting and cross-validating their methods in accordance with regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines.[2][3][4]
Part 1: The Principle of Orthogonal Validation
The core principle of cross-validation lies in employing two distinct analytical techniques that rely on different physicochemical principles to measure the same attribute. This orthogonality provides a high degree of confidence that the measured enantiomeric excess is accurate and not an artifact of a single analytical method.
-
Chiral HPLC separates enantiomers based on their differential transient interactions with a chiral stationary phase (CSP).[5][6] The separation is a physical process, and the quantification is based on the relative area of the detector response for each eluted enantiomer.
-
NMR Spectroscopy , in contrast, distinguishes enantiomers by converting them into diastereomers, either through covalent bonding with a chiral derivatizing agent (CDA) or through the formation of non-covalent diastereomeric complexes with a chiral solvating agent (CSA).[7][8][9] These newly formed diastereomers have distinct NMR spectra, allowing for quantification based on the integration of their respective signals.[7][8]
The workflow for this cross-validation approach is visualized below.
Caption: Cross-validation workflow for enantiomeric excess determination.
Part 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for enantiomeric excess determination due to its high resolution, sensitivity, and robustness.[1][10][11] The technique's success is fundamentally dependent on the selection of the appropriate chiral stationary phase (CSP).[6][12]
Mechanism of Separation
The separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad enantioselectivity.[12]
Experimental Protocol: Enantiomeric Separation of a Chiral Alcohol (e.g., Propranolol)
This protocol outlines a direct method for the enantiomeric separation of a representative chiral alcohol, propranolol, using a polysaccharide-based CSP.[13]
1. Materials and Reagents:
-
Propranolol Hydrochloride Racemate
-
(S)-(-)-Propranolol Hydrochloride Standard
-
HPLC Grade n-Heptane, Ethanol, and Diethylamine
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC system equipped with a UV detector
2. Solution Preparation:
-
Mobile Phase: Prepare a mixture of n-Heptane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase using sonication or vacuum filtration before use.[13]
-
Standard Solution: Accurately weigh and dissolve approximately 5 mg of propranolol hydrochloride racemate in 10 mL of methanol to achieve a concentration of 0.5 mg/mL. Prepare a separate standard solution for the (S)-(-)-enantiomer in the same manner.[13]
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standards, aiming for a similar final concentration.
3. HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)[13]
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[13]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: Ambient
-
Detection: UV at 225 nm[13]
-
Injection Volume: 20 µL[13]
4. Data Analysis and Calculation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to assess system suitability (e.g., resolution > 1.5).
-
Inject the (S)-(-)-enantiomer standard to confirm the elution order.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula:[14][15] % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Caption: Step-by-step workflow for chiral HPLC analysis.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful and often faster alternative for determining enantiomeric excess, particularly for reaction monitoring and high-throughput screening.[16] Its utility relies on the use of a chiral auxiliary to induce a chemical shift non-equivalence between the enantiomers.
Mechanism of Differentiation
Enantiomers are indistinguishable in a standard NMR experiment. To differentiate them, they must be converted into diastereomers, which have different physical properties and, therefore, distinct NMR spectra. This is achieved by two primary methods:[8]
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a pair of covalently bonded diastereomers.[17]
-
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing an enantiomerically pure CSA. This leads to the formation of transient, non-covalent diastereomeric complexes.[18][19]
The choice between a CDA and a CSA depends on the functional groups present in the analyte and the potential for side reactions. CSAs are often preferred as they do not require a chemical reaction and the analysis is non-destructive.[19]
Experimental Protocol: ee Determination of a Chiral Amine using a Chiral Solvating Agent
This protocol describes the use of (R)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid (2-FPBA) as a three-component assembly to determine the ee of a chiral primary amine.[7][16]
1. Materials and Reagents:
-
Chiral primary amine sample (e.g., α-methylbenzylamine)
-
(R)-BINOL
-
2-formylphenylboronic acid (2-FPBA)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes and a high-field NMR spectrometer (≥200 MHz)[16]
2. Solution Preparation:
-
Host Solution: Prepare a stock solution that is 50 mM in both 2-FPBA and (R)-BINOL in CDCl₃.[16]
-
Analyte Solution: Prepare a stock solution of the chiral amine sample at approximately 60 mM in CDCl₃.[16]
3. NMR Sample Preparation and Acquisition:
-
In an NMR tube, combine a specific volume of the host solution with a volume of the analyte solution.
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.[20]
4. Data Analysis and Calculation:
-
The amine, 2-FPBA, and (R)-BINOL will form a three-component assembly in solution, creating a mixture of diastereoisomers.[7]
-
Identify the signals corresponding to the diastereomers. The imine proton is often well-resolved.[21]
-
Carefully integrate the signals corresponding to each diastereomer.
-
Calculate the enantiomeric excess based on the ratio of the integrals: % ee = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Caption: Step-by-step workflow for NMR analysis using a CSA.
Part 4: Head-to-Head Comparison and Data Presentation
The choice between HPLC and NMR is not always straightforward and often depends on the specific analytical challenge. The following table provides a direct comparison of their performance characteristics.[5][22]
| Feature | Chiral HPLC | NMR with Chiral Auxiliary | Causality and Field Insights |
| Principle | Physical separation based on differential interaction with a CSP.[5] | Formation of diastereomers leading to distinct NMR signals.[22] | HPLC provides physical proof of separation, while NMR offers a solution-state view of diastereomeric interactions. |
| Sensitivity (LOD/LOQ) | High; suitable for trace impurity analysis. | Generally lower than chromatographic methods.[22] | HPLC's sensitivity is crucial for detecting small amounts of the undesired enantiomer, often a regulatory requirement. |
| Accuracy & Precision | High, especially with baseline resolution (Rs > 1.5). | High, dependent on signal resolution and S/N ratio. | Both methods can be highly accurate and precise when properly validated according to ICH Q2(R1) guidelines.[2] |
| Analysis Time | 15-60 minutes per sample.[5] | 5-15 minutes per sample (post-derivatization/mixing).[5] | NMR's speed is a significant advantage for high-throughput screening and real-time reaction monitoring.[16] |
| Sample Throughput | Lower; method development can be time-consuming.[5] | Higher; suitable for rapid screening.[5] | The ability to quickly screen samples by NMR can guide and prioritize more time-intensive HPLC method development. |
| Solvent Consumption | High (>60 mL per sample).[16] | Low (~0.6 mL per sample).[5][16] | NMR is a "greener" alternative, a growing consideration in modern analytical labs.[16] |
| Non-Destructive | Yes, fractions can be collected. | Yes (with CSAs); No (with CDAs). | The non-destructive nature of HPLC and NMR with CSAs allows for sample recovery if needed. |
| Instrumentation | HPLC system with UV or other detector. | NMR Spectrometer. | Availability of instrumentation is a key practical consideration for any laboratory. |
Conclusion: A Symbiotic Approach to Chiral Purity
Neither chiral HPLC nor NMR spectroscopy is universally superior for the determination of enantiomeric excess. Instead, they represent complementary techniques that, when used in concert, provide an exceptionally high level of confidence in the analytical results. Chiral HPLC serves as a high-resolution, high-sensitivity method ideal for validation and quality control, while NMR offers a rapid, low-solvent consumption alternative perfect for screening and reaction monitoring.
By employing a cross-validation strategy, researchers and drug development professionals can build a robust, self-validating system for enantiomeric excess determination. This orthogonal approach not only ensures the accuracy of the data but also aligns with the principles of scientific integrity and regulatory expectations, ultimately contributing to the development of safer and more effective medicines.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. learnaboutpharma.com [learnaboutpharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. physicsforums.com [physicsforums.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
biological activity comparison of N-Boc-2-phenylcyclopropylamine enantiomers
An In-Depth Guide to the Biological Activity of N-Boc-2-phenylcyclopropylamine Enantiomers
Introduction: The Critical Role of Stereochemistry in Drug Design
This compound serves as a crucial scaffold in medicinal chemistry, most notably as a precursor to inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers and other diseases. The deceptively simple structure of 2-phenylcyclopropylamine, the core of this scaffold, holds significant complexity in its stereochemistry. This guide provides a detailed comparative analysis of the biological activities of the N-Boc protected enantiomers of 2-phenylcyclopropylamine, underscoring the profound impact of stereoisomerism on pharmacological activity and offering insights for researchers in drug development.
The parent compound, 2-phenylcyclopropylamine, also known as tranylcypromine, is a well-known inhibitor of monoamine oxidases (MAOs). However, its derivatives have been repurposed and optimized as potent LSD1 inhibitors. The orientation of the phenyl and amino groups on the cyclopropane ring gives rise to cis and trans diastereomers, with the trans form, which exists as a pair of enantiomers—(1R,2S) and (1S,2R)—being of primary interest for LSD1 inhibition. Understanding the differential activity of these enantiomers is paramount for designing selective and effective therapeutic agents.
Comparative Biological Activity: A Tale of Two Enantiomers
The inhibitory potential of this compound enantiomers against their primary target, LSD1, and their off-target activity against MAOs, is starkly different. This disparity is rooted in the specific three-dimensional arrangement of atoms that dictates how each molecule interacts with the active site of the enzymes.
LSD1 Inhibition: A Clear Enantiomeric Preference
LSD1 is a flavin-dependent demethylase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3. Its inhibition has emerged as a promising strategy for cancer therapy. Experimental data consistently demonstrates that the inhibitory activity of this compound against LSD1 is highly dependent on its stereochemistry.
| Enantiomer/Isomer | Target | IC50 (μM) | Potency | Reference |
| (1R,2S)-N-Boc-2-phenylcyclopropylamine | LSD1 | > 1000 | Inactive | |
| (1S,2R)-N-Boc-2-phenylcyclopropylamine | LSD1 | ~25 | Active |
As the data indicates, the (1S,2R)-enantiomer shows significantly greater potency against LSD1 compared to its (1R,2S) counterpart, which is essentially inactive. This highlights that the specific spatial orientation of the phenyl and N-Boc-protected amino groups is crucial for effective binding and inhibition of the LSD1 enzyme. While the N-Boc protected versions show moderate activity, they serve as important precursors to more potent inhibitors. The deprotection of the amine is a key step in the mechanism of action for many LSD1 inhibitors derived from this scaffold.
Mechanism of LSD1 Inhibition
The inhibitory mechanism of tranylcypromine-based compounds involves the formation of a covalent adduct with the FAD cofactor in the active site of LSD1. This process is initiated by the oxidation of the amine by the FAD cofactor.
A Comparative Guide to the Synthesis of 2-Substituted Cyclopropylamines for Modern Drug Discovery
Introduction: The Enduring Value of the Cyclopropylamine Scaffold
The cyclopropylamine moiety is a cornerstone in medicinal chemistry, prized for its unique conformational and electronic properties.[1][2] The three-membered ring introduces a high degree of rigidity and a specific spatial arrangement of substituents, while the amine provides a crucial handle for modulating physicochemical properties and engaging in biological interactions.[2][3] Found in a wide array of pharmaceuticals and agrochemicals, from antivirals to herbicides, the 2-substituted cyclopropylamine scaffold continues to be a focus of intensive synthetic exploration.[3][4][5][6]
This guide provides a comparative analysis of the principal synthetic routes to 2-substituted cyclopropylamines. We move beyond a simple recitation of methods to offer a field-proven perspective on the causality behind procedural choices, the scope and limitations of each strategy, and the practical considerations for researchers in drug development. We aim to equip scientists with the knowledge to select and optimize the most suitable synthetic pathway for their specific target molecules.
Figure 1: Overview of major synthetic strategies for 2-substituted cyclopropylamines.
Classical Rearrangements from Cyclopropyl Carboxylic Acid Derivatives
The Hofmann, Curtius, and Schmidt rearrangements are venerable yet reliable methods that install the amine group onto a pre-formed cyclopropane ring. These routes typically begin with a cyclopropanecarboxylic acid or its corresponding amide, making them suitable for substrates where the cyclopropane ring is readily accessible.
Mechanism and Rationale
All three reactions proceed through a common isocyanate intermediate, which is then hydrolyzed or trapped with an alcohol to yield the amine or a carbamate precursor.
-
Hofmann Rearrangement: This method converts a primary cyclopropanecarboxamide to the amine using a stoichiometric oxidant (typically bromine or N-bromosuccinimide) in the presence of a strong base.[7] The key is the formation of an N-bromoamide intermediate which, upon deprotonation, rearranges to the isocyanate with loss of bromide. A significant advancement is the electro-induced Hofmann rearrangement, which avoids corrosive and toxic halogens by generating the active bromine species in situ.[7][8][9] This electrochemical approach enhances the greenness and scalability of the process.[9]
-
Curtius Rearrangement: This route starts from a cyclopropanecarboxylic acid, which is converted to an acyl azide.[10] Gentle heating or photochemical induction triggers the rearrangement, expelling highly stable nitrogen gas and forming the isocyanate.[11][12] The mild conditions are a major advantage, though the use of azides requires careful handling.[10][11] The reaction generally proceeds with complete retention of stereochemistry at the migrating carbon.
-
Schmidt Reaction: This reaction directly converts a cyclopropyl carboxylic acid or ketone to the corresponding amine or amide using hydrazoic acid (HN₃) under acidic conditions.[13][14] While efficient, the toxicity and explosive nature of hydrazoic acid limit its widespread use in industrial settings.
Expert Insight: The choice between these rearrangements often hinges on the stability of the substrate and the availability of starting materials. The Curtius rearrangement is favored for sensitive substrates due to its mild, non-oxidative conditions.[10] The electro-induced Hofmann offers a modern, safer alternative to the classical method for scaling up amide-to-amine conversions.[7][8]
Titanium-Mediated Cyclopropanation: The Kulinkovich-de Meijere and Szymoniak Reactions
The Kulinkovich reaction and its variants provide a powerful method for constructing the cyclopropylamine core directly from amides or nitriles. These reactions utilize a titanacyclopropane intermediate, generated from a Grignard reagent and a titanium(IV) alkoxide, as a 1,2-dicarbanion equivalent.[15]
Mechanism and Rationale
-
Formation of Titanacyclopropane: Two equivalents of a Grignard reagent (e.g., EtMgBr) react with Ti(OiPr)₄ to form a titanacyclopropane intermediate.[15]
-
Reaction with Substrate:
-
Kulinkovich-de Meijere Reaction (from Amides): The titanacyclopropane adds to the carbonyl group of an N,N-dialkylamide. The resulting oxatitanacyclopentane intermediate undergoes ring-opening and subsequent cyclization to form the cyclopropylamine.[16][17] The poor leaving group ability of the dialkylamino group is crucial for directing the reaction towards cyclization rather than other pathways.[16]
-
Kulinkovich-Szymoniak Reaction (from Nitriles): A modification allows for the synthesis of primary cyclopropylamines directly from nitriles.[15][18]
-
Expert Insight: These methods are exceptionally useful for preparing 1,2-disubstituted cyclopropylamines. The use of stoichiometric titanium reagents is a drawback in terms of atom economy and waste generation, but the yields are often significantly better than with sub-stoichiometric amounts.[16] The choice of Grignard reagent and titanium source (methyltitanium triisopropoxide is often superior) can be optimized for higher yields.[16]
Figure 2: Simplified mechanism of the Kulinkovich-de Meijere reaction.
Synthesis from Acyclic Precursors via Homoenolate Chemistry
A highly diastereoselective modern approach involves the synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes.[4][19][20] This strategy relies on the trapping of an electrophilic zinc homoenolate intermediate.
Mechanism and Rationale
-
Homoenolate Formation: The α-chloroaldehyde is treated with a diorganozinc reagent, such as bis(iodozincio)methane (CH₂(ZnI)₂), to form an electrophilic zinc homoenolate.
-
Amine Trapping: An amine is added to the reaction mixture, which traps the homoenolate intermediate.
-
Ring Closure: Subsequent heating promotes an intramolecular nucleophilic substitution, closing the ring to form the cyclopropylamine.[4]
Expert Insight: A critical discovery in this methodology is the observation that zinc halide salts, present in the reaction, can catalyze cis/trans-isomerization of the product, leading to lower diastereoselectivity.[4] The addition of a polar aprotic cosolvent, such as DMF, is crucial.[4] DMF coordinates to the zinc salts, inhibiting the ring-opening/isomerization pathway and allowing for the isolation of the trans-product with high diastereomeric ratios (>20:1 d.r.).[4] This is a prime example of how understanding the underlying mechanism leads to significant process improvements.
Figure 3: Experimental workflow for synthesis via zinc homoenolate chemistry.
Comparative Performance Data
| Synthetic Strategy | Starting Materials | Key Reagents | Stereoselectivity | Scope/Advantages | Limitations/Disadvantages | Typical Yields |
| Hofmann Rearrangement | Cyclopropanecarboxamides | Br₂/NaOH or Electrochemistry | Retention of configuration | Good for amides; electro-method is "green" | Stoichiometric toxic reagents (classical); substrate must tolerate base | 23-94%[8][9] |
| Curtius Rearrangement | Cyclopropanecarboxylic acids | DPPA, NaN₃ | Retention of configuration | Mild conditions; broad substrate scope | Use of potentially explosive azides | Good to excellent |
| Kulinkovich-de Meijere | N,N-Dialkylamides | EtMgBr, Ti(OiPr)₄ | Often moderate to good diastereoselectivity | Direct conversion from amides; good for 1,2-disubstitution | Stoichiometric Ti reagent; sensitive to steric hindrance | Moderate to high[16] |
| Zinc Homoenolate | α-Chloroaldehydes | CH₂(ZnI)₂, Amine | High trans-diastereoselectivity (>20:1 d.r.) with DMF[4] | Readily available starting materials; high stereocontrol | Requires careful control of conditions to avoid isomerization | 70-90%[4] |
| Enamine Cyclopropanation | Enamines | CH₂Cl₂, Mg, TiCl₄ | Varies; often good | Uses inexpensive dichloromethane as C1 source | Stoichiometric TiCl₄ and Mg required | 65-85%[21] |
Detailed Experimental Protocols
Protocol 1: Electro-induced Hofmann Rearrangement of 1-Phenylcyclopropanecarboxamide
This protocol is adapted from the work of Cantin et al. and demonstrates a modern, safer approach to the Hofmann rearrangement.[7][8]
Self-Validation: The successful formation of the corresponding carbamate, confirmed by NMR and MS, validates the protocol. The absence of starting amide indicates reaction completion.
-
Cell Assembly: In an undivided electrochemical cell (10 mL), place a graphite plate anode (1.5 cm x 2.0 cm x 0.3 cm) and a graphite plate cathode (1.5 cm x 2.0 cm x 0.3 cm) parallel to each other at a distance of 8 mm.
-
Reaction Mixture Preparation: To the cell, add 1-phenylcyclopropanecarboxamide (0.5 mmol, 1.0 equiv.), sodium bromide (NaBr, 1.0 mmol, 2.0 equiv.), and anhydrous methanol (5.0 mL).
-
Electrolysis: Stir the solution and begin electrolysis under galvanostatic conditions (constant current) at I = 10 mA at room temperature.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting amide is fully consumed (typically 4-6 hours, corresponding to a charge of ~4 F/mol).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure methyl (1-phenylcyclopropyl)carbamate. Yields are typically in the range of 80-95%.[8]
Protocol 2: Diastereoselective Synthesis of trans-N-(2-phenylcyclopropyl)morpholine
This protocol is based on the zinc homoenolate methodology developed by Rousseaux and coworkers, highlighting the crucial role of a polar cosolvent.[4][6][20]
Self-Validation: The diastereomeric ratio, confirmed by ¹H NMR analysis of the crude product, serves as a direct measure of the protocol's success. A ratio of >20:1 trans:cis indicates optimal conditions.
-
Reagent Preparation: In a flame-dried, argon-flushed flask, prepare a solution of bis(iodozincio)methane (CH₂(ZnI)₂) by adding diiodomethane (1.1 mmol) to a suspension of activated zinc dust (1.2 mmol) in anhydrous THF (2 mL) at 0 °C. Stir for 1 hour.
-
Homoenolate Formation: Cool the CH₂(ZnI)₂ solution to 0 °C and add a solution of 2-chloro-2-phenylacetaldehyde (1.0 mmol) in THF (1 mL) dropwise. Stir the mixture at 0 °C for 1 hour.
-
Quenching and Amine Addition: Add isopropanol (i-PrOH, 2.0 mmol) to quench any remaining CH₂(ZnI)₂. Add anhydrous dimethylformamide (DMF, 3 mL, 1.5x the volume of THF). Finally, add morpholine (1.5 mmol).
-
Ring Closure: Seal the flask and heat the reaction mixture to 90 °C for 18 hours.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford trans-N-(2-phenylcyclopropyl)morpholine. Yields are typically high, with >20:1 diastereoselectivity.[4]
Conclusion and Future Outlook
The synthesis of 2-substituted cyclopropylamines has evolved significantly from classical rearrangement reactions to highly stereocontrolled, mechanistically novel strategies. While traditional methods like the Curtius and Hofmann rearrangements remain valuable for their reliability, modern approaches offer superior control over stereochemistry and utilize more readily available or less hazardous starting materials.
The Kulinkovich-type reactions provide a direct and powerful route from simple amides and nitriles, whereas methods based on homoenolate chemistry demonstrate how a deep mechanistic understanding can overcome challenges like product isomerization to achieve exquisite diastereoselectivity.
Future efforts will likely focus on three key areas:
-
Catalytic Asymmetric Synthesis: Developing catalytic enantioselective versions of these reactions to directly access chiral cyclopropylamines without relying on chiral auxiliaries or resolution.
-
Green Chemistry: Expanding the use of electrochemical methods and replacing stoichiometric metal reagents with catalytic systems to improve atom economy and reduce waste.
-
Expanded Scope: Designing new reactions that tolerate a broader range of functional groups, enabling the rapid synthesis of complex and diverse libraries of cyclopropylamines for high-throughput screening in drug discovery.
By leveraging the diverse and powerful methods outlined in this guide, researchers are well-positioned to continue unlocking the potential of the cyclopropylamine scaffold in the development of next-generation therapeutics.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 14. Schmidt Reaction [organic-chemistry.org]
- 15. Kulinkovich Reaction [organic-chemistry.org]
- 16. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 17. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 18. grokipedia.com [grokipedia.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Boc-2-phenylcyclopropylamine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of N-Boc-2-phenylcyclopropylamine, a common intermediate in pharmaceutical research and drug development. While this compound is integral to innovative synthesis, its lifecycle does not end upon consumption in a reaction. Adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of our professional responsibility to protect ourselves, our colleagues, and the environment.
This document moves beyond a simple checklist, delving into the chemical reasoning that informs each step. By understanding the principles behind these procedures, researchers can cultivate a proactive safety culture that anticipates risks and ensures that every stage of the experimental process, including disposal, is executed with precision and care.
Part 1: Hazard Assessment and Characterization
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a conservative hazard assessment must be conducted by evaluating the parent molecule, 2-phenylcyclopropylamine, and related amine compounds. The primary hazards are associated with the cyclopropylamine moiety.[1][2] The N-Boc protecting group generally has a low hazard profile.[3]
Based on data from structurally similar compounds like trans-2-Phenylcyclopropylamine and Cyclopropylamine, the following hazards should be assumed:
| Hazard Category | Description & Rationale | Supporting Sources |
| Acute Toxicity (Oral) | Assumed to be toxic or harmful if swallowed. The related compound trans-2-phenylcyclopropylamine hydrochloride is classified as "Toxic if swallowed" (H301).[4][5] Cyclopropylamine is also rated as "Harmful if swallowed."[2] | [2][4][5] |
| Skin Corrosion/Irritation | Assumed to cause skin irritation or potential burns. Amines as a class can be corrosive or irritating to the skin. Cyclopropylamine is classified as causing severe skin burns and eye damage.[2] | [2] |
| Flammability | Potential for flammability, especially if dissolved in a flammable solvent. Cyclopropylamine is a highly flammable liquid and vapor.[2][6] While the Boc-protected solid is less volatile, its decomposition products or solutions may be flammable. | [2][6] |
| Environmental Hazard | As with many synthetic organic molecules, release into the environment should be avoided to prevent contamination of soil and aquatic systems.[7] | [7] |
Part 2: Personal Protective Equipment (PPE) Mandates
A robust PPE strategy is the primary defense against accidental exposure during handling and disposal.[8] The following equipment is mandatory when managing this compound waste.
-
Eye Protection : Tightly fitting safety goggles or a face shield (minimum 8-inch) are required to protect against splashes.[9]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[3][9]
-
Body Protection : A lab coat is required. For significant quantities or when cleaning spills, an impervious or flame-retardant antistatic protective suit is recommended.[9]
-
Respiratory Protection : If there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator must be used.[10]
Part 3: Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.[11] This protocol adheres to the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[7]
Step 1: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12]
-
Designate a Waste Stream : this compound waste should be segregated into the non-halogenated organic waste stream, assuming it is dissolved in or mixed with solvents like THF, ethyl acetate, or methanol.
-
Select an Appropriate Container :
-
Use a container made of a compatible material (e.g., high-density polyethylene or glass) that will not react with the waste.[11][12]
-
The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.[7]
-
Ensure the container is properly sized for the expected volume of waste to avoid excessive accumulation.[7]
-
-
Collect Waste :
-
Solid Waste : Collect unused or expired solid this compound, along with any contaminated items like weigh boats, wipes, or gloves, in a designated solid waste container.
-
Liquid Waste : Collect all solutions containing the compound and any solvent rinsate from glassware into a designated liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Step 2: Hazardous Waste Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel.[13][14]
-
Affix a Hazardous Waste Tag : As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[11]
-
Complete the Label : The label must include:
-
The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or chemical formulas.[13]
-
The approximate percentage/concentration of each component.
-
The specific hazard(s) associated with the waste (e.g., "Toxic," "Flammable").[13]
-
The date the container was started (first waste added).
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][13]
-
Designate the SAA : This can be a secondary containment tray within a chemical fume hood or a designated cabinet.[13]
-
Secondary Containment : Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[12][15]
-
Keep Containers Closed : Waste containers must be securely closed at all times, except when actively adding waste.[11]
-
Storage Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be dated and removed by EHS within three days.[11][13][16]
Caption: Decision workflow for the safe collection and disposal of this compound waste.
Part 4: Spill and Decontamination Procedures
Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the material or its solvent is flammable, remove all sources of ignition.[1][9]
-
Contain and Absorb :
-
Collect Spill Debris : Sweep or scoop the absorbed material and place it into a designated hazardous waste container.[17]
-
Decontaminate Surfaces :
-
The Safety Data Sheet for the parent compound, cyclopropylamine, suggests decontamination of surfaces may be accomplished with a 5% solution of acetic acid, followed by hot water.[1] This helps neutralize the basic amine.
-
All cleaning materials and rinsate must be collected as hazardous waste.[8][16]
-
-
Report the Spill : Report all spills to your laboratory supervisor and institutional EHS office.
Part 5: Final Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[7][18] Drain disposal can lead to the formation of toxic and potentially explosive compounds in the plumbing and causes environmental damage.[18]
The final and only acceptable disposal route is through your institution's licensed hazardous waste program.[15][16][18] Once your waste container is full, complete the waste tag with the "full" date and submit a collection request to your EHS department. Trained professionals will then transport the waste for final treatment and disposal in a safe, environmentally sound, and compliant manner.[11]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. globechemie.com [globechemie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. trans-2-Phenylcyclopropylamine 97 1986-47-6 [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. actenviro.com [actenviro.com]
- 16. vumc.org [vumc.org]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling N-Boc-2-phenylcyclopropylamine
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling N-Boc-2-phenylcyclopropylamine (CAS No. 92644-77-4). The core philosophy of this document is proactive risk mitigation. We will move beyond simple checklists to explain the causality behind each safety recommendation, ensuring that every procedure is a self-validating system for protecting researchers and maintaining experimental integrity.
Hazard Assessment & Risk Analysis: The "Why" Behind the Precautions
Understanding the hazard profile of not only the compound itself but also its parent structures is critical for developing a robust safety plan. This compound is a research chemical whose handling requires a comprehensive understanding of its potential risks.
1.1. Intrinsic Hazards of this compound
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
The signal word for this chemical is "Warning"[1]. These classifications mandate the use of engineering controls and personal protective equipment to prevent oral, dermal, and respiratory exposure.
1.2. The Principle of Prudent Practice: Analyzing the Parent Amine
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality[2][3][4]. While it reduces the nucleophilicity and basicity of the amine, the underlying toxicological profile of the core molecule, trans-2-phenylcyclopropylamine (also known as Tranylcypromine), must be considered. Tranylcypromine is classified as "Toxic if swallowed" (H301), a significantly more acute hazard than its Boc-protected counterpart[5].
Causality Insight: Any experimental condition involving strong acids (e.g., trifluoroacetic acid for deprotection) can regenerate the more hazardous parent amine in situ[2][4]. Therefore, safety protocols must be designed to handle the "worst-case" potential hazard, not just the starting material.
1.3. Hazard Summary Table
For clarity, the hazard profiles of the target compound and its parent amine are summarized below.
| Parameter | This compound | trans-2-Phenylcyclopropylamine | Justification & Rationale |
| CAS Number | 92644-77-4[1] | 1986-47-6[5] | Unique chemical identifiers. |
| Physical Form | Solid[1] | Powder[5] | Risk of aerosolization of fine powders must be controlled. |
| Signal Word | Warning[1] | Danger[5] | Indicates a higher severity of hazard for the parent amine. |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | H301: Toxic if swallowed[5] | The primary systemic risk upon accidental ingestion. |
| Skin Irritation | H315: Causes skin irritation[1][6] | H315: Causes skin irritation[6] | Direct contact can cause local inflammation and irritation. |
| Eye Irritation | H319: Causes serious eye irritation[1][6] | H319: Causes serious eye irritation[6] | High risk of serious damage upon eye contact. |
| Respiratory Irritation | H335: May cause respiratory irritation[1][6] | H335: May cause respiratory irritation[6] | Inhalation of dust must be prevented. |
Task-Specific PPE & Operational Plans
All handling of this compound must be conducted in compliance with your institution's Chemical Hygiene Plan (CHP) and the general principles of the OSHA Laboratory Standard (29 CFR 1910.1450)[7][8]. A risk assessment should precede any new or scaled-up procedure[7].
Core PPE Requirements (Baseline for All Operations)
The following PPE is mandatory for any procedure involving this compound:
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times. A face shield worn over safety goggles is necessary when there is a significant risk of splashes, such as during reaction work-ups or spill cleanup[9].
-
Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement for incidental contact. For extended handling or immersion, consult a glove manufacturer's compatibility chart. Double-gloving is recommended when handling the solid or concentrated solutions[10].
-
Body Protection: A flame-resistant lab coat or a standard lab coat made of tightly woven cotton should be worn, fully buttoned, with sleeves rolled down[9].
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory[9].
Experimental Protocols: Step-by-Step Guidance
Protocol 1: Weighing and Transferring Solid Compound
-
Engineering Control: All weighing and transfers of solid this compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to contain any dust.
-
PPE Donning: Before entering the designated area, don the core PPE (goggles, lab coat, gloves).
-
Surface Preparation: Place a disposable weighing paper or boat on the analytical balance.
-
Transfer: Use a chemically-resistant spatula to carefully transfer the desired amount of the solid. Avoid any actions that could generate dust.
-
Containment: Immediately cap the source container. Carefully transfer the weighed solid to the reaction vessel within the fume hood.
-
Immediate Cleanup: Dispose of the weighing paper and any contaminated spatula wipes into a designated solid hazardous waste container.
-
Doffing: Remove gloves using a technique that avoids touching the outer surface and dispose of them in the designated waste stream[11]. Wash hands thoroughly.
Protocol 2: Solution Preparation and Reaction Setup
-
Engineering Control: All solution preparations and reactions must be set up and run inside a certified chemical fume hood.
-
PPE: Don core PPE, including double gloves.
-
Solvent Addition: Add the solvent to the vessel containing the solid compound via a syringe, cannula, or dropping funnel to minimize splashes.
-
Reaction Conditions: If the reaction involves strong acids, be aware that the more toxic parent amine may be generated. Ensure the fume hood sash is kept at the lowest practical height. Remember that Boc-deprotection can release CO2 gas, so do not run such reactions in a sealed system[2].
-
Monitoring: Monitor the reaction from outside the fume hood whenever possible.
PPE Selection Workflow Diagram
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task.
Caption: Workflow for PPE selection and operational safety when handling this compound.
Disposal Plan
Proper waste management is a critical component of laboratory safety.
-
Waste Segregation: All materials contaminated with this compound are considered hazardous waste. Establish separate, clearly labeled, and sealed containers for:
-
Solid Waste: Contaminated gloves, wipes, weighing papers, and spent silica gel.
-
Liquid Waste: Reaction mixtures, solvents from work-ups, and rinsate from cleaning glassware.
-
Sharps: Contaminated needles or broken glassware[10].
-
-
Prohibited Disposal: Never dispose of this chemical or its waste down the drain[12].
-
Collection: Store waste containers in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal according to federal, state, and local regulations[10].
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their work.
References
- 1. This compound | 92644-77-4 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. trans-2-フェニルシクロプロピルアミン 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. benchchem.com [benchchem.com]
- 11. globechemie.com [globechemie.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
